2,4-Difluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWRVDNTKPAJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222778 | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-64-5 | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72482-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072482645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Difluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIFLUOROBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DL5FRC0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4-Difluorobenzoyl Chloride for Advanced Research and Development
This guide provides an in-depth exploration of 2,4-Difluorobenzoyl chloride, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights, procedural rationale, and a thorough understanding of its chemical behavior.
Core Molecular and Physical Characteristics
This compound is a colorless to light yellow liquid that is a valuable building block in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity.[1]
A summary of its key physical properties is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 72482-64-5 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₂O | [1][2][3][4] |
| Molecular Weight | 176.55 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Density | 1.43 g/mL at 25 °C | [1][6] |
| Boiling Point | 192 °C; 70 °C at 19 mmHg | [1][2] |
| Refractive Index | 1.5120-1.5170 at 20 °C | [5] |
| Flash Point | 82 °C | [2] |
The Chemistry of this compound: A Deeper Dive
The reactivity of this compound is dominated by the acyl chloride functional group, a highly electrophilic center. The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the carbonyl carbon.[7] This makes the compound an excellent acylating agent for a variety of nucleophiles.
Reactivity with Nucleophiles
The primary application of this compound is in acylation reactions. It readily reacts with alcohols, amines, and other nucleophiles to introduce the 2,4-difluorobenzoyl moiety. This is a cornerstone of its use in the synthesis of complex molecules.
Experimental Protocol: General Acylation of an Amine
This protocol provides a self-validating workflow for the acylation of a primary or secondary amine with this compound. The causality for each step is explained to ensure reproducibility and understanding.
Materials:
-
This compound (1.0 eq)
-
Amine substrate (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine substrate in anhydrous DCM. The use of a flame-dried flask and inert atmosphere is critical to prevent premature hydrolysis of the acyl chloride.[8]
-
Base Addition: Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, which can otherwise protonate the amine starting material, rendering it non-nucleophilic. Cooling the reaction helps to control the exothermic nature of the acylation.
-
Acyl Chloride Addition: Slowly add this compound dropwise to the cooled solution. A slow addition rate is crucial to maintain temperature control and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the general acylation of an amine.
Moisture Sensitivity and Hydrolysis
A critical aspect of handling this compound is its high sensitivity to moisture.[8][9] It readily reacts with water in a vigorous, exothermic reaction to form 2,4-difluorobenzoic acid and hydrochloric acid gas. This reactivity necessitates stringent handling and storage protocols.
Caption: Hydrolysis of this compound.
This reaction has two significant implications for the researcher:
-
Loss of Reagent: Improper handling will lead to the degradation of the starting material, reducing the yield of the desired product.
-
Safety Hazard: The evolution of corrosive HCl gas can pose a respiratory hazard and can also catalyze unwanted side reactions.
Handling, Storage, and Safety Protocols
Due to its corrosive and moisture-sensitive nature, strict safety protocols must be followed when working with this compound.
Personal Protective Equipment (PPE)
Always handle this chemical in a well-ventilated fume hood.[10] The following PPE is mandatory:
-
Chemical safety goggles and a face shield.[8]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.[8]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8] It is incompatible with strong oxidizing agents and strong bases.[9]
Spill and Disposal
In case of a spill, remove all sources of ignition and absorb the material with a dry, inert absorbent.[11] Do not use water. Dispose of the contaminated material and the container in accordance with local, regional, and national regulations.[11]
Spectroscopic and Analytical Characterization
Confirmation of the identity and purity of this compound and its reaction products is typically achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the two fluorine atoms.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the aromatic carbons, with carbon-fluorine couplings providing valuable structural information.[13][14][15]
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight.[4]
Applications in Synthesis
The enhanced reactivity and the presence of fluorine atoms make this compound a valuable intermediate in several key areas:
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The fluorine atoms can improve metabolic stability and binding affinity of the final drug molecule.[1]
-
Agrochemical Development: It is used in the formulation of herbicides and pesticides.[1]
-
Material Science: This compound plays a role in the development of new polymers with enhanced thermal and chemical resistance.[1]
References
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This compound | C7H3ClF2O | CID 588081 - PubChem. (n.d.). Retrieved from [Link]
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MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]
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Supporting Information - Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 2,4-Difluorobenzoyl Chloride: A Cornerstone Reagent in Modern Synthesis
This guide provides an in-depth technical overview of 2,4-Difluorobenzoyl chloride (CAS No. 72482-64-5), a pivotal reagent for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its reactivity, its versatile applications, and the critical protocols for its safe and effective use.
Core Characteristics and Physicochemical Profile
This compound is a substituted acyl chloride, a class of organic compounds known for their high reactivity. The presence of two fluorine atoms on the aromatic ring significantly modulates its electronic properties, enhancing its utility as a building block in complex molecular architectures.[1] These fluorine substituents are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making the molecule an exceptionally efficient acylating agent.[1][2] This heightened reactivity is a key driver for its widespread use in the synthesis of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved metabolic stability and biological activity.[1][3]
The compound is typically a colorless to light yellow clear liquid under standard conditions, though it can also exist as a semi-solid or solid.[1] A comprehensive summary of its physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 72482-64-5 | [1][4][5] |
| Molecular Formula | C₇H₃ClF₂O | [1][5][6] |
| Molecular Weight | 176.55 g/mol | [1][5][6] |
| Appearance | Colorless to light yellow clear liquid or semi-solid | [1] |
| Boiling Point | 70 °C at 19 mmHg; 96-98 °C at 15 mmHg; 192 °C (atm) | [1][4][7] |
| Density | 1.43 - 1.437 g/mL at 25 °C | [1][4][7] |
| Refractive Index (n20/D) | 1.5157 - 1.52 | [1][7][8] |
| Purity | ≥ 98% (GC) | [1][4] |
| Flash Point | 82 °C | [4] |
Spectroscopic Signature for Structural Verification
Accurate structural confirmation and purity assessment are paramount in synthesis. Spectroscopic methods provide a definitive fingerprint for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) resulting from the three protons on the benzene ring, with coupling to each other and to the two fluorine atoms.
-
¹³C NMR : The carbon NMR spectrum provides key information, including the characteristic carbonyl carbon signal (C=O) and aromatic carbons, with splitting patterns determined by C-F coupling constants.[9][10]
-
¹⁹F NMR : This technique is crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.[10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically found in the region of 1780-1815 cm⁻¹. Additional bands corresponding to C-F and C-Cl stretches and aromatic C-H and C=C vibrations will also be present.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (176.55 g/mol ) and provides fragmentation patterns that can be used for structural elucidation.[6]
Authoritative spectral data can be sourced from chemical databases such as ChemicalBook for reference.[9][11]
Synthesis and Reactivity: A Mechanistic Perspective
The utility of this compound stems from its reactivity, which is governed by the principles of nucleophilic acyl substitution.
General Synthesis Pathway
While specific industrial manufacturing processes may vary, the laboratory-scale synthesis of this compound typically follows a standard route for acyl chloride preparation. The process starts with the corresponding carboxylic acid, 2,4-difluorobenzoic acid, which is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is common due to the convenient removal of byproducts (HCl and SO₂), which are gaseous.
Caption: General workflow for synthesizing this compound.
Core Reactivity: Nucleophilic Acyl Substitution
The central reaction mechanism for this compound is nucleophilic acyl substitution.[2] A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to regenerate the carbonyl double bond.
Caption: Mechanism of Nucleophilic Acyl Substitution.
This high reactivity makes it an ideal choice for acylating a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation).[2]
Key Applications in Synthesis
This compound is not an end product but a critical intermediate. Its value lies in its ability to efficiently introduce the 2,4-difluorobenzoyl moiety into target molecules.[1]
-
Pharmaceutical Synthesis : It is a key building block for numerous active pharmaceutical ingredients (APIs).[1] The resulting fluorinated aromatic rings can enhance drug efficacy, metabolic stability, and pharmacokinetic profiles.[3] It is particularly noted for its use in developing anti-inflammatory, analgesic, and anti-cancer drugs.[1][12]
-
Agrochemical Development : In the agrochemical sector, it is used to create advanced herbicides, insecticides, and fungicides.[1][3] The incorporation of the difluorobenzoyl group can lead to products with greater potency and desired environmental persistence.[3]
-
Materials Science : The compound is also employed in the synthesis of specialty polymers and advanced materials.[1][12] Polymers incorporating this moiety can exhibit enhanced thermal stability and chemical resistance.[1]
-
Organic Chemistry Research : It serves as a valuable reagent for the synthesis of various organic compounds, such as in the preparation of 2,4-difluorobenzaldehyde via reduction.[13]
Exemplary Experimental Protocol: Amide Synthesis
To illustrate its practical use, the following is a self-validating protocol for the synthesis of an N-substituted amide, a common step in drug discovery. The causality for each step is explained to ensure reproducibility and understanding.
Objective: Synthesize N-benzyl-2,4-difluorobenzamide.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup (Anhydrous Conditions): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.
-
Causality: Acyl chlorides react violently with water.[2] Anhydrous conditions are critical to prevent hydrolysis of the starting material to the unreactive carboxylic acid and to ensure high yield. The inert atmosphere prevents atmospheric moisture from entering the reaction.
-
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Causality: The reaction produces hydrochloric acid (HCl) as a byproduct.[2] Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive. Cooling mitigates the exothermic nature of the reaction.
-
-
Acyl Chloride Addition: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution via a syringe.
-
Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting reagent (benzylamine). Slow, dropwise addition is crucial to control the reaction rate and temperature, preventing potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzylamine spot has disappeared.
-
Causality: TLC provides a simple and rapid method to qualitatively assess the consumption of the limiting reactant, indicating the reaction's completion.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Causality: The water quench removes the triethylammonium chloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Causality: Complete removal of dissolved water is essential before solvent evaporation to obtain a pure, dry product.
-
-
Solvent Removal and Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure N-benzyl-2,4-difluorobenzamide.
-
Causality: Purification is necessary to remove any unreacted starting materials or side products, ensuring the final product meets the required purity standards for further use or analysis.
-
Safety, Handling, and Storage: A Mandate for Researchers
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[2]
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage.[6][14] Contact must be strictly avoided.
-
Lachrymator: The substance is a tear-inducing agent.[14][15]
-
Water Reactive: Reacts violently with water, moisture, and alcohols to release toxic and corrosive hydrogen chloride (HCl) gas.[2][16] This reaction is highly exothermic.
-
Respiratory Irritant: Inhalation may cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[2][17]
-
Wear appropriate PPE at all times: chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[2][17]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15]
Storage and Disposal:
-
Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, amines, strong bases, and oxidizing agents.[2][18]
-
Containers must be kept tightly sealed, often under an inert atmosphere like nitrogen or argon, to prevent reaction with atmospheric moisture.[2][18][19]
-
Dispose of unused material and residues as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[16]
Conclusion
This compound, CAS No. 72482-64-5, is more than just a chemical intermediate; it is a powerful tool for molecular design. Its enhanced reactivity, driven by the electronic influence of its fluorine substituents, provides an efficient pathway for the construction of complex fluorinated molecules. For scientists in drug discovery, agrochemical research, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to harness its full synthetic potential safely and effectively.
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Synthesis of 2,4-difluorobenzaldehyde - PrepChem.com. (URL: [Link])
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google P
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Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])
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MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE - Cleanchem Laboratories. (URL: [Link])
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Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (URL: [Link])
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Acetyl Chloride Storage : r/chemistry - Reddit. (URL: [Link])
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Acyl chlorides stability - Sciencemadness Discussion Board. (URL: [Link])
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
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An In-Depth Technical Guide to 2,4-Difluorobenzoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 2,4-Difluorobenzoyl Chloride, a pivotal reagent in modern organic synthesis. As a senior application scientist, the following narrative is structured to provide not only foundational data but also field-proven insights into its reactivity, synthesis, and handling. The protocols described are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.
Core Molecular and Physical Properties
This compound is a highly reactive acyl halide, whose utility is amplified by the presence of two electron-withdrawing fluorine atoms on the aromatic ring. These substituents significantly enhance the electrophilicity of the carbonyl carbon, making it an exceptional acylating agent for a variety of nucleophiles. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |
| Molecular Weight | 176.55 g/mol | [1][2][3] |
| CAS Number | 72482-64-5 | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.43 g/cm³ | [1] |
| Boiling Point | 70 °C at 19 mmHg | [1] |
| Refractive Index | n20/D 1.52 | [1] |
| IUPAC Name | This compound | [2] |
The Role of Fluorine in Enhancing Chemical Reactivity and Biological Activity
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry. In this compound, the two fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect polarizes the carbonyl bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analog, benzoyl chloride.
This enhanced reactivity allows for acylation reactions to proceed under milder conditions, often leading to higher yields and cleaner reaction profiles. From a drug development perspective, the incorporation of the 2,4-difluorobenzoyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Modulate Lipophilicity: Fluorine can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]
-
Alter Binding Affinity: The unique electronic properties of fluorine can alter the pKa of nearby functional groups or lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]
Synthesis of this compound
The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of 2,4-difluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2,4-Difluorobenzoic Acid
Causality: This protocol utilizes an excess of thionyl chloride, which also serves as the solvent, to drive the reaction to completion. A reflux condenser is essential to prevent the loss of the volatile reagent while allowing the gaseous byproducts, HCl and SO₂, to be safely vented or neutralized in a scrubber. The final purification by distillation under reduced pressure is critical to remove any non-volatile impurities and residual thionyl chloride, yielding a high-purity product.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter to the top of the condenser leading to a gas scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ produced. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.
-
Charging the Flask: To the flask, add 2,4-difluorobenzoic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, approx. 3-5 eq). A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.
-
Key Applications and Reaction Mechanisms
This compound is a versatile intermediate primarily used in two major classes of reactions: Friedel-Crafts acylation to form ketones and N-acylation to form amides. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Friedel-Crafts Acylation
This reaction is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
Causality: This protocol is based on established procedures for the acylation of activated aromatic rings.[4][5] Anisole is used as the substrate due to the electron-donating nature of the methoxy group, which activates the ring towards electrophilic substitution, primarily at the para position due to steric hindrance. The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and AlCl₃. The aqueous workup is crucial for quenching the reaction and decomposing the aluminum chloride-ketone complex to liberate the final product.
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition:
-
Add this compound (1.0 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
In the same dropping funnel, add the aromatic substrate (e.g., anisole, 1.0 eq) diluted with anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will quench the reaction and decompose the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure (2,4-difluorophenyl)(4-methoxyphenyl)methanone.
N-Acylation (Amide Formation)
This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Mechanism of N-acylation for amide synthesis.
Experimental Protocol: Synthesis of an N-Aryl Amide
Causality: This protocol describes a standard condensation reaction.[6][7] A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced, preventing the formation of the unreactive ammonium salt of the aniline substrate. The reaction is run at low temperature initially to control the rate of this often-exothermic reaction. The workup sequence is designed to remove the base, its hydrochloride salt, and any unreacted starting materials.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine substrate (e.g., 2,4-difluoroaniline, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[7][8] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce 2,4-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[8] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[7]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Toh, K. L., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
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YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Toh, K. L., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]
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2,4-Difluorobenzoyl chloride structure and IUPAC name.
An In-depth Technical Guide to 2,4-Difluorobenzoyl Chloride: Structure, Properties, and Applications in Advanced Chemical R&D
Introduction
This compound is a highly versatile fluorinated building block that has garnered significant attention in the fields of pharmaceutical development, agrochemical synthesis, and material science. As a bifunctional molecule, its reactivity is dominated by the acyl chloride group, while the fluorine atoms at the 2- and 4-positions of the aromatic ring profoundly influence its electronic properties and the characteristics of its derivatives. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the lipophilicity of parent molecules, making this reagent a critical tool for medicinal chemists and material scientists.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its chemical nature, synthesis, handling, and core applications.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in research and development. This section details the structural identity and physical characteristics of this compound.
Structure and Nomenclature
The unambiguous identification of a chemical entity is critical for scientific accuracy and reproducibility. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.
-
Synonyms: Benzoyl chloride, 2,4-difluoro-; 2,4-difluorobenzoic acid chloride[3][6]
-
Chemical Structure: The molecule consists of a benzene ring substituted at position 1 with an acyl chloride (-COCl) group. Two fluorine atoms are substituted at positions 2 and 4, ortho and para to the acyl chloride, respectively.
The relationship between the constituent atoms can be visualized through a connectivity graph.
Caption: Atomic connectivity in this compound.
Physicochemical Data
The physical properties of this compound are essential for designing experimental setups, particularly for purification and storage.
| Property | Value | Source(s) |
| CAS Number | 72482-64-5 | [1][3][7][8] |
| Molecular Formula | C₇H₃ClF₂O | [1][3][4][9] |
| Molecular Weight | 176.55 g/mol | [1][3][9] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 192 °C (at 760 mmHg); 70 °C (at 19 mmHg) | [1][5][7] |
| Density | ~1.437 g/mL at 25 °C | [5][7] |
| Refractive Index | n²⁰/D ~1.516 - 1.520 | [1][7] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |
Part 2: Synthesis and Safe Handling
As a reactive intermediate, the synthesis and handling of this compound require careful planning and adherence to strict safety protocols. This section details a standard laboratory synthesis and the necessary precautions for its management.
Synthetic Strategy
The most direct and industrially relevant synthesis of this compound involves the conversion of the corresponding carboxylic acid, 2,4-Difluorobenzoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice.
Causality of Reagent Choice: The selection of thionyl chloride is based on Le Châtelier's principle. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. This continuous removal of products shifts the equilibrium forward, driving the reaction to completion and simplifying the purification of the desired acyl chloride.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for synthesizing this compound. All operations must be performed in a well-ventilated fume hood.
Materials:
-
2,4-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire system must be protected from atmospheric moisture.
-
Reagent Charging: Charge the flask with 2,4-Difluorobenzoic acid (1.0 eq).
-
Reaction Initiation: Add a catalytic amount of DMF (1-2 drops) to the flask. Slowly add thionyl chloride (1.5 - 2.0 eq) via the dropping funnel. The addition is exothermic and may cause the evolution of HCl gas.
-
Reaction Progression: Once the addition is complete, gently heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the remaining crude product by fractional distillation under reduced pressure (e.g., 70 °C at 19 mmHg[1]) to yield pure this compound as a colorless liquid.
-
Safety and Handling Protocol
Trustworthiness through Safety: The reactive nature of acyl chlorides necessitates stringent safety measures. Failure to adhere to these protocols can result in severe injury and experimental failure.
| Hazard Statement | Precautionary Measure & Rationale |
| H314: Causes severe skin burns and eye damage.[3][10] | Wear appropriate PPE: Chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Rationale: Prevents direct contact with the corrosive liquid. |
| Contact with water liberates toxic gas.[10] | Work in a dry, inert atmosphere: Use oven-dried glassware and conduct reactions under nitrogen or argon. Rationale: The compound reacts violently with water (hydrolysis) to produce highly corrosive hydrogen chloride (HCl) gas. |
| Corrosive | Handle only in a certified chemical fume hood. Rationale: Protects the user from inhaling corrosive vapors and the HCl gas produced upon accidental contact with moisture. |
Part 3: Chemical Reactivity and Core Applications
The utility of this compound stems from its predictable and efficient reactivity as an acylating agent, enhanced by the electronic effects of its fluorine substituents.
Core Reactivity: Nucleophilic Acyl Substitution
The primary role of this compound in synthesis is to act as an electrophile in nucleophilic acyl substitution reactions. The carbonyl carbon is highly electron-deficient due to the electronegativity of the attached oxygen, chlorine, and the electron-withdrawing difluorophenyl ring. This makes it highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols).
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solubility of 2,4-Difluorobenzoyl chloride in organic solvents
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,4-Difluorobenzoyl Chloride
Abstract
This compound (C₇H₃ClF₂O) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its utility is fundamentally linked to the electrophilicity of its carbonyl carbon, a property that also dictates its stringent requirements for solvent selection. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and, more critically, the chemical compatibility of this compound with common organic solvents. We will move beyond simple solubility metrics to explore the underlying chemical principles that govern solvent choice, ensuring reaction success and safety. This document details the compound's reactivity with protic and aprotic solvents, offers a systematic approach to solvent selection, and provides a validated experimental protocol for assessing compatibility.
Physicochemical Characteristics of this compound
A thorough understanding of a compound's physical properties is the foundation for its effective use. This compound is a colorless to light yellow liquid with a pungent odor, a consequence of its slow reaction with atmospheric moisture.[1][2] Its key properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 72482-64-5 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₂O | [1][3][4] |
| Molecular Weight | 176.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | ~1.437 g/mL at 25 °C | [2][5] |
| Boiling Point | 70 °C at 19 mmHg; ~192 °C at 760 mmHg | [1][5] |
| Refractive Index | n20/D ~1.515 | [2][4] |
| Flash Point | 82 °C | [5] |
| Purity (Typical) | ≥ 96-98% (GC) | [1][4] |
These properties, particularly its liquid state at room temperature and relatively high boiling point, make it a versatile reagent, provided appropriate handling conditions are maintained.
The Dichotomy of Solubility vs. Reactivity: A Critical Distinction
For highly reactive electrophiles like acyl chlorides, the term "solubility" can be misleading. A substance may readily mix with a liquid, not because it forms a stable solution, but because it is undergoing a rapid chemical reaction. This is the central principle governing the use of this compound. The primary consideration is not "is it soluble?" but rather "is the solvent inert?".
Reactivity with Protic Solvents
Polar protic solvents are characterized by the presence of O-H or N-H bonds, which can act as hydrogen bond donors and, more importantly, as nucleophiles.[6][7] Contact between this compound and protic solvents leads to a vigorous, often exothermic, nucleophilic acyl substitution reaction.[8]
-
Water (Hydrolysis): The compound reacts violently with water to produce 2,4-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[2][8][9] This reactivity makes it imperative to handle the compound under strictly anhydrous (moisture-free) conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism where water attacks the electrophilic carbonyl carbon.[10][11]
-
Alcohols (Alcoholysis): Alcohols react similarly to form the corresponding esters and HCl.[12][13] This is a standard method for ester synthesis but is an undesirable side reaction if the alcohol is intended to be used as a solvent.[14][15]
-
Amines (Aminolysis): Ammonia and primary/secondary amines react rapidly to form amides.[11][13] This reaction is also highly exothermic and precludes the use of amine-containing solvents.
Therefore, this compound is not considered soluble in protic solvents; it is chemically incompatible with them.
Compatibility with Aprotic Solvents
Aprotic solvents lack O-H or N-H bonds and are therefore unable to act as hydrogen bond donors or effective nucleophiles, making them the solvents of choice for reactions involving acyl chlorides.[6][16] Within this class, a spectrum of polarities exists, allowing for fine-tuning of reaction conditions.
While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely published, it is generally considered miscible or highly soluble in a range of common anhydrous aprotic solvents. This is based on the "like dissolves like" principle, as the molecule possesses both polar (C=O, C-F, C-Cl bonds) and nonpolar (aromatic ring) characteristics.
Table 2: Qualitative Solubility and Compatibility Profile in Common Organic Solvents
| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Compatibility/Solubility | Rationale & Expert Insight |
| Polar Protic | Water, Methanol, Ethanol | High | REACTIVE (Incompatible) | The solvent acts as a nucleophile, leading to rapid decomposition of the acyl chloride.[8][10][12] AVOID AT ALL COSTS. |
| Polar Aprotic | Acetonitrile (MeCN) | High | Compatible / Soluble | Excellent choice for dissolving polar reactants. Must be rigorously dried as it is hygroscopic. |
| Dimethylformamide (DMF) | High | Compatible / Soluble | High boiling point allows for a wide reaction temperature range. Caution: Can promote side reactions; trace water is a major issue. | |
| Dimethyl Sulfoxide (DMSO) | High | Compatible / Soluble | Very high polarity and boiling point. Must be exceptionally dry. Use with caution as it can be difficult to remove post-reaction. | |
| "Borderline" Aprotic | Dichloromethane (DCM) | Medium | Compatible / Soluble | Excellent general-purpose solvent. Volatile (b.p. ~40°C), making it easy to remove. Inert and effective at dissolving a wide range of organics. |
| Tetrahydrofuran (THF) | Medium | Compatible / Soluble | A common choice for organometallic reactions. Must be anhydrous and free of peroxides. | |
| Ethyl Acetate (EtOAc) | Medium | Compatible / Soluble | Generally compatible, but the ester functionality presents a minor risk of reactivity under harsh conditions (e.g., strong Lewis acids). | |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low | Compatible / Soluble | Good for reactions involving nonpolar substrates. Lower polarity may limit the solubility of certain polar starting materials or intermediates. Diethyl ether is highly volatile and flammable. |
A Systematic Approach to Solvent Selection
Choosing the optimal solvent is a multi-faceted decision that balances solubility, reactivity, reaction conditions, and post-reaction workup. The following workflow, visualized in the diagram below, provides a logical framework for this process.
Caption: Logical workflow for selecting a suitable reaction solvent.
Experimental Protocol: Qualitative Assessment of Solubility and Compatibility
This protocol describes a safe, small-scale method to verify that this compound and all other reaction components are sufficiently soluble and stable in a chosen anhydrous aprotic solvent before committing to a large-scale reaction.
Self-Validating Protocol
Objective: To confirm the physical solubility and short-term chemical stability of reactants in a selected anhydrous aprotic solvent.
Materials:
-
This compound
-
All other solid reactants/catalysts for the planned reaction
-
Chosen anhydrous aprotic solvent (e.g., Dichloromethane)
-
Small, oven-dried glass vials (e.g., 4 mL) with PTFE-lined caps
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Micropipettes or gas-tight syringes
Methodology:
-
Preparation (Inert Atmosphere is CRITICAL):
-
Place 2-3 oven-dried vials in a desiccator to cool under vacuum.
-
Once cool, transfer the vials onto an inert gas manifold. Purge each vial with Nitrogen or Argon for 5-10 minutes.
-
Causality Check: This step is non-negotiable. It removes atmospheric moisture, which would immediately react with the acyl chloride, invalidating the test and producing HCl.[8][9]
-
-
Addition of Solid Components:
-
If your reaction involves solid reagents (e.g., a catalyst, another starting material), add a small, representative amount (e.g., 5-10 mg) to a purged vial while maintaining a positive flow of inert gas.
-
Causality Check: Adding solids first allows you to observe their dissolution without interference from the liquid acyl chloride.
-
-
Solvent Addition:
-
Using a dry syringe, add the chosen anhydrous solvent (e.g., 1-2 mL) to the vial containing the solid.
-
Cap the vial and gently swirl or vortex. Observe if the solid dissolves completely. If not, the solvent may be unsuitable for your reaction.
-
-
Acyl Chloride Addition (Test Vial):
-
In a separate, purged vial, add 1-2 mL of the anhydrous solvent.
-
Using a micropipette or gas-tight syringe, add a small, precise volume of this compound (e.g., 20 µL) to the solvent.
-
Cap immediately and swirl. Observe for complete miscibility. The solution should remain clear and colorless (or pale yellow).
-
-
Combined Stability Test (Optional but Recommended):
-
To the vial from Step 3 (containing the dissolved solid reactants), add the same small volume (e.g., 20 µL) of this compound.
-
Validation System: Immediately observe for any signs of an undesired reaction:
-
Gas evolution (fizzing): Suggests decomposition or reaction with trace impurities (e.g., water).
-
Color change: Indicates an unexpected chemical transformation.
-
Precipitate formation: Could indicate insolubility of a product or complex.
-
Exotherm (vial becomes warm): A clear sign of a chemical reaction.
-
-
Allow the vial to stand at the intended reaction temperature for 15-30 minutes, observing periodically. If no changes occur, the solvent system is deemed compatible for the planned experiment.
-
Conclusion
The effective use of this compound in synthetic chemistry is critically dependent on a nuanced understanding of its interaction with organic solvents. The guiding principle is chemical compatibility, not classical solubility. Protic solvents are fundamentally unsuitable due to their reactive nature, leading to immediate decomposition of the acyl chloride. The ideal solvents are anhydrous polar and nonpolar aprotic liquids, such as dichloromethane, tetrahydrofuran, toluene, and acetonitrile. By following a systematic selection process and employing a robust experimental validation protocol, researchers can confidently choose a solvent system that ensures the integrity of the reagent, maximizes reaction yield, and maintains a safe operating environment.
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A Technical Guide to the Reactivity of 2,4-Difluorobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Difluorobenzoyl chloride is a pivotal acylating agent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its heightened reactivity, a direct consequence of the electronic properties of its fluorine substituents, allows for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles, focusing on the underlying mechanistic principles, experimental considerations, and practical applications. By understanding the causality behind its reactivity, researchers can better leverage this versatile reagent to accelerate innovation in drug discovery and materials science.
Introduction: The Activated Nature of this compound
This compound (DFBC) is a colorless to light yellow liquid that serves as a crucial intermediate for introducing the 2,4-difluorobenzoyl moiety into target molecules.[1] Its significance lies in the unique properties conferred by the fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[2] This effect is twofold:
-
Activation of the Carbonyl Group: The fluorine atoms at the ortho (2) and para (4) positions synergistically withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated benzoyl chloride.[2][3]
-
Enhanced Biological Properties: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[4][5] As an acylating agent, DFBC is a key building block for synthesizing these valuable fluorinated compounds.[1]
This enhanced electrophilicity dictates the reaction conditions and speed of its transformations with a wide range of nucleophiles.
The Core Mechanism: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a classic nucleophilic acyl substitution mechanism.[6] This is typically a two-step process known as an addition-elimination mechanism.[6][7]
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate.[7][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion (Cl⁻)—a good leaving group—is expelled.[6][7][9]
The overall transformation results in the substitution of the chloride with the incoming nucleophile.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reactivity with N-Nucleophiles: Amide Synthesis
The reaction of this compound with primary and secondary amines is a rapid and highly efficient method for synthesizing N-substituted 2,4-difluoro-benzamides. This reaction is fundamental in the synthesis of numerous pharmaceuticals.[1]
Mechanism & Causality: Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.[10] The reaction is typically very fast, often exothermic, and proceeds readily at or below room temperature.[]
The reaction generates hydrogen chloride (HCl) as a byproduct.[12] Since amines are basic, a second equivalent of the amine will react with the generated HCl to form an ammonium salt.[12] This effectively consumes half of the amine nucleophile. To ensure the reaction goes to completion and to avoid wasting the primary nucleophile, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to act as an acid scavenger.[13][14]
Experimental Protocol: Synthesis of N-benzyl-2,4-difluorobenzamide
This protocol describes a standard procedure for the acylation of an amine using this compound under Schotten-Baumann conditions.[][13]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-2,4-difluorobenzamide.
Reactivity with O-Nucleophiles: Ester Synthesis and Hydrolysis
This compound reacts with alcohols and phenols to form the corresponding esters. Due to the lower nucleophilicity of alcohols compared to amines, these reactions often require a catalyst to proceed at a practical rate.
Catalysis: A common and highly effective catalyst is 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol nucleophile.
Hydrolysis, the reaction with water, is a competing side reaction. The high reactivity of DFBC means it is sensitive to moisture.[14] Rigorous exclusion of water by using anhydrous solvents and an inert atmosphere is critical to maximize the yield of the desired ester.[14]
Data Presentation: Representative Acylation Reactions
| Nucleophile | Product Type | Conditions | Typical Yield | Reference |
| Aniline | Amide | TEA, DCM, 0°C to RT | >90% | [13] |
| Propan-2-ol | Ester | Pyridine/DMAP, DCM, RT | 85-95% | General Protocol |
| Water | Carboxylic Acid | Uncatalyzed, RT | Quantitative | [15] |
| Morpholine | Amide | K₂CO₃, DMSO, 120°C | 95% | [2] |
Friedel-Crafts Acylation
In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction with electron-rich aromatic compounds.[16][17] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution.[17]
Caption: Generalized Workflow for Friedel-Crafts Acylation.
Conclusion and Future Outlook
This compound's reactivity is a direct and predictable consequence of the strong inductive effect of its fluorine substituents. This inherent electrophilicity makes it an exceptionally useful and versatile reagent for the synthesis of amides, esters, and ketones, particularly in the development of new pharmaceutical and agrochemical agents.[1][18] A thorough understanding of the nucleophilic acyl substitution mechanism, the role of bases and catalysts, and proper experimental technique is paramount for harnessing its full synthetic potential. As the demand for complex fluorinated molecules continues to grow, the importance of key building blocks like this compound in enabling chemical innovation will only increase.
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Nucleophilic Acyl Substitution - BYJU'S . BYJU'S. Available from: [Link]
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Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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20.3 The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep . Chad's Prep. Available from: [Link]
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Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry - YouTube . YouTube. Available from: [Link]
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2,4-Difluorobenzyl Chloride: Your Key Supplier for Pharma & Agro Synthesis . Available from: [Link]
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Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool . University of Liverpool. Available from: [Link]
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Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]
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The Unseen Catalyst: An In-depth Technical Guide to the Discovery, History, and Application of 2,4-Difluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Workhorse
In the landscape of modern organic synthesis, certain reagents emerge as indispensable tools, their versatility and reactivity paving the way for innovations across diverse scientific disciplines. 2,4-Difluorobenzoyl chloride is one such unassuming yet pivotal molecule. Characterized by a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and an acyl chloride functional group, this compound has become a cornerstone in the synthesis of complex organic molecules.[1][2] Its enhanced reactivity, conferred by the electron-withdrawing nature of the fluorine atoms, makes it a superior acylating agent, facilitating the efficient introduction of the 2,4-difluorobenzoyl moiety into a wide array of substrates.[1] This attribute is particularly crucial in the development of pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance biological activity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of this compound, offering field-proven insights for researchers and professionals in drug discovery and development.
The Genesis of a Key Intermediate: Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented in readily available historical literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of reliable methods for the selective fluorination of aromatic rings was a critical precursor to the availability of precursors like 2,4-difluorobenzoic acid. The journey to synthesize such fluorinated aromatics was built upon foundational discoveries, including the Balz-Schiemann reaction, which provided a viable route to fluoroaromatic compounds from diazonium salts.
The industrial-scale production and application of this compound and its analogs appear to have gained significant traction in the latter half of the 20th century, driven by the burgeoning pharmaceutical and agrochemical industries. For instance, a 1981 patent for the preparation of 2,4-dichloro-5-fluorobenzoyl chloride, a valuable intermediate for antibacterial agents, noted that the compound had not been previously described, indicating the relatively recent advent of these specific multi-substituted benzoyl chlorides.[3] The development of synthetic routes, as evidenced by numerous patents, showcases a continuous effort to improve efficiency, yield, and safety, reflecting the compound's growing industrial importance.[1][4][5]
Mastering the Synthesis: Methodologies and Mechanistic Insights
The preparation of this compound is most commonly achieved through the conversion of 2,4-difluorobenzoic acid. The choice of chlorinating agent and reaction conditions is critical to ensure high yield and purity, preventing the formation of unwanted byproducts.
Table 1: Comparison of Common Synthetic Routes for this compound
| Starting Material | Chlorinating Agent | Catalyst | Key Advantages | Key Disadvantages |
| 2,4-Difluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) (catalytic) | High yield, readily available reagents, volatile byproducts (SO₂ and HCl) are easily removed. | Thionyl chloride is corrosive and moisture-sensitive, requiring anhydrous conditions. |
| 2,4-Difluorobenzoic Acid | Oxalyl Chloride ((COCl)₂) | None or DMF (catalytic) | Milder reaction conditions compared to thionyl chloride, byproducts (CO, CO₂, HCl) are gaseous. | Oxalyl chloride is more expensive and toxic than thionyl chloride. |
| 2,4-Difluoro-1-(trichloromethyl)benzene | Controlled Hydrolysis | Lewis Acid (e.g., FeCl₃) | Can be part of a multi-step synthesis from a more basic starting material. | Requires precise control of hydrolysis to avoid formation of the carboxylic acid. |
Experimental Protocol: Laboratory-Scale Synthesis from 2,4-Difluorobenzoic Acid
This protocol details a standard laboratory procedure for the synthesis of this compound using thionyl chloride, a widely adopted and efficient method.
Materials:
-
2,4-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous toluene (or other inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorobenzoic acid. Add anhydrous toluene to create a slurry.
-
Addition of Catalyst: To the stirred slurry, add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. The addition should be done cautiously as the reaction can be exothermic and will evolve sulfur dioxide and hydrogen chloride gas. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically around 80-110°C) and maintain reflux until the evolution of gas ceases (usually 1-3 hours). The reaction can be monitored by observing the dissolution of the solid 2,4-difluorobenzoic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water to produce sulfur dioxide and hydrochloric acid, and it will also hydrolyze the product, this compound, back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Use of a Catalyst (DMF): Dimethylformamide catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more reactive acylating agent than thionyl chloride itself. This increases the rate of the reaction.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride. The excess reagent can be easily removed during the work-up.
-
Distillation under Reduced Pressure: this compound has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows for its purification at a lower temperature, minimizing the risk of thermal decomposition.
The Impact of a Versatile Building Block: Applications in Industry and Research
The utility of this compound stems from its ability to readily participate in nucleophilic acyl substitution reactions, making it a valuable precursor for a wide range of molecules with significant biological activity.
Agrochemicals: A Key Component in Crop Protection
A prominent application of this compound is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. The 2,4-difluorobenzoyl moiety is a common structural feature in many of these potent insecticides.[6]
Another significant use is in the production of herbicides. For example, it is a key intermediate in the synthesis of Diflufenican , a selective herbicide used for the control of broad-leaved weeds in cereals.
Pharmaceuticals: A Gateway to Novel Therapeutics
In the pharmaceutical arena, this compound serves as a versatile starting material for the synthesis of a variety of biologically active compounds. Its derivatives have been explored for their potential as:
-
Anti-inflammatory and Analgesic Drugs: The 2,4-difluorophenyl group is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Antidiabetic Agents: Research has shown that derivatives of 2,4-dichlorobenzoic acid, a related compound, exhibit inhibitory potential against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This suggests that fluorinated analogs could also be promising candidates for the development of new antidiabetic drugs.
Workflow for the Synthesis of a Generic Benzoylurea Insecticide
Caption: Synthetic pathway for a generic benzoylurea insecticide.
Conclusion: An Enduring Legacy in Chemical Synthesis
This compound, though a relatively simple molecule, has carved out a significant niche in the world of organic synthesis. Its unique electronic properties, stemming from the strategic placement of two fluorine atoms, have made it an invaluable tool for chemists in the pharmaceutical and agrochemical industries. From its likely origins in the expansion of organofluorine chemistry to its current role as a key industrial intermediate, the story of this compound is a testament to the profound impact that a single, well-designed reagent can have on scientific advancement and technological innovation. As the demand for more sophisticated and effective bioactive molecules continues to grow, the importance of this versatile fluorinated building block is set to endure.
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Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,4-Difluorobenzoyl Chloride
This guide provides an in-depth analysis of the safety and handling protocols for 2,4-Difluorobenzoyl chloride, a critical reagent in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental principles behind safe laboratory practices. By understanding the inherent reactivity and hazards of this compound, you can implement a self-validating system of protocols that ensures both personal safety and experimental integrity.
Understanding the Reagent: Physicochemical Profile and Inherent Risks
This compound (CAS No. 72482-64-5) is a colorless to light yellow liquid valued for its role as an acylating agent and a building block in the synthesis of complex fluorinated molecules.[1] Its reactivity, however, is intrinsically linked to its hazards. The primary dangers stem from its corrosivity, its violent reaction with water, and its combustible nature.[2][3]
A thorough understanding of its properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₂O | [1][3] |
| Molecular Weight | 176.55 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 70 °C @ 19 mmHg; 96-98 °C @ 15 mmHg | [1][4] |
| Density | 1.43 - 1.437 g/mL at 25 °C | [1][4][5] |
| Flash Point | 82 °C | [5] |
| Refractive Index | 1.5120-1.5170 @ 20 °C | [6] |
| Moisture Sensitivity | Highly sensitive; reacts with water | [2] |
The presence of the acid chloride functional group makes the molecule highly susceptible to nucleophilic attack, particularly by water. This reaction is not a simple dissolution but a vigorous, exothermic hydrolysis that liberates toxic and corrosive gases, namely hydrogen chloride (HCl) and 2,4-difluorobenzoic acid.[2] This reactivity dictates the stringent need for anhydrous handling conditions.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following pictograms and statements summarize the key risks.
| GHS Pictogram | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[2][3] | |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation.[3] | |
| Flammable liquids, Category 4 | H227: Combustible liquid.[2] |
Primary Hazards:
-
Corrosivity: The compound causes severe chemical burns upon contact with skin, eyes, and mucous membranes.[2][7] The damage is rapid and can be permanent.
-
Respiratory Irritation: Inhalation of vapors or mists can lead to severe irritation of the respiratory tract.[3][8]
-
Water Reactivity: Contact with water or moisture results in a violent reaction that releases toxic and corrosive gases.[2] This presents a significant hazard during handling, storage, and spill cleanup.
-
Combustibility: The liquid is combustible and its vapors can form explosive mixtures with air, especially when heated.[2][9]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Reliance on a single layer of protection is insufficient. A robust safety strategy integrates engineering controls with appropriate PPE. The causality is clear: engineering controls minimize the potential for exposure, while PPE protects against residual and accidental contact.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of exposure.[2]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it must be chosen based on the specific hazards of corrosion and chemical permeation.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Double-gloving is recommended. Use an inner nitrile glove and an outer, more robust glove resistant to corrosive chemicals, such as neoprene or butyl rubber.[11] Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full chemical suit (e.g., Tyvek) is necessary.[7][11]
-
-
Respiratory Protection:
Standard Operating Procedures: From Benchtop to Waste
The following protocols are designed as self-validating systems. Each step is included to mitigate a specific, identified risk.
Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat) before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.
-
Inert Atmosphere: Because the compound is moisture-sensitive, it is critical to minimize contact with air.[2] Prepare a flask with a septum under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use a syringe or cannula to transfer the liquid. This method is superior to pouring as it minimizes vapor release and the risk of splashing. If pouring is unavoidable, do so slowly and carefully into a tared, sealed container within the fume hood.
-
Cleaning: After transfer, quench any residual material on the syringe or cannula by rinsing with an anhydrous solvent (e.g., toluene or dichloromethane) into a designated waste container.
Protocol for Reaction Quenching
The quenching of reactions containing unreacted this compound is a high-risk step due to the potential for a violent exothermic reaction with aqueous solutions.
-
Cooling: Ensure the reaction vessel is cooled in an ice bath to manage the exothermicity of the quench.
-
Solvent Dilution: Dilute the reaction mixture with a non-reactive, anhydrous solvent (e.g., toluene) to reduce the concentration of the acyl chloride.
-
Slow Addition: Instead of adding water directly, slowly add a saturated solution of a weak base, such as sodium bicarbonate, or a chilled, dilute solution of sodium hydroxide. The addition should be dropwise with vigorous stirring. This neutralizes the resulting HCl and controls the reaction rate.
-
Monitoring: Monitor the temperature of the reaction vessel continuously. If the temperature rises rapidly, pause the addition until it subsides.
Emergency Response: A Structured Workflow
In the event of an emergency, a clear, logical workflow is essential for a safe and effective response.
Spill Response
The primary goal is to contain and neutralize the spill without creating additional hazards. The violent reaction with water means that aqueous cleanup methods are contraindicated.[2]
Caption: Workflow for responding to a this compound spill.
Exposure Response
Immediate and thorough decontamination is critical to minimizing injury.[2]
Caption: First aid procedures following exposure to this compound.
Storage and Disposal
-
Storage: Store in a locked, cool, dry, and well-ventilated area designated for corrosive materials.[2][7] The container must be corrosion-resistant and kept tightly sealed to prevent moisture entry.[7] Storage under an inert atmosphere is recommended.[8]
-
Disposal: Waste is considered hazardous.[9] Dispose of unused material and contaminated absorbents in accordance with all local, regional, and national regulations.[7] This typically involves incineration in a licensed chemical disposal facility.[7] Never pour down the drain.
By integrating these principles and protocols into your laboratory workflow, you can handle this compound with the high degree of caution it demands, ensuring a safe environment for discovery.
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A Comprehensive Guide to the Storage and Handling of 2,4-Difluorobenzoyl Chloride for Optimal Stability
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of complex synthetic routes. 2,4-Difluorobenzoyl chloride, a versatile and highly reactive building block, is indispensable in the synthesis of numerous pharmaceutical and agrochemical agents due to its ability to introduce the 2,4-difluorobenzoyl moiety.[1] However, its utility is intrinsically linked to its chemical stability. This guide provides an in-depth technical overview of the optimal storage and handling conditions for this compound, grounded in chemical principles, to prevent its degradation and ensure the reliability of your experimental outcomes.
The Chemical Vulnerability of this compound: Understanding the "Why"
This compound is a colorless to light yellow liquid that is classified as a moisture-sensitive and corrosive compound.[2][3][4] Its high reactivity, which makes it a valuable synthetic precursor, also renders it susceptible to degradation.[5] The primary mechanism of degradation is hydrolysis , a reaction that compromises the purity of the material and can have significant downstream effects on reaction yields and impurity profiles.
The Inevitable Reaction with Water
As an acyl chloride, this compound readily reacts with water, including atmospheric moisture, in a vigorous and exothermic nucleophilic acyl substitution reaction.[5][6] The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate, yielding 2,4-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[6]
The generation of HCl is particularly problematic as it can create a corrosive microenvironment within the storage container, potentially leading to further degradation of the primary compound and compromising the container's integrity. The presence of 2,4-difluorobenzoic acid as an impurity can also interfere with subsequent reactions, making its prevention a critical aspect of maintaining the reagent's quality.
Thermal and Photochemical Stability
Core Storage Directives: A Multi-Faceted Approach to Preservation
To mitigate the inherent reactivity of this compound, a multi-layered storage strategy is essential. This involves controlling the temperature, atmosphere, and container integrity.
Temperature: The Rate-Determining Factor
Lowering the storage temperature is a fundamental principle for preserving reactive chemicals. For this compound, a refrigerated environment is recommended.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2 - 8 °C[1] | Reduces the rate of potential degradation reactions and minimizes vapor pressure. |
| Location | A dedicated, well-ventilated corrosives area or cabinet.[4][8] | Ensures proper segregation from incompatible materials and contains any potential leaks or fumes. |
Atmosphere: The Exclusion of Moisture
Given its high sensitivity to moisture, storing this compound under a dry, inert atmosphere is non-negotiable for long-term stability.[4][9]
-
Inert Gas Blanket: The headspace of the storage container should be purged with a dry, inert gas such as nitrogen or argon.[9][10] This displaces moist air, thereby preventing hydrolysis.
-
Container Sealing: The container must be tightly sealed to prevent the ingress of atmospheric moisture.[4][11] For frequently accessed reagents, specialized septa caps or Sure/Seal™ systems can provide a reliable barrier while allowing for the removal of material via syringe.[10][12]
Container Selection and Integrity
The choice of storage container and its maintenance are critical for ensuring the long-term stability of this compound.
-
Material: Borosilicate glass bottles with PTFE-lined caps are the standard for storing acyl chlorides. The glass is non-reactive, and the PTFE liner provides a chemically inert seal.
-
Secondary Containment: Storing the primary container within a larger, chemically resistant secondary container can help contain any potential spills or leaks.[13] The use of a desiccant, such as silica gel or kitty litter, within the secondary container can provide an additional layer of protection against moisture.[14]
Handling Protocols: A Self-Validating System for Purity Maintenance
The integrity of this compound is as much dependent on proper handling techniques as it is on storage conditions. The following protocols are designed to be self-validating, meaning that adherence to them inherently minimizes the risk of degradation.
Workflow for Handling Moisture-Sensitive this compound
Caption: Workflow for handling this compound to prevent moisture contamination.
Step-by-Step Protocol for Dispensing
-
Preparation: Before opening, allow the refrigerated container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere, either in a glovebox or using a Schlenk line.[9][12]
-
Syringe/Cannula Transfer: Use a dry, nitrogen-flushed syringe or cannula to transfer the required amount of the liquid.[10] Puncturing a septum-sealed cap is preferable to opening the bottle to the atmosphere.
-
Purge and Seal: After dispensing, purge the headspace of the container with dry nitrogen or argon before tightly resealing the cap.[15] For added protection, the cap and neck of the bottle can be wrapped with Parafilm™.
-
Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.
Quality Control and Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for long-term storage or if there is any suspicion of contamination.
Analytical Methods for Purity Assessment
| Analytical Technique | Information Provided |
| Gas Chromatography (GC) | Provides quantitative information on the purity of the compound and can detect the presence of volatile impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the compound and identify the presence of the hydrolysis product, 2,4-difluorobenzoic acid. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can detect the presence of carboxylic acid (broad O-H stretch) and changes in the carbonyl region, indicating hydrolysis. |
Experimental Protocol: Quick Quality Check via ¹H NMR
-
Sample Preparation: Under an inert atmosphere, carefully quench a small aliquot (e.g., 1-2 drops) of this compound in an NMR tube containing a deuterated solvent (e.g., CDCl₃). Caution: The reaction will produce HCl gas.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of a broad singlet, typically downfield (>10 ppm), is indicative of the carboxylic acid proton of the 2,4-difluorobenzoic acid impurity.
Incompatible Materials and Safety Considerations
To prevent hazardous reactions, this compound must be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[4]
-
Strong Bases: Can cause violent reactions.[17]
-
Alcohols and Amines: Will react to form esters and amides, respectively.[6]
Safety: this compound is corrosive and causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[3] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][18]
Conclusion
The chemical integrity of this compound is best maintained through a systematic and scientifically informed approach to its storage and handling. By understanding the primary degradation pathway of hydrolysis and implementing stringent measures to exclude moisture, such as refrigerated storage under an inert atmosphere, researchers can ensure the long-term stability and reliability of this critical reagent. Adherence to the detailed handling protocols and regular quality control checks will further safeguard the purity of this compound, ultimately contributing to the success and reproducibility of synthetic endeavors in pharmaceutical and agrochemical research.
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An In-depth Technical Guide to 2,4-Difluorobenzoyl Chloride: A Cornerstone Building Block in Modern Organic Synthesis
Abstract
2,4-Difluorobenzoyl chloride stands as a pivotal reagent in contemporary organic synthesis, prized for its unique electronic properties and versatile reactivity. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it an exceptionally effective acylating agent. This guide provides an in-depth exploration of this compound as a synthetic building block. We will dissect its principal reaction pathways, including Friedel-Crafts acylation, amide bond formation, and esterification, offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate in the creation of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1]
Introduction: The Strategic Importance of Fluorinated Synthons
The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical and biological properties.[1] Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to superior efficacy and pharmacokinetic profiles.[2] this compound, with its reactive acyl chloride moiety and difluorinated phenyl ring, serves as a premier building block for introducing the 2,4-difluorobenzoyl group into target structures.[1] Its utility is demonstrated in the synthesis of anti-inflammatory drugs, herbicides, pesticides, and advanced polymers.[1][3]
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in synthesis.
| Property | Value | Source |
| CAS Number | 72482-64-5 | [4][5] |
| Molecular Formula | C₇H₃ClF₂O | [4][5][6] |
| Molecular Weight | 176.55 g/mol | [5][6] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Boiling Point | 72-77 °C / 13 mmHg | |
| Density | ~1.43 g/mL at 20 °C | [7] |
| Refractive Index | 1.5120-1.5170 @ 20 °C | [4] |
| InChIKey | JSWRVDNTKPAJLB-UHFFFAOYSA-N | [6] |
Spectroscopic Data
Characterization of this compound and its derivatives relies on standard spectroscopic techniques. Reference spectra are available through various chemical databases.[7][8]
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution reactions.
Caption: Core reaction pathways of this compound.
Friedel-Crafts Acylation: Synthesis of Diaryl Ketones
Friedel-Crafts acylation is arguably one of the most powerful methods for forming carbon-carbon bonds with aromatic systems.[9] Using this compound in this reaction allows for the efficient synthesis of 2,4-difluorobenzophenone derivatives, which are key intermediates in various bioactive compounds.[10]
Causality and Mechanism: The reaction is initiated by a strong Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and abstracts the chloride atom. This generates a highly electrophilic and resonance-stabilized acylium ion.[11][12] The electron-rich aromatic substrate then attacks the acylium ion in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity.[13] A stoichiometric amount of the Lewis acid is required because the product, a ketone, is a moderate Lewis base and forms a stable complex with the catalyst, preventing it from re-entering the catalytic cycle.[11][14]
Caption: Workflow for Friedel-Crafts acylation.
Field-Proven Protocol: Synthesis of (2,4-Difluorophenyl)(phenyl)methanone
This protocol is adapted from established procedures for benzophenone synthesis.[15][16][17]
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0-5 °C in an ice bath.
-
Substrate Addition: Add this compound (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
Arene Addition: Following the acyl chloride addition, add benzene (1.0-1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure 2,4-difluorobenzophenone.
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a direct and highly efficient method for synthesizing 2,4-difluoro-substituted benzamides.[18] This transformation is a cornerstone of pharmaceutical synthesis.[19]
Causality and Mechanism: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[20] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A proton is subsequently removed from the nitrogen, typically by a second equivalent of the amine or an added non-nucleophilic base (like pyridine or triethylamine), to yield the neutral amide and the corresponding hydrochloride salt.[21] The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[21]
Field-Proven Protocol: Synthesis of N-Benzyl-2,4-difluorobenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor for completion by TLC.
-
Workup: Dilute the reaction mixture with water and transfer to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude amide can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Esterification
The reaction with alcohols yields 2,4-difluorobenzoate esters. While less common than amidation in drug synthesis, this reaction is vital for creating specific intermediates and functional materials.
Causality and Mechanism: Similar to amidation, this reaction proceeds via nucleophilic acyl substitution. The alcohol, being a weaker nucleophile than an amine, attacks the acyl chloride to form a tetrahedral intermediate.[18] Collapse of this intermediate expels the chloride ion. A mild base (e.g., pyridine) is often included to catalyze the reaction and to scavenge the HCl byproduct.[22]
Field-Proven Protocol: Synthesis of Ethyl 2,4-difluorobenzoate
-
Reaction Setup: To a stirred solution of ethanol (1.5 equivalents) and pyridine (1.2 equivalents) in dry DCM at 0 °C, add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete as indicated by TLC.
-
Workup and Washing: Dilute the mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography to yield the final product.
Safety and Handling
As a reactive acyl chloride, this compound must be handled with appropriate precautions.
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[6][23] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23][24]
-
Moisture Sensitivity: It reacts violently with water and moisture to release toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[23] All reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[23]
-
Inhalation Hazard: Vapors can cause respiratory irritation.[6] Handle only in a well-ventilated fume hood.[23][24]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, in a tightly sealed container.[23][25]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[23]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[23]
-
Inhalation: Move the victim to fresh air.[23]
-
In all cases of exposure, seek immediate medical attention. [23]
Conclusion
This compound is a high-value, versatile building block whose utility is rooted in the predictable and efficient reactivity of the acyl chloride functional group, enhanced by the electronic influence of the difluorinated aromatic ring. Its application in fundamental organic reactions like Friedel-Crafts acylation, amidation, and esterification provides robust pathways to complex molecular architectures. A comprehensive understanding of its reaction mechanisms, adherence to established protocols, and a stringent approach to safety are paramount for successfully harnessing its synthetic potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
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Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
An In-Depth Technical Guide to Fluorinated Benzoyl Chlorides: Synthesis, Reactivity, and Applications in Drug Development
The introduction of fluorine into bioactive molecules represents one of the most powerful strategies in modern drug discovery. Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, allow medicinal chemists to meticulously modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, alter pKa to optimize target binding, and increase bioavailability.[3][4][5]
Within the synthetic chemist's arsenal, fluorinated benzoyl chlorides have emerged as indispensable building blocks.[6][7] These highly reactive acylating agents provide a direct and efficient route to introduce fluorinated benzoyl moieties into a wide array of molecular scaffolds, forming the backbone of numerous active pharmaceutical ingredients (APIs). This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the synthesis, reactivity, and critical applications of these versatile intermediates.
The Fluorine Advantage: Modulating Molecular Properties for Therapeutic Success
The strategic incorporation of fluorine atoms or fluoroalkyl groups, facilitated by reagents like fluorinated benzoyl chlorides, imparts a range of beneficial properties that can transform a promising compound into a viable drug candidate.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine at a metabolically vulnerable position can block oxidative degradation, thereby increasing the drug's half-life and duration of action.[3][8]
-
Modulation of Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][6] This is a critical factor for drugs targeting the central nervous system (CNS).[8]
-
Altered Acidity and Basicity (pKa): Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups.[3][5] This fine-tuning of a molecule's ionization state at physiological pH is crucial for optimizing its solubility, permeability, and interaction with biological targets.[5]
-
Improved Target Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrogen bonds. This can lead to enhanced binding affinity and potency.[4][7]
Data Presentation: Impact of Fluorination on Physicochemical Properties
| Property | Effect of Fluorine Substitution | Rationale & Consequence |
| Metabolic Stability | Generally Increased | Strong C-F bond resists enzymatic cleavage, blocking sites of oxidation.[3][8] |
| Lipophilicity (LogP) | Generally Increased | The C-F bond is more lipophilic than the C-H bond, enhancing membrane permeability.[3] |
| pKa of Proximal Amines | Decreased (more acidic) | Strong inductive electron withdrawal by fluorine reduces the basicity of nearby amines.[5] |
| Binding Affinity | Often Enhanced | Fluorine can form favorable electrostatic interactions and hydrogen bonds with target receptors.[4] |
| Molecular Conformation | Can be Influenced | Fluorine's unique electronic properties can alter conformational preferences.[5] |
Synthesis of Fluorinated Benzoyl Chlorides: Key Methodologies
The preparation of fluorinated benzoyl chlorides is primarily achieved through two robust and scalable industrial methods.
Chlorination of Fluorinated Benzoic Acids
The most direct and widely used laboratory and industrial method involves the reaction of a corresponding fluorinated benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). Oxalyl chloride and phosphorus pentachloride (PCl₅) are also effective.[9][10]
The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. The byproducts (SO₂ and HCl gas when using thionyl chloride) are volatile, which simplifies product purification.
Experimental Protocol: Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's progress by observing the cessation of gas evolution.
-
Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude product, 2-fluorobenzoyl chloride, is then purified by vacuum distillation to yield a colorless liquid.[10]
Chlorination and Hydrolysis of Fluorinated Toluenes
An alternative industrial-scale synthesis begins with a fluorinated toluene derivative. This multi-step process involves:
-
Radical Chlorination: The methyl group of the fluorotoluene is subjected to free-radical chlorination under UV light to form a (fluorophenyl)trichloromethane intermediate.[11]
-
Controlled Hydrolysis: The resulting trichloromethyl group is then carefully hydrolyzed, often using a catalytic amount of water and a Lewis acid like ferric chloride, to yield the final fluorinated benzoyl chloride.[11][12]
Visualization: General Synthetic Pathways
Caption: Key synthetic routes to fluorinated benzoyl chlorides.
Core Reactivity and Essential Transformations
Fluorinated benzoyl chlorides are powerful acylating agents. Their reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
The Schotten-Baumann Reaction: Amide and Ester Synthesis
The Schotten-Baumann reaction is a fundamental method for synthesizing amides and esters from acyl chlorides.[13][14] The reaction is typically performed under biphasic conditions, with the fluorinated benzoyl chloride in an organic solvent (e.g., dichloromethane) and the amine or alcohol nucleophile in an aqueous base solution (e.g., NaOH).[13][14] The base serves to neutralize the HCl byproduct, driving the reaction to completion.[13]
This reaction is central to the construction of many APIs, particularly those containing a critical benzamide linkage, such as kinase inhibitors.[15][16]
Visualization: Schotten-Baumann Reaction Mechanism
Caption: Mechanism of amide formation via Schotten-Baumann reaction.
Experimental Protocol: Synthesis of an N-Aryl Benzamide
This protocol is a general method for acylating an aromatic amine with a fluorinated benzoyl chloride, a common step in synthesizing kinase inhibitor scaffolds.[15]
-
Dissolution: In a round-bottom flask, dissolve the aromatic amine (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.
-
Acylation: Slowly add the fluorinated benzoyl chloride (e.g., 2-(Trifluoromethyl)benzoyl chloride, 1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[15]
Friedel-Crafts Acylation: Synthesis of Fluorinated Benzophenones
Friedel-Crafts acylation is an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring.[17][18] Using a fluorinated benzoyl chloride in this reaction produces fluorinated benzophenones, which are valuable intermediates. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or copper triflate (Cu(OTf)₂), to generate a highly electrophilic acylium ion intermediate.[19][20][21]
A key advantage of Friedel-Crafts acylation over alkylation is that the product (a ketone) is deactivated towards further substitution, preventing polyacylation.[18][22]
Visualization: Friedel-Crafts Acylation Workflow
Caption: Key steps in the Friedel-Crafts acylation reaction.
Safety, Handling, and Storage
Acyl chlorides, including fluorinated variants, are hazardous materials that demand strict safety protocols.[9][23]
-
Corrosivity and Reactivity with Water: They are highly corrosive and react violently with water, moisture, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.[23][24] All operations must be conducted in a moisture-free environment.
-
Toxicity: Fluorinated benzoyl chlorides are lachrymators (tear-producing) and can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract.[10][23][24]
-
Personal Protective Equipment (PPE): Always handle these reagents in a well-ventilated chemical fume hood.[23] Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield.[23][25][26]
-
Storage: Store containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area away from incompatible materials like bases, alcohols, and water.[23][25]
Conclusion: Enabling the Future of Drug Discovery
Fluorinated benzoyl chlorides are more than just reactive intermediates; they are enabling tools that empower medicinal chemists to harness the profound benefits of fluorine. Their versatility in forming robust amide and ester linkages, coupled with the vast array of available substitution patterns, makes them foundational to the synthesis of complex APIs.[6][7] From enhancing the metabolic stability of kinase inhibitors to improving the CNS penetration of novel therapeutics, the strategic application of these building blocks continues to drive innovation and is integral to the development of next-generation medicines.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. [Link]
-
Sciencemadness Wiki. (2023). Acyl chloride. [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. [Link]
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-
Ningbo Innopharmchem. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. [Link]
-
Organic Syntheses. (n.d.). Benzoyl fluoride. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. [Link]
-
Sparrow Chemical. (n.d.). Benzoyl Chloride Series. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Tran, P. H., et al. (2011). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 888-896. [Link]
-
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]
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-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Methodological & Application
synthesis of 2,4-Difluorobenzoyl chloride from 2,4-difluorobenzoic acid
Application Note: A-08B4
A Robust and Scalable Protocol for the Synthesis of 2,4-Difluorobenzoyl Chloride
Abstract & Introduction
This compound is a pivotal acylating agent and a versatile building block in modern organic synthesis. Its applications are extensive, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity, metabolic stability, and lipophilicity.[1] This compound serves as a key intermediate in the synthesis of various high-value molecules, including anti-inflammatory drugs, herbicides, and advanced polymers.[1]
This application note provides a comprehensive, field-proven protocol for the . The described methodology utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a choice predicated on its high efficiency and the convenient removal of its gaseous byproducts (SO₂ and HCl).[2] The protocol is designed for high yield and purity, incorporating detailed operational parameters, safety procedures, and characterization guidelines to ensure reliable and reproducible results for researchers in both academic and industrial settings.
Reaction Principle and Mechanism
The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. In this protocol, thionyl chloride is the reagent of choice.
The Causality Behind Reagent Selection:
-
High Reactivity: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids.
-
Favorable Thermodynamics: The reaction is driven forward by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] According to Le Châtelier's principle, the continuous removal of these gases from the reaction mixture shifts the equilibrium towards the product, ensuring a high conversion rate.
-
Simplified Purification: As the major byproducts are gases, the workup and purification of the final product are significantly simplified, primarily requiring the removal of excess thionyl chloride and distillation of the desired acyl chloride.[2][3]
The reaction proceeds through the formation of a highly reactive chlorosulfite anhydride intermediate, which then undergoes nucleophilic attack by the chloride ion.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mol) | Notes |
| 2,4-Difluorobenzoic Acid | 1583-58-0 | 158.11 | 25.0 g | 0.158 | Starting material, ensure >98% purity. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 27.5 mL (45.7 g) | 0.384 | Use at least 2.4 equivalents. Freshly distilled is preferred. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic | Acts as a reaction catalyst. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a gas outlet adapter
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas trap/scrubber (containing NaOH solution to neutralize HCl and SO₂ gases)
-
Distillation apparatus for vacuum distillation
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a magnetic stir bar. Ensure all glassware is thoroughly dried in an oven prior to use to prevent hydrolysis of thionyl chloride and the product. The entire apparatus should be set up in a certified chemical fume hood.
-
Gas Scrubber: Connect the top of the reflux condenser to a gas trap containing a dilute sodium hydroxide solution to neutralize the toxic HCl and SO₂ gases evolved during the reaction.
-
Charging the Flask: Add 2,4-difluorobenzoic acid (25.0 g, 0.158 mol) to the reaction flask.
-
Reagent Addition: Add thionyl chloride (27.5 mL, 0.384 mol) to the dropping funnel. Begin stirring the 2,4-difluorobenzoic acid and add the thionyl chloride dropwise over 20-30 minutes. An initial effervescence will be observed.
-
Catalyst Addition: After the initial reaction subsides, add 2-3 drops of dimethylformamide (DMF) to the flask. The addition of a catalytic amount of DMF accelerates the reaction.
-
Reaction & Reflux: Gently heat the reaction mixture to reflux (approximately 75-80°C) using the heating mantle. Maintain the reflux for 2-3 hours. The reaction is typically complete when the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: After the reflux period, allow the mixture to cool to room temperature. Arrange the apparatus for distillation to remove the excess thionyl chloride (Boiling Point: 79°C).[4]
-
Purification by Vacuum Distillation: Once the excess thionyl chloride is removed, purify the remaining crude this compound by vacuum distillation.[5] Collect the fraction boiling at approximately 70°C/19 mmHg.[1] The purified product should be a clear, colorless to pale yellow liquid.[6]
Visualizations of Workflow and Transformation
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Transformation
Caption: Overall chemical transformation from starting material to products.
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safety. Adherence to these guidelines is mandatory.
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water.[4][7] It causes severe skin burns and eye damage and is toxic if inhaled.[4][8]
-
Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and tightly fitting safety goggles with a face shield.[7][8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[7][10] Containers must be kept tightly closed and stored under an inert gas.[4][8]
-
Spills: Absorb spills with an inert, dry material (e.g., vermiculite, dry sand) and place in a suitable container for hazardous waste disposal. Do not use water to clean up spills.[7]
-
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): These gaseous byproducts are toxic and corrosive. The reaction must be performed in a fume hood with a gas scrubber to neutralize these fumes.
-
This compound: The product is corrosive and will cause skin burns and eye damage upon contact.[11] Handle with the same level of PPE as thionyl chloride.
-
Waste Disposal:
-
Quench any residual thionyl chloride cautiously by slowly adding it to a large volume of cold water or an ice/water mixture in a fume hood. This is a highly exothermic reaction.
-
All liquid and solid waste contaminated with these chemicals must be collected in designated hazardous waste containers and disposed of according to institutional and local regulations.[9]
-
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) stretch of the acyl chloride at approximately 1780-1815 cm⁻¹. The disappearance of the broad -OH stretch from the starting carboxylic acid is a key indicator of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic proton signals will be present in the region of 7.0-8.2 ppm, showing characteristic splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The spectrum will show a carbonyl carbon resonance around 160-165 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and confirm the molecular weight of the product (176.55 g/mol ).[11]
References
-
State of New Jersey. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
SpectraBase. This compound [FTIR] Spectrum. [Link]
-
Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
-
LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]
-
PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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Application Notes and Protocols for Friedel-Crafts Acylation using 2,4-Difluorobenzoyl Chloride
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are not merely synthetic endpoints but are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This application note provides a detailed protocol for the Friedel-Crafts acylation using 2,4-Difluorobenzoyl chloride. The resulting 2,4-difluorophenyl ketones are of particular interest in medicinal chemistry, where the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
The presence of two electron-withdrawing fluorine atoms on the benzoyl chloride moiety influences the reactivity of the acylium ion electrophile. This guide will provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, safety considerations, and expected outcomes for the acylation of common aromatic substrates.
Reaction Mechanism: A Stepwise Look at Electrophilic Aromatic Substitution
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This acylium ion is the potent electrophile in the reaction.[3]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is complexed with the product ketone.[5]
-
Product-Catalyst Complex Formation: The ketone product, being a Lewis base, forms a stable complex with the aluminum chloride. This complexation necessitates the use of stoichiometric or slightly excess amounts of the Lewis acid catalyst. The desired ketone is liberated during the aqueous work-up.[6]
Experimental Protocol: A Detailed Walkthrough
This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate, such as anisole or toluene, with this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Aromatic Substrate (e.g., Anisole, Toluene) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[7]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.[8]
-
Formation of the Acylium Ion Complex: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. A color change is often observed as the acylium ion complex forms.[9]
-
Addition of the Aromatic Substrate: Dissolve the aromatic substrate (1.1 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. The reaction is often exothermic, so maintain the temperature between 0-5 °C during the addition.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[10] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood. The acid decomposes the aluminum chloride-ketone complex.[9]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[7]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure aryl ketone.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the Friedel-Crafts acylation of common aromatic substrates with this compound.
| Aromatic Substrate | Product Name | Typical Yield (%) |
| Benzene | (2,4-Difluorophenyl)(phenyl)methanone | 75-85 |
| Toluene | (2,4-Difluorophenyl)(p-tolyl)methanone | 80-90 |
| Anisole | (2,4-Difluorophenyl)(4-methoxyphenyl)methanone | 85-95 |
Note: Yields are illustrative and can vary depending on the reaction scale, purity of reagents, and precise reaction conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the Friedel-Crafts acylation protocol.
Caption: Experimental workflow for Friedel-Crafts acylation.
Safety Precautions: A Critical Overview
-
This compound: This reagent is corrosive and moisture-sensitive. It will react with water to produce HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum Chloride (Anhydrous): AlCl₃ is a highly reactive and corrosive solid that reacts violently with water, releasing heat and HCl gas. Always handle in a dry environment (e.g., a glove box or under an inert atmosphere) and add it carefully to the reaction solvent. Avoid inhalation of the dust.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.
-
Quenching Procedure: The quenching of the reaction with water/acid is extremely exothermic and produces large volumes of HCl gas. This step must be performed slowly and cautiously in a fume hood, with the reaction vessel immersed in an ice bath to control the temperature.
Conclusion
The Friedel-Crafts acylation with this compound is a robust and efficient method for the synthesis of valuable fluorinated aryl ketones. Careful attention to anhydrous conditions and safety procedures is paramount for a successful and safe reaction. The protocol provided herein serves as a comprehensive guide for researchers in organic synthesis and drug development, enabling the reliable preparation of these important chemical building blocks.
References
-
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Retrieved from [Link]
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
-
Docslib. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Learnbin. (2025, June 1). Friedel-Crafts Acylation Of Benzene. Retrieved from [Link]
-
ChemConnections. (n.d.). Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]
-
Docsity. (2022, September 26). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (4-Methoxyphenyl)(2-methylphenyl)methanone | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2,4-difluoroacetophenone.
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Application Note: Mastering the Schotten-Baumann Reaction for the Synthesis of 2,4-Difluorobenzoylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The 2,4-difluorobenzoyl moiety, in particular, is a privileged scaffold found in numerous pharmaceutical agents. The Schotten-Baumann reaction offers a robust, scalable, and efficient method for synthesizing amides and esters from the highly reactive precursor, 2,4-Difluorobenzoyl chloride.[1][2]
This guide provides a senior scientist's perspective on the theoretical underpinnings and practical execution of the Schotten-Baumann reaction using this compound. We will move beyond simple step-by-step instructions to explain the causality behind critical process parameters, empowering researchers to adapt and troubleshoot these protocols effectively. This document details the reaction mechanism, optimized conditions for both amine and phenol substrates, detailed experimental protocols, and a troubleshooting guide.
Core Principles and Mechanism
The Schotten-Baumann reaction is a classic condensation method for acylating primary or secondary amines and alcohols with an acyl chloride.[3][4][5] Its defining characteristic is the use of a two-phase solvent system, typically an organic solvent immiscible with water, and an aqueous base.[4][6][7] This biphasic environment is the key to the reaction's success.
Causality of the Biphasic System:
-
Reagent Segregation: The organic phase (e.g., dichloromethane) dissolves the this compound and the nucleophile (amine or alcohol).[4][6][8]
-
Byproduct Neutralization: The aqueous phase contains a base, typically sodium hydroxide, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4][9] This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10]
-
Minimizing Hydrolysis: While acyl chlorides are susceptible to hydrolysis, the reaction rate with the nucleophile (amine/alcohol) at the interface of the two layers is significantly faster than the rate of hydrolysis of the bulk acyl chloride in the organic phase. Vigorous stirring is essential to maximize this interfacial surface area.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution pathway.[7][11]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol/phenol) attacks the electrophilic carbonyl carbon of this compound.[5][11][12]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[7][11][13]
-
Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation: The base in the aqueous phase removes the proton from the nitrogen or oxygen, yielding the neutral amide or ester product and driving the reaction to completion.[3][14]
Caption: Nucleophilic acyl substitution mechanism.
General Reaction Parameters and Considerations
Successful acylation with this compound hinges on the careful control of several key parameters. The table below summarizes typical starting conditions for amine and alcohol substrates.
| Parameter | Reaction with Amines (Primary/Secondary) | Reaction with Phenols | Rationale & Expert Insights |
| Stoichiometry | Acyl Chloride: 1.0-1.2 eq. Amine: 1.0 eq. Base: 2.0-3.0 eq. | Acyl Chloride: 1.1-1.5 eq. Phenol: 1.0 eq. Base: 2.0-3.0 eq. | A slight excess of the acyl chloride ensures complete consumption of the valuable nucleophile. Phenols are less nucleophilic than amines, sometimes requiring a larger excess of the acylating agent. A significant excess of base is needed to neutralize the generated HCl and catalyze the reaction. |
| Solvent System | Dichloromethane (DCM) / Water | Dichloromethane (DCM) or Tetrahydrofuran (THF) / Water | DCM is a common choice due to its inertness and immiscibility with water.[4][6] THF can be used if substrate solubility is an issue, though it has some miscibility with water. |
| Base | 10% Aqueous NaOH | 10% Aqueous NaOH or Pyridine | Aqueous NaOH is inexpensive and effective.[3][14] Pyridine can act as both a base and a nucleophilic catalyst, which can be advantageous for less reactive phenols, but its removal during workup requires an acidic wash.[3][11][14] |
| Temperature | 0-5 °C, then warm to RT | 0-5 °C, then warm to RT (may require gentle heating) | The initial addition is performed at low temperature to control the exothermic reaction and minimize side reactions like hydrolysis of the acyl chloride.[1][2] Less reactive substrates may require warming to room temperature or slightly above to proceed at a reasonable rate. |
| Reaction Time | 1-4 hours | 2-12 hours | Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion. |
Detailed Experimental Protocols
4.1 Safety Precautions
-
This compound is corrosive, moisture-sensitive, and causes severe skin and eye damage.[15][16] It reacts with water to liberate toxic gas.[15]
-
Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ensure an eyewash station and safety shower are readily accessible.[15]
4.2 Protocol 1: Synthesis of N-Benzyl-2,4-difluorobenzamide
This protocol details the reaction of this compound with a primary amine.
Materials:
-
Benzylamine
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1M solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane (approx. 10 mL per mmol of amine).
-
Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq.). The mixture will be biphasic.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is between 0 and 5 °C.
-
Acyl Chloride Addition: In a separate, dry vessel, dissolve this compound (1.1 eq.) in a small amount of dichloromethane. Transfer this solution to a dropping funnel.
-
Add the this compound solution dropwise to the cold, vigorously stirred biphasic mixture over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer) to remove any unreacted benzylamine, followed by water (2 x volume), and finally with brine (1 x volume).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude N-benzyl-2,4-difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
4.3 Protocol 2: Synthesis of Phenyl 2,4-difluorobenzoate
This protocol details the reaction with a less nucleophilic phenol.
Materials:
-
Phenol
-
This compound
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve phenol (1.0 eq.) in dichloromethane (approx. 10 mL per mmol of phenol).
-
Base Addition: Add a 10% aqueous solution of sodium hydroxide (2.5 eq.) and cool the resulting biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Slowly add this compound (1.2 eq.), either neat or as a solution in minimal DCM, to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. If TLC indicates a sluggish reaction, the mixture can be gently heated to reflux (approx. 40 °C) for an additional 2-4 hours.
-
Workup: After cooling back to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it twice with 10% aqueous NaOH to remove unreacted phenol, followed by water, and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude phenyl 2,4-difluorobenzoate can be purified by recrystallization or column chromatography on silica gel.
Troubleshooting Guide
Even robust reactions can present challenges. This section provides a logical framework for addressing common issues.
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Application Note & Protocol: Synthesis of N-Substituted 2,4-Difluorobenzamides from 2,4-Difluorobenzoyl Chloride and Primary Amines
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 2,4-difluorobenzamides through the acylation of primary amines with 2,4-difluorobenzoyl chloride. The 2,4-difluorobenzamide moiety is a significant structural motif in medicinal chemistry and materials science, valued for the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This application note details the underlying reaction mechanism, offers a robust and adaptable experimental protocol, and provides expert insights into critical process parameters and troubleshooting. The described methods are intended for researchers in organic synthesis, drug discovery, and agrochemical development.
Introduction and Scientific Background
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis.[] The reaction between an acyl chloride and a primary amine is a highly efficient method for creating this linkage.[3][4] This process, often conducted under Schotten-Baumann conditions, is characterized by its rapid reaction rates and generally high yields.[5][6]
This compound is a particularly useful reagent in this context. The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a primary amine.[7] This enhanced reactivity allows the reaction to proceed smoothly under mild conditions. The resulting N-substituted 2,4-difluorobenzamides are key intermediates in the synthesis of pharmaceuticals, such as anti-cancer agents and therapeutics for neurological disorders, as well as high-performance polymers and agrochemicals.[1][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from an acyl chloride and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[5][9] The reaction can be dissected into two principal stages:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. The lone pair of electrons on the nitrogen atom forms a new bond with the carbon, leading to the formation of a transient tetrahedral intermediate.[10]
-
Elimination and Deprotonation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the chloride ion, which is an excellent leaving group. This results in a protonated amide. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[][7] This deprotonation step is crucial as it prevents the HCl from protonating the starting primary amine, which would render it non-nucleophilic and halt the reaction.[11][12]
The overall reaction is driven to completion by the formation of the stable amide bond and the irreversible neutralization of the HCl byproduct.[11]
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, purification, and analysis of N-substituted 2,4-difluorobenzamides.
Caption: General workflow for the synthesis of N-substituted 2,4-difluorobenzamides.
Detailed Experimental Protocol
This protocol provides a general method applicable to a range of primary amines. Specific modifications may be necessary based on the amine's reactivity, steric hindrance, and solubility.
4.1. Materials and Reagents
-
Primary amine (e.g., propylamine, aniline, benzylamine) (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (aq.)
-
Saturated Sodium Bicarbonate (aq. NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) to the stirring solution. Rationale: Cooling the solution is essential to manage the exothermic nature of the acylation reaction and prevent potential side reactions.[]
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will typically form immediately.[3] Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting amine is consumed. Rationale: Reaction times vary depending on the nucleophilicity of the amine. Less reactive amines, such as anilines, may require longer reaction times or gentle heating.[7]
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add deionized water to quench any unreacted acyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to fully dissolve the product. Wash the organic layer sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated aq. NaHCO₃ (to remove any remaining acidic impurities)
-
Brine (to remove residual water) Rationale: This aqueous workup sequence effectively removes the base, the salt byproduct, and other water-soluble impurities, leading to a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol Application and Data Summary
The general protocol can be applied to various primary amines. The following table illustrates typical reaction conditions and expected outcomes for different amine substrates.
| Primary Amine | Solvent | Base | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Propylamine | DCM | Et₃N | 2-4 | >90% | Recrystallization (Hexanes/EtOAc) |
| Benzylamine | DCM | Et₃N | 3-5 | >90% | Recrystallization (Ethanol/H₂O) |
| 4-Fluoroaniline | THF | Et₃N | 8-16 | 80-90% | Column Chromatography (Hexanes/EtOAc) |
| Isobutylamine | DCM | Et₃N | 4-6 | >85% | Recrystallization (Hexanes/EtOAc) |
Note: Data are representative and may vary based on experimental scale and specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive amine (protonated) | Ensure the use of a sufficient amount of base (1.1-1.5 eq) to neutralize the generated HCl. |
| Hydrolysis of acyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Low reactivity of amine | For electron-poor amines (e.g., anilines with withdrawing groups), consider increasing the reaction temperature to 40 °C or adding a catalyst like DMAP (4-dimethylaminopyridine) in a small amount (1-5 mol%).[] | |
| Multiple Spots on TLC | Incomplete reaction | Increase reaction time or apply gentle heat. |
| Formation of diacylated product | Use a slight excess of the amine instead of the acyl chloride. | |
| Side reactions | Ensure the reaction temperature is controlled, especially during the addition of the acyl chloride. | |
| Difficulty in Purification | Byproduct co-elutes with product | Optimize the solvent system for chromatography. Consider an alternative purification method like recrystallization. |
| Triethylammonium chloride in product | Ensure the aqueous HCl wash during workup is performed thoroughly. |
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific Website. [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from Sparkl Website. [Link]
-
Clark, J. (2015). The Preparation of Amides. Retrieved from Chemguide. [Link]
-
Huang, H. et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Request PDF. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Grokipedia. [Link]
-
Pearson. (2024). Reactions of Amino Acids: Acylation. Retrieved from Pearson Website. [Link]
-
Clark, J. (2015). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from Wikidot. [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from LibreTexts. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from Wikipedia. [Link]
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from Save My Exams. [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI. [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. [Link]
-
Hu, J. et al. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Thieme Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation. Retrieved from NINGBO INNO PHARMCHEM. [Link]
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- 3. Amide Synthesis [fishersci.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 10. jk-sci.com [jk-sci.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Synthesis of Aryl 2,4-Difluorobenzoates via Phenolic Esterification
Introduction: The Strategic Importance of Fluorinated Phenolic Esters in Modern Drug Discovery
The esterification of phenols to form aryl esters is a cornerstone transformation in organic synthesis. When the acylating agent is 2,4-difluorobenzoyl chloride, this reaction produces aryl 2,4-difluorobenzoates, a class of compounds with significant applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The 2,4-difluorobenzoyl moiety, in particular, is a privileged structural motif found in numerous therapeutic agents, including antiviral and anticancer drugs.[2][3]
Phenols are generally less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair of electrons into the aromatic ring, which can make their esterification with carboxylic acids slow and inefficient.[4][5] Consequently, the use of more reactive acylating agents, such as acyl chlorides, in the presence of a base is the preferred method for synthesizing phenolic esters.[6][7] This guide provides detailed protocols for the efficient synthesis of aryl 2,4-difluorobenzoates from phenols and this compound, leveraging the principles of the Schotten-Baumann reaction and pyridine-catalyzed acylation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of phenols with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. Due to the reduced nucleophilicity of the phenolic hydroxyl group, a base is essential to facilitate the reaction. The base serves two primary purposes: it deprotonates the phenol to form the much more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][8][9]
Two common approaches are:
-
Schotten-Baumann Conditions: This method employs an aqueous base, such as sodium hydroxide, in a biphasic system.[8][10] The phenoxide ion is generated in the aqueous phase and then reacts with the acyl chloride in the organic phase.
-
Pyridine Catalysis: Pyridine can act as both a base to deprotonate the phenol and as a nucleophilic catalyst.[9][11][12] It reacts with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which is then readily attacked by the phenol.[13][14]
Caption: Nucleophilic acyl substitution mechanism for phenol esterification.
Experimental Protocols
Herein, we provide two robust protocols for the esterification of phenols with this compound. The choice of protocol may depend on the substrate's solubility and stability under the given reaction conditions.
Protocol A: Schotten-Baumann Conditions
This classic method is highly effective for a wide range of phenols and is particularly useful for larger-scale reactions.[10][15]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), 1M solution
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a flask, dissolve the phenol (1.0 eq) in a 10% aqueous NaOH solution (sufficient to maintain basic pH). Stir vigorously until the phenol is fully dissolved, forming the sodium phenoxide salt. If the phenol has low water solubility, a biphasic system with an organic solvent like DCM can be used from the start.[15]
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This helps to control the exothermicity of the reaction and minimize hydrolysis of the acyl chloride.
-
Addition of Acyl Chloride: Add the this compound (1.1-1.2 eq) dropwise to the vigorously stirred solution over 10-15 minutes. A white precipitate of the ester product may form during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 1-3 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If a precipitate has formed, add DCM to dissolve it.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove any remaining NaOH), deionized water, and finally with brine.[16]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol B: Pyridine-Catalyzed Acylation in an Anhydrous Organic Solvent
This method is suitable for substrates that are sensitive to aqueous base or have poor solubility in water. Pyridine acts as both a catalyst and an acid scavenger.[9][11]
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for liquid transfer
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and dissolve it in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to reflux until completion.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine; this step is often exothermic), saturated NaHCO₃ solution, water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude ester by recrystallization or column chromatography as described in Protocol A.
Caption: General experimental workflow for the synthesis of aryl 2,4-difluorobenzoates.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the esterification of various phenols. Yields are generally high, but can be influenced by the electronic and steric properties of the substituents on the phenol.
| Phenol Substrate | Protocol | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenol | A | 10% NaOH | DCM/H₂O | 0 to RT | 1-2 | >90 |
| 4-Methoxyphenol | B | Pyridine | DCM | 0 to RT | 1-3 | >95 |
| 4-Nitrophenol | A | 10% NaOH | DCM/H₂O | 0 to RT | 2-4 | >90 |
| 2,6-Dimethylphenol | B | Pyridine | THF | RT to 50 | 6-12 | 70-85 |
| 4-Chlorophenol | A | 10% NaOH | DCM/H₂O | 0 to RT | 1-2 | >90 |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inactive this compound (hydrolyzed).2. Insufficient base.3. Sterically hindered phenol. | 1. Use fresh or newly opened acyl chloride.2. Ensure pH is basic (Protocol A) or sufficient pyridine is used (Protocol B).3. Increase reaction time, temperature, or consider a more potent catalyst like DMAP (4-dimethylaminopyridine) in catalytic amounts with pyridine. |
| Significant amount of unreacted phenol | 1. Incomplete reaction.2. Insufficient acyl chloride. | 1. Extend reaction time or gently heat.2. Use a slight excess (1.1-1.2 eq) of the acyl chloride. |
| Formation of 2,4-difluorobenzoic acid as a major byproduct | Hydrolysis of this compound. | Ensure anhydrous conditions for Protocol B. For Protocol A, ensure vigorous stirring and low temperature during addition to favor reaction with phenoxide over hydrolysis. |
| Difficulties in purification (oily product) | Impurities present. | Purify via column chromatography. If the product is an oil, ensure all solvent and residual pyridine (if used) are completely removed under high vacuum. |
References
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TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
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Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. [Link]
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Schotten–Baumann reaction - Grokipedia. Grokipedia. [Link]
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Write a short note on the Schotten-Baumann reaction of Phenol. Filo. [Link]
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What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. [Link]
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Chemistry Schotten Baumann Reaction. SATHEE. [Link]
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The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]
- US Patent for Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
- EP Patent for Esterification of carboxylic acids containing phenol groups.
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Simion, C., et al. (2012). Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications. [Link]
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Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Journal of Chemical Technology & Biotechnology. [Link]
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Ester synthesis by acylation. Organic Chemistry Portal. [Link]
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Schotten Baumann Reaction Mechanism Detailed Explanation. Name Reaction. [Link]
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Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
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The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. ResearchGate. [Link]
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Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? ResearchGate. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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some more reactions of phenol. Chemguide. [Link]
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Esterification of phenols (video). Khan Academy. [Link]
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Other Reactions of Phenol. Chemistry LibreTexts. [Link]
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A-Level H2 Chemistry: Esterification of Phenols. YouTube. [Link]
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Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]
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Application of Bioisosteres in Drug Design. SlideShare. [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
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Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents. PubMed. [Link]
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Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]
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Novel formal [2+ 3] cycloaddition between substituted phenols and furan. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of 2,4-Difluorobenzoyl Chloride in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
2,4-Difluorobenzoyl chloride is a highly versatile and reactive acylating agent, pivotal in the construction of complex heterocyclic compounds.[1] Its utility stems from the potent electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of the two fluorine atoms. This heightened reactivity facilitates the efficient introduction of the 2,4-difluorobenzoyl moiety, a common pharmacophore in medicinal chemistry known to enhance biological activity, improve metabolic stability, and increase binding affinity through favorable fluorine-protein interactions. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic systems, including benzimidazoles, quinazolinones, and benzoxazoles, complete with detailed, field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.
Foundational Principle: N-Acylation of Heterocycles
The primary function of this compound is as a superior acylating agent for nitrogen-containing nucleophiles. The reaction mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of a heterocyclic amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable amide bond. This reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) which serves a dual purpose: to deprotonate the nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for an N-acylation reaction using this compound.
Caption: General workflow for N-acylation.
Synthesis of 2-(2,4-Difluorophenyl)-1H-benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[4] The synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamines with acyl chlorides is a robust and widely adopted method.
Mechanistic Rationale
The reaction proceeds through a two-step sequence. First, a rapid and selective N-acylation occurs at one of the amino groups of the o-phenylenediamine to form an N-(2-aminophenyl)-2,4-difluorobenzamide intermediate. The second, and often rate-limiting, step is an intramolecular cyclization. This involves the nucleophilic attack of the remaining free amino group on the amide carbonyl carbon. This process, which eliminates a molecule of water, is typically promoted by heat or acid catalysis (e.g., polyphosphoric acid) to form the thermodynamically stable benzimidazole ring.[5][6]
Caption: Mechanism for Benzimidazole Synthesis.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-1H-benzimidazole
-
Reagents & Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-phenylenediamine (1.0 eq) in pyridine (10 volumes).
-
Expertise Note: Pyridine is an excellent choice as it functions as both the solvent and the base to neutralize the HCl generated during acylation.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add a solution of this compound (1.05 eq) in pyridine (2 volumes) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours to facilitate the cyclization. Monitor the disappearance of the amide intermediate by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (20 volumes).
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(2,4-difluorophenyl)-1H-benzimidazole as a crystalline solid.
-
Data Summary: Benzimidazole Synthesis Conditions
| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Phenylenediamine | Pyridine | Pyridine | 115 | 6 | >90 |
| 4-Methyl-o-phenylenediamine | Pyridine | Pyridine | 115 | 6 | >85 |
| 4-Chloro-o-phenylenediamine | PPA | Toluene | 130 | 4 | ~80 |
Synthesis of 2-(2,4-Difluorophenyl)quinazolin-4(3H)-ones
Quinazolinones are another privileged scaffold in drug discovery, known for their wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8][9] A common synthetic route involves the reaction of 2-aminobenzamide with an acyl chloride.
Mechanistic Rationale
Similar to the benzimidazole synthesis, the reaction begins with the acylation of the more nucleophilic aromatic amino group of 2-aminobenzamide. The resulting intermediate, N-(2-carbamoylphenyl)-2,4-difluorobenzamide, then undergoes an intramolecular cyclization under thermal conditions. The nitrogen of the primary amide attacks the carbonyl of the newly formed secondary amide, eliminating water to form the stable, fused heterocyclic system of quinazolinone.
Caption: Workflow for Quinazolinone Synthesis.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)quinazolin-4(3H)-one
-
Reagents & Setup:
-
To a solution of 2-aminobenzamide (1.0 eq) in anhydrous pyridine (15 volumes) in a round-bottom flask, add this compound (1.1 eq) portion-wise at room temperature.
-
Trustworthiness Note: This reaction is often exothermic. Controlled addition is crucial to prevent side reactions.
-
-
Reaction:
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Heat the reaction mixture to reflux for 8-10 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling, pour the reaction mixture onto crushed ice.
-
Acidify the mixture with dilute HCl to pH ~5-6 to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from glacial acetic acid or ethanol.
-
Synthesis of 2-(2,4-Difluorophenyl)benzoxazoles
Benzoxazoles are valuable heterocycles in materials science and pharmaceuticals. The synthesis using this compound follows a pathway analogous to that of benzimidazoles, using 2-aminophenol as the starting material.[10]
Experimental Protocol: General Method for 2-(2,4-Difluorophenyl)benzoxazole
-
Reagents & Setup:
-
Dissolve 2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) (20 volumes).
-
Expertise Note: THF is a good solvent for this reaction, and triethylamine is a non-nucleophilic base suitable for scavenging HCl without participating in the reaction.
-
Cool the mixture to 0 °C.
-
-
Reaction:
-
Slowly add this compound (1.05 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add polyphosphoric acid (PPA) (5 eq by weight) and heat the mixture to 140 °C for 4 hours.
-
Causality Note: PPA acts as both an acid catalyst and a powerful dehydrating agent, efficiently driving the final cyclization step to completion.
-
-
Workup and Purification:
-
Cool the reaction and carefully pour it into a beaker of ice water, which will hydrolyze the PPA and precipitate the product.
-
Neutralize the aqueous solution with sodium bicarbonate.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude material via column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure benzoxazole derivative.
-
References
- Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles.
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-
Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica. [Link]
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Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
-
REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Quinazoline derivatives: synthesis and bioactivities. PubMed Central (PMC). [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central (PMC). [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
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Application Notes and Protocols: The Role of 2,4-Difluorobenzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Introduction: A Versatile Fluorinated Building Block
2,4-Difluorobenzoyl chloride (CAS No: 72482-64-5; Molecular Formula: C₇H₃ClF₂O) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its utility stems from the presence of the electrophilic acyl chloride group and the unique electronic properties conferred by the two fluorine atoms on the aromatic ring. In pharmaceutical development, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1] Consequently, this compound is a valuable reagent for introducing the 2,4-difluorobenzoyl moiety into drug candidates, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1]
This guide provides an in-depth look at the primary applications of this compound in pharmaceutical synthesis, focusing on two cornerstone reactions: Friedel-Crafts acylation for C-C bond formation and N-acylation for the synthesis of robust amide linkages. We present detailed, field-proven protocols designed for reproducibility and scalability, explaining the causal reasoning behind key experimental choices to empower researchers in their drug discovery efforts.
Core Synthetic Applications & Mechanistic Rationale
The enhanced reactivity of this compound makes it an excellent acylating agent.[1] The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This property is harnessed in two principal reaction classes critical to API synthesis.
Friedel-Crafts Acylation: Synthesizing Diaryl Ketone Intermediates
The Friedel-Crafts acylation is a powerful method for forming a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aryl ketone.[4][5] This reaction is fundamental for creating diaryl ketone scaffolds, which are precursors to numerous APIs, including the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[6]
Mechanism Insight: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which coordinates to the carbonyl oxygen of the acyl chloride. This coordination polarizes the C-Cl bond, leading to the formation of a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic substrate in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing poly-acylation and leading to mono-substituted products.[5]
N-Acylation: Forming Biologically Prevalent Amide Bonds
The formation of an amide bond via N-acylation is one of the most common and vital reactions in pharmaceutical chemistry. This compound reacts readily with primary or secondary amines to form highly stable 2,4-difluorobenzamide derivatives. This scaffold is present in a wide array of biologically active molecules.
Mechanism Insight: The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, such as triethylamine or pyridine, is typically required to act as a scavenger for the hydrogen chloride (HCl) byproduct.[7] Neutralizing the acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion. This method is highly efficient and generally proceeds under mild conditions.[7]
Experimental Protocols
The following protocols are designed as robust, self-validating systems for use by drug development professionals. They include in-process checks and explain the rationale behind the procedural steps.
Protocol 1: Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of a 2,4-difluorophenyl aryl ketone intermediate.
Materials & Equipment:
-
Anhydrous Dichloromethane (DCM)
-
Aluminum Chloride (AlCl₃), anhydrous
-
This compound
-
Aromatic Substrate (e.g., Anisole)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial as AlCl₃ is highly moisture-sensitive.[8]
-
Catalyst Suspension: Charge the flask with the aromatic substrate (1.2 equivalents) and anhydrous DCM. Cool the mixture to 0-5 °C using an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise. Causality: This step is performed slowly and at a low temperature to manage the exothermic complexation of the Lewis acid with the substrate.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Causality: Slow addition maintains temperature control, preventing potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by 1M HCl. Causality: This step decomposes the aluminum chloride complex and neutralizes any remaining catalyst. It is highly exothermic and must be done with extreme caution.
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ketone product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.
| Parameter | Specification | Rationale |
| Catalyst | Anhydrous AlCl₃ (1.1 eq) | Activates the acyl chloride to form the acylium ion. |
| Solvent | Anhydrous DCM | Inert solvent; moisture must be excluded to prevent catalyst deactivation. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls exothermicity during addition and allows for a reasonable reaction rate. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Tracks the consumption of starting material and formation of the product. |
| Workup | Acid/Base Washes | Removes inorganic salts and unreacted starting materials. |
Protocol 2: Base-Mediated N-Acylation of an Amine
This protocol provides a general method for synthesizing a 2,4-difluorobenzamide derivative.
Materials & Equipment:
-
Primary or Secondary Amine
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or Pyridine
-
Standard glassware for organic synthesis
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution. Cool the mixture to 0 °C in an ice bath. Causality: The base acts as an HCl scavenger, preventing protonation of the nucleophilic amine and driving the equilibrium towards the product.[7]
-
Acylation: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion via TLC.
-
Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove the triethylamine hydrochloride salt and any unreacted acyl chloride.[7]
-
Drying & Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
| Parameter | Specification | Rationale |
| Base | Triethylamine (1.5 eq) | Neutralizes the HCl byproduct generated during the reaction.[7] |
| Solvent | Anhydrous DCM / THF | Provides a non-reactive medium for the synthesis. |
| Temperature | 0 °C to RT | Ensures controlled reaction and prevents potential side reactions. |
| Stoichiometry | Slight excess of acyl chloride (1.1 eq) | Ensures complete consumption of the more valuable amine substrate. |
Workflow Visualization
A well-defined workflow is critical for successful synthesis. The diagrams below illustrate the logical role of this compound as a starting material and a typical experimental workflow for its application.
Conclusion
This compound is an indispensable reagent in the modern medicinal chemist's toolbox. Its ability to efficiently participate in robust C-C and C-N bond-forming reactions allows for the straightforward introduction of the 2,4-difluorobenzoyl moiety, a common feature in advanced pharmaceutical intermediates. The protocols detailed in this guide provide a reliable foundation for researchers and drug development professionals to leverage this versatile building block in the synthesis of next-generation APIs.
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LookChem. (n.d.). Synthesis of Diflunisal. Chempedia. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]
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Patil, S. B., et al. (2019). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Rao, S. V., et al. (2018). Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. Rasayan Journal of Chemistry, 11(3), 1088-1095. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Process For The Preparation Of Ticagrelor. Retrieved from [Link]
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Patsnap. (2016). Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]
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Future Medicinal Chemistry. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
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R&D Chemicals. (n.d.). Suppliers of this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]
-
LinkedIn. (2024). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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Application Notes and Protocols: 2,4-Difluorobenzoyl Chloride in the Preparation of Agrochemicals
Introduction: The Strategic Importance of the 2,4-Difluorobenzoyl Moiety in Modern Agrochemicals
2,4-Difluorobenzoyl chloride is a pivotal intermediate in the synthesis of a range of contemporary agrochemicals, most notably the benzoylphenylurea (BPU) class of insecticides.[1] The strategic incorporation of the 2,4-difluorobenzoyl group into target molecules often confers enhanced biological activity and metabolic stability.[1] This guide provides a comprehensive overview of the application of this compound in the synthesis of key agrochemicals, with a focus on detailed synthetic protocols, mechanistic insights, and analytical methodologies.
The primary application of this compound in the agrochemical industry lies in the synthesis of benzoylphenylurea (BPU) insecticides.[2] These compounds function as potent insect growth regulators (IGRs) by disrupting the process of chitin biosynthesis, which is crucial for the formation of the insect exoskeleton.[2][3][4][5] This targeted mode of action results in high efficacy against larval stages of various insect pests, coupled with low toxicity to non-target organisms such as mammals, making them a valuable tool in integrated pest management (IPM) programs.[4][6]
Core Synthesis Pathway: From this compound to Benzoylphenylurea Insecticides
The fundamental synthetic route to BPU insecticides involves the condensation reaction between this compound and a substituted aniline. This reaction can proceed through two primary pathways, each with its own set of advantages and considerations.
Pathway A: Reaction with a Substituted Phenyl Isocyanate
In this pathway, the substituted aniline is first converted to the corresponding phenyl isocyanate, which then reacts with 2,4-difluorobenzamide (derived from this compound). This method is often favored for its high yields and clean reaction profiles.
Pathway B: Direct Reaction with a Substituted Aniline
Alternatively, this compound can be reacted with a substituted aniline in the presence of a base to directly form the BPU. This approach is more direct but may require more rigorous purification to remove byproducts.
Featured Agrochemicals and Detailed Synthesis Protocols
This section details the synthesis of several commercially significant BPU insecticides derived from this compound.
Teflubenzuron: A Broad-Spectrum Insecticide
Teflubenzuron is a widely used BPU insecticide effective against a range of lepidopteran and coleopteran pests.[2]
Synthesis Protocol:
The synthesis of Teflubenzuron involves the reaction of 2,6-difluorobenzamide with 3,5-dichloro-2,4-difluorophenyl isocyanate. While this protocol uses 2,6-difluorobenzamide, the underlying chemistry of benzoylurea formation is analogous to syntheses starting from this compound derivatives.[7]
-
Step 1: Preparation of 2,6-Difluorobenzamide Solution: Dissolve 2,6-difluorobenzamide in an anhydrous solvent such as chlorobenzene in a four-necked flask equipped with a stirrer and thermometer. Heat the solution to 110-120°C.[7]
-
Step 2: Preparation of Isocyanate Solution: In a separate vessel, prepare a solution of 3,5-dichloro-2,4-difluorophenyl isocyanate in the same anhydrous solvent.[7]
-
Step 3: Condensation Reaction: Add the isocyanate solution dropwise to the heated 2,6-difluorobenzamide solution over a period of 1-2 hours.[7]
-
Step 4: Reaction Completion and Product Isolation: Maintain the reaction at reflux for 4-8 hours, monitoring progress by TLC or HPLC. Upon completion, cool the mixture to room temperature, and then further to 0-10°C to precipitate the Teflubenzuron product.[7]
-
Step 5: Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Lufenuron: A Key Agent in Flea Control
Lufenuron is another prominent BPU insecticide, widely recognized for its use in veterinary medicine for flea control in companion animals.[2] It is also used in agriculture to control lepidopteran pests.[2]
Synthesis Protocol:
The synthesis of Lufenuron involves the reaction of 2,6-difluorobenzoyl isocyanate with a specific substituted aniline.[8]
-
Step 1: Preparation of 2,6-Difluorobenzoyl Isocyanate: Prepare a solution of 2,6-difluorobenzoyl isocyanate. This can be synthesized from 2,6-difluorobenzamide and oxalyl chloride.[8]
-
Step 2: Preparation of Aniline Solution: In a separate reaction vessel, prepare a solution of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent like dichloromethane.[8]
-
Step 3: Condensation Reaction: Under an inert atmosphere (e.g., argon), add the 2,6-difluorobenzoyl isocyanate solution dropwise to the aniline solution.[8]
-
Step 4: Product Isolation and Purification: After the reaction is complete, the Lufenuron product can be isolated by standard workup procedures, which may include solvent removal and recrystallization.
Flufenoxuron: A Potent Acaricide and Insecticide
Flufenoxuron is a BPU that exhibits both insecticidal and acaricidal activity.[9]
Synthesis Overview:
The synthesis of Flufenoxuron follows the general BPU synthesis pathway. A key intermediate for its synthesis is 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxy) aniline.[10][11] This aniline derivative is then reacted with a 2,6-difluorobenzoyl isocyanate to yield Flufenoxuron.[9] While the specific protocol for the final condensation step is proprietary, the general principles outlined for Teflubenzuron and Lufenuron are applicable.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylphenylurea insecticides, synthesized from this compound, exert their insecticidal effect by inhibiting the synthesis of chitin, a critical component of the insect's exoskeleton.[2][3][5] This inhibition occurs during the molting process, leading to the formation of a defective cuticle.[3][5] As a result, the insect larva is unable to withstand the internal pressure during ecdysis and dies.[3] The specific molecular target is believed to be the enzyme chitin synthase.[2]
Analytical Methods for Quality Control and Residue Analysis
Ensuring the purity of synthesized BPU insecticides and monitoring their residues in environmental and agricultural samples is crucial. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC Method for BPU Analysis
-
Principle: HPLC with UV detection is a robust method for the quantitative analysis of BPUs.
-
Sample Preparation: Extraction from the sample matrix (e.g., soil, plant tissue) is typically performed with an organic solvent like methanol, followed by a clean-up step using solid-phase extraction (SPE).[12]
-
Chromatographic Conditions: A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[12] Detection is typically carried out at a wavelength of 254 nm.[12]
GC-MS Method for BPU Analysis
-
Principle: For enhanced sensitivity and specificity, GC-MS is often the method of choice. BPUs are typically hydrolyzed to their corresponding aniline derivatives prior to analysis.[13][14]
-
Sample Preparation: The sample is extracted with a suitable solvent system (e.g., n-hexane/diethyl ether).[13] The extracted BPUs are then hydrolyzed using a strong acid, such as hydrochloric acid.[13]
-
Derivatization (Optional): The resulting anilines can be derivatized to improve their chromatographic properties.
-
GC-MS Conditions: A capillary column is used for separation, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.[13]
| Parameter | HPLC | GC-MS |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometric detection |
| Sample Prep | Solvent extraction, SPE cleanup | Solvent extraction, hydrolysis to aniline derivative |
| Sensitivity | Good | Excellent |
| Specificity | Moderate to Good | Excellent |
| Throughput | High | Moderate |
Beyond Benzoylphenylureas: Other Agrochemical Applications
While the synthesis of BPU insecticides is the predominant application of this compound, its utility extends to the development of other classes of agrochemicals. The presence of the difluorobenzoyl moiety can be leveraged to create novel herbicides and fungicides with unique modes of action. Research in this area is ongoing, with the aim of discovering new active ingredients to combat resistance and expand the spectrum of pest control.
Safety and Handling Considerations
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a cornerstone in the synthesis of a vital class of agrochemicals. Its role in the preparation of benzoylphenylurea insecticides has significantly contributed to the development of effective and selective pest management strategies. The detailed protocols and analytical methods presented in this guide are intended to provide researchers and scientists with the necessary tools to further innovate in the field of agrochemical synthesis.
Visualizations
General Synthesis Workflow for Benzoylphenylurea Insecticides
Caption: General synthetic pathways to Benzoylphenylurea insecticides.
Mechanism of Action: Chitin Synthesis Inhibition
Caption: Inhibition of chitin biosynthesis by Benzoylphenylurea insecticides.
References
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- Design, synthesis, and insecticidal activities of new N-benzoyl-N'-phenyl-N'-sulfenylureas. (2010). Journal of Agricultural and Food Chemistry, 58(5), 2966-2971.
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- Sampling and analysis by GC/MS of the chitin synthesis inhibitors lufenuron and teflubenzuron in soil and soil invertebrates. (1998). Toxicological & Environmental Chemistry, 67(1-2), 153-161.
- Sampling and analysis by GC/MS of the chitin synthesis inhibitors lufenuron and teflubenzuron in soil and soil invertebrates. (1998). Toxicological & Environmental Chemistry, 67(1-2), 153-161.
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Navigating Acylation Chemistry: A Guide to Protecting Group Strategies for Reactions with 2,4-Difluorobenzoyl Chloride
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical and materials science, the precise modification of molecular architectures is paramount. 2,4-Difluorobenzoyl chloride stands out as a critical reagent for introducing the 2,4-difluorobenzoyl moiety, a common pharmacophore in many active pharmaceutical ingredients. However, its high reactivity necessitates a carefully planned protecting group strategy to achieve chemoselectivity and avoid unwanted side reactions. This application note provides researchers, scientists, and drug development professionals with a detailed guide to employing protecting groups in reactions involving this versatile acylating agent.
The Challenge: Taming the Reactivity of this compound
This compound is a highly reactive acyl chloride. This reactivity, while desirable for forming robust amide and ester bonds, can lead to a lack of selectivity in molecules possessing multiple nucleophilic functional groups. Functional groups such as amines, alcohols, and thiols will readily react with this compound.[1] Therefore, to direct the acylation to a specific site within a complex molecule, a strategic application of protecting groups is essential.[2][3]
A successful protecting group strategy hinges on several key principles:
-
Ease of Installation and Removal: The protecting group should be introduced and removed in high yields under mild conditions that do not compromise the integrity of the substrate molecule.[3]
-
Stability: The protecting group must be robust enough to withstand the conditions of the acylation reaction with this compound.
-
Orthogonality: In molecules with multiple functional groups requiring protection, an orthogonal strategy is crucial. This allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications.[4][5]
Strategic Protection of Key Functional Groups
The choice of a protecting group is dictated by the nature of the functional group to be masked and the overall synthetic route.
Protecting Amines: Carbamates as the Shield
Amines, being highly nucleophilic, are primary targets for acylation.[1] Carbamates are the most widely used protecting groups for amines due to their ability to moderate the nucleophilicity of the nitrogen atom and their predictable cleavage under specific conditions.[6]
1. tert-Butoxycarbonyl (Boc) Group:
The Boc group is a cornerstone of amine protection, valued for its stability in a wide range of reaction conditions, except for strong acids.[7][8]
-
Protection Protocol: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[9][10]
-
Deprotection Protocol: Cleavage of the Boc group is efficiently achieved with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an appropriate solvent.[9][11]
Table 1: Boc Protection and Deprotection of a Primary Amine
| Step | Reagents and Conditions | Typical Yield | Reference |
| Protection | (Boc)₂O, TEA, DCM, 0 °C to rt, 2-4 h | >95% | [9] |
| Deprotection | 20% TFA in DCM, rt, 1-2 h | >95% | [11] |
2. Benzyl Carbamate (Cbz or Z) Group:
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group.
-
Protection Protocol: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
-
Deprotection Protocol: The key advantage of the Cbz group is its removal via catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild condition that leaves most other functional groups intact.[6]
Protecting Alcohols: Silyl Ethers as the Guardian
Alcohols, while less nucleophilic than amines, readily react with acyl chlorides. Silyl ethers are the most common and versatile protecting groups for alcohols, offering a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom.[12][13]
1. tert-Butyldimethylsilyl (TBDMS or TBS) Group:
The TBDMS group is a robust protecting group, stable to a wide variety of reaction conditions, yet readily cleaved by fluoride ions.[14]
-
Protection Protocol: TBDMS ethers are formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in a polar aprotic solvent such as dimethylformamide (DMF).[15][16]
-
Deprotection Protocol: The exceptional affinity of silicon for fluoride provides a highly selective method for deprotection using reagents like tetrabutylammonium fluoride (TBAF) in THF.[17]
Table 2: TBDMS Protection and Deprotection of a Primary Alcohol
| Step | Reagents and Conditions | Typical Yield | Reference |
| Protection | TBDMSCl, Imidazole, DMF, rt, 12-16 h | >90% | [15] |
| Deprotection | TBAF (1M in THF), THF, rt, 1-2 h | >95% | [17] |
2. Acetyl (Ac) and Benzoyl (Bz) Groups:
Ester protecting groups like acetyl and benzoyl are also employed for alcohol protection. They are generally stable under acidic conditions but are cleaved by basic hydrolysis.[18][19]
-
Protection Protocol: Acetylation is typically achieved with acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.[20] Benzoylation can be performed with benzoyl chloride under similar conditions.[21]
-
Deprotection Protocol: These ester groups are removed by treatment with a base such as potassium carbonate in methanol or sodium hydroxide in an aqueous alcohol solution.[18]
Protecting Thiols: The Trityl Advantage
Thiols are highly nucleophilic and prone to oxidation.[22] The triphenylmethyl (trityl, Trt) group is an excellent choice for thiol protection due to its steric bulk and acid lability.[23]
-
Protection Protocol: Thiols can be selectively protected as trityl thioethers by reaction with trityl chloride in the presence of a base.[24]
-
Deprotection Protocol: The trityl group is readily removed under mild acidic conditions, such as formic acid or trifluoroacetic acid.[25][26]
Table 3: Trityl Protection and Deprotection of a Thiol
| Step | Reagents and Conditions | Typical Yield | Reference |
| Protection | Trityl chloride, TEA, DCM, rt, 4-6 h | >90% | [23] |
| Deprotection | 5% TFA in DCM, rt, 30 min | >95% | [26] |
Visualizing the Strategy: A Decision-Making Workflow
The selection of an appropriate protecting group strategy is a critical step in synthetic planning. The following diagram illustrates a general workflow for this process.
Caption: A workflow for selecting and implementing a protecting group strategy.
Orthogonal Protection: A Key to Complex Syntheses
In molecules containing multiple reactive sites, such as polyfunctional amino acids or carbohydrates, an orthogonal protecting group strategy is indispensable.[2][4] This approach allows for the sequential deprotection and reaction of different functional groups without affecting others.[27][28]
For example, a molecule containing both a primary amine and a primary alcohol could be protected with a Boc group on the amine and a TBDMS group on the alcohol. The TBDMS group can be selectively removed with TBAF, leaving the Boc group intact for a subsequent reaction. Conversely, the Boc group can be removed with TFA without affecting the TBDMS ether.
Caption: Orthogonal deprotection of Boc and TBDMS groups.
Conclusion
The successful use of this compound in complex organic synthesis is critically dependent on a well-designed protecting group strategy. By understanding the reactivity of the target functional groups and selecting appropriate, and often orthogonal, protecting groups, researchers can achieve high levels of chemoselectivity and overall synthetic efficiency. The protocols and strategies outlined in this application note provide a solid foundation for navigating the challenges of acylation reactions with this important reagent, ultimately empowering scientists in their pursuit of novel molecules with significant therapeutic and industrial potential.
References
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Wikipedia. Protecting group. [Link]
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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PTC Organics. PTC-Acid Deprotection of Trityl Group. [Link]
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Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Medicinal Chemistry. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Common Organic Chemistry. Trityl Protection. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
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Chemistry Steps. Boc Protecting Group for Amines. [Link]
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PubMed. Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. [Link]
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National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
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Chem-Station. Acyl Protective Groups. [Link]
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Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]
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Semantic Scholar. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. [Link]
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Common Organic Chemistry. Acetyl Protection. [Link]
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Thieme. Trityl Group Deprotection from Tetrazoles. [Link]
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Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]
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Organic Chemistry Portal. Protecting Groups. [Link]
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Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
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ResearchGate. Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. [Link]
-
Slideshare. Protecting and Deprotecting groups in Organic Chemistry. [Link]
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University of Windsor. Alcohol Protecting Groups. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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Reddit. Protecting Thiol Group in Presence of Alcohol. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ACS Publications. Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
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Catalytic Methods for Acylation with 2,4-Difluorobenzoyl Chloride: Application Notes and Protocols
Introduction: The Significance of 2,4-Difluorobenzoyl Moieties in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has made fluorinated compounds indispensable in the fields of drug discovery, agrochemicals, and materials science. 2,4-Difluorobenzoyl chloride, a key building block, serves as a gateway for introducing the 2,4-difluorobenzoyl moiety, a structural motif found in numerous pharmaceuticals and advanced materials. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.[1] This heightened reactivity, however, necessitates carefully controlled catalytic methods to achieve selective and efficient acylation of a diverse range of substrates, including alcohols, amines, and aromatic compounds.
This comprehensive guide provides detailed application notes and protocols for the catalytic acylation of various nucleophiles using this compound. We will explore a range of catalytic systems, from classic Lewis acids to modern organocatalysts, offering researchers, scientists, and drug development professionals a practical toolkit for leveraging this versatile reagent. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying mechanistic principles to empower users to adapt and troubleshoot their synthetic procedures.
I. Lewis Acid Catalysis: The Workhorse for Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the direct introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst, which activates the acyl chloride to generate a highly electrophilic acylium ion.[2]
Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
The reaction commences with the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of this compound. This coordination weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[3] This potent electrophile is then attacked by the electron-rich aromatic substrate, leading to the formation of a sigma complex (also known as a Wheland intermediate). Subsequent deprotonation by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the desired 2,4-difluorobenzophenone derivative.[3][4]
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Protocol 1: AlCl₃-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the acylation of anisole, an activated aromatic substrate, with this compound using aluminum chloride as the catalyst.
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-(2,4-difluorobenzoyl)anisole.
| Parameter | Value |
| Stoichiometry | |
| Anisole | 1.0 equiv. |
| This compound | 1.0 equiv. |
| AlCl₃ | 1.2 equiv. |
| Reaction Conditions | |
| Temperature | 0 °C to rt |
| Time | 2-4 h |
| Solvent | Anhydrous DCM |
Milder Alternatives: Metal Triflates in Friedel-Crafts Acylation
While AlCl₃ is a powerful catalyst, its moisture sensitivity and the often stoichiometric amounts required can complicate reaction workup. Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂), have emerged as highly active and more user-friendly Lewis acid catalysts for Friedel-Crafts acylation.[5][6] They are often effective in catalytic amounts, are more tolerant to moisture, and can be recycled in some cases.[6][7]
II. Organocatalysis: The Rise of Nucleophilic Catalysts
Organocatalysis offers a metal-free alternative for acylation reactions, often proceeding under milder conditions with high efficiency. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols and amines.[8][9]
Mechanism of DMAP-Catalyzed Acylation
DMAP acts as a potent nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt.[8][9] This intermediate is a much more powerful acylating agent than the original acyl chloride. The alcohol or amine nucleophile then attacks the N-acylpyridinium salt, transferring the acyl group and regenerating the DMAP catalyst.[8] The electron-donating dimethylamino group stabilizes the positive charge on the pyridine ring, significantly enhancing the catalytic activity of DMAP compared to pyridine.[8][9]
Caption: Mechanism of DMAP-Catalyzed Acylation.
Protocol 2: DMAP-Catalyzed Acylation of a Primary Alcohol
This protocol describes the esterification of a primary alcohol with this compound using a catalytic amount of DMAP.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol)
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 equivalent) and DMAP (0.05-0.1 equivalents) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution to act as a stoichiometric base to neutralize the HCl byproduct.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
| Parameter | Value |
| Stoichiometry | |
| Primary Alcohol | 1.0 equiv. |
| This compound | 1.1 equiv. |
| DMAP | 0.05-0.1 equiv. |
| Triethylamine | 1.2 equiv. |
| Reaction Conditions | |
| Temperature | 0 °C to rt |
| Time | 1-3 h |
| Solvent | Anhydrous DCM |
Recyclable DMAP Catalysts
A practical limitation of DMAP is its toxicity and difficulty in removal after the reaction. To address this, recyclable catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) have been developed, which can be easily recovered and reused without significant loss of activity.[10][11]
III. Transition Metal Catalysis: Emerging Frontiers
While less common for acylation with acyl chlorides compared to other cross-coupling reactions, transition metal catalysis offers unique opportunities for the synthesis of complex molecules. For instance, palladium- and nickel-catalyzed cross-coupling reactions can be employed for the synthesis of difluoroalkylated arenes.[12] Although these methods typically utilize difluoroalkyl halides, the principles can be extended to develop novel acylation strategies. The development of transition-metal-catalyzed methods for direct acylation with this compound is an active area of research.
Conclusion
The catalytic acylation with this compound is a versatile and powerful tool in modern organic synthesis. The choice of catalyst—be it a classic Lewis acid for Friedel-Crafts reactions or a highly efficient organocatalyst for the acylation of alcohols and amines—is crucial for achieving high yields and selectivity. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry. By understanding the principles behind these catalytic systems, scientists can effectively harness the reactivity of this compound to construct complex fluorinated molecules with diverse applications.
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Vekariya, R. H., Horton, M. C., & Aubé, J. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-500. [Link]
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Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560–4567. [Link]
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Fillion, E., & Fishlock, D. (2006). Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. Tetrahedron, 62(49), 11528-11538. [Link]
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Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]
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Maji, A. (2018). Scandium triflate as Lewis acid catalyst in various organic transformations. ResearchGate. [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Ni, C., & Hu, J. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of chemical research, 51(9), 2046–2058. [Link]
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Zhang, Z., et al. (2023). Organocatalytic C O Bond Cleavage and Asymmetric Transformations via[8][13]‐Sigmatropic Rearrangement. Angewandte Chemie International Edition, 62(15), e202217641. [Link]
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Earle, M. J., Gordon, C. M., Lockhart, N. D. S., & Seddon, K. R. (2001). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 3(5), 225-228. [Link]
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Sibi, M. P., & Asano, Y. (2007). Catalytic Asymmetric Carbon-Carbon Bond Formation with Fluoroenolates Generated Detylated Prenucleophiles. Journal of the American Chemical Society, 129(46), 14272–14273. [Link]
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Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic letters, 16(1), 236–239. [Link]
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Kobayashi, S., & Manabe, K. (2000). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Accounts of Chemical Research, 33(5), 325-332. [Link]
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Anderson, K. W., & Tepe, J. J. (2002). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Organic letters, 4(24), 4341–4344. [Link]
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Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 893-901. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Chen, C.-Y., & Jang, Y.-J. (2020). Organophosphane-Catalyzed Direct β-Acylation of 4-Arylidene Pyrazolones and 5-Arylidene Thiazolones with Acyl Chlorides. Organic letters, 22(17), 6868–6872. [Link]
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Clark, J. (n.d.). the acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
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RSC Publishing. (n.d.). Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers. [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Dlamini, M. W., Onyango, M. S., & Ochieng, A. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 700885. [Link]
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Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(7), e2307520. [Link]
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Zhang, Z., et al. (2023). Organocatalytic C O Bond Cleavage and Asymmetric Transformations via[8][13]‐Sigmatropic Rearrangement. ResearchGate. [Link]
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Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 2: with Other Acylating Reagents [Video]. YouTube. [Link]
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Wang, X., et al. (2021). Transition-metal-catalyzed cross-coupling for facile synthesis of difluoroalkylated alkanes. ResearchGate. [Link]
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Al-Najjar, I. M., & Al-Hakimi, A. N. (2018). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. [Link]
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Dooleweerdt, K., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. The Journal of Organic Chemistry, 85(20), 13036–13048. [Link]
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One-Pot Synthesis of 2-(2,4-Difluorophenyl)quinazolin-4(3H)-one: A Comprehensive Guide for Medicinal Chemists
Introduction: The Strategic Importance of Fluorinated Quinazolinones in Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, the synthesis of fluorinated quinazolinone derivatives is of paramount interest to researchers in drug development. 2,4-Difluorobenzoyl chloride emerges as a highly valuable and reactive precursor for the facile construction of these privileged heterocyclic systems.
This application note provides a comprehensive guide to the one-pot synthesis of 2-(2,4-difluorophenyl)quinazolin-4(3H)-one, a representative fluorinated quinazolinone, from this compound and 2-aminobenzamide. We will delve into a detailed experimental protocol, explore the underlying reaction mechanism, and discuss the significant advantages of a one-pot synthetic strategy.
The Power of One-Pot Synthesis: Efficiency and Elegance in Chemical Transformations
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach minimizes handling losses, saves time and reagents, and often leads to higher overall yields compared to traditional multi-step syntheses. For the synthesis of complex molecules like quinazolinones, a one-pot strategy represents an elegant and practical solution for academic and industrial laboratories.
Experimental Protocol: A Step-by-Step Guide to the One-Pot Synthesis of 2-(2,4-Difluorophenyl)quinazolin-4(3H)-one
This protocol is adapted from a general method for the synthesis of quinazolinone derivatives using a solid acid catalyst.[5][6]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g) |
| This compound | C₇H₃ClF₂O | 176.55 | 1.0 | 0.177 |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | 1.0 | 0.136 |
| SBA-Pr-SO₃H (Sulfonic acid functionalized mesoporous silica) | - | - | Catalytic amount | ~0.01 g |
| Toluene | C₇H₈ | 92.14 | - | 5 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | For work-up |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | For work-up |
| Brine | NaCl | 58.44 | - | For work-up |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | For drying |
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 0.136 g) and the solid acid catalyst SBA-Pr-SO₃H (~0.01 g).
-
Addition of Reagents: Add toluene (5 mL) to the flask, followed by the dropwise addition of this compound (1.0 mmol, 0.177 g) at room temperature with continuous stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(2,4-difluorophenyl)quinazolin-4(3H)-one.
Expected Characterization Data:
While a direct one-pot synthesis protocol for this specific molecule is not extensively detailed in the cited literature, characterization data for a closely related analogue, 2-(3,5-difluorophenyl)quinazolin-4(3H)-one, has been reported.[7] The expected data for the title compound would be similar:
-
Appearance: White solid.
-
Melting Point: Expected to be in the range of other similar quinazolinones.
-
FT-IR (ATR, cm⁻¹): Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-F stretching. For the 3,5-difluoro analogue, peaks were observed at 3177 (νNH, amide), 1680 (νCO, amide), and 1594 (δNH, amide).[7]
-
¹H NMR (DMSO-d₆, ppm): Aromatic protons of the quinazolinone and the 2,4-difluorophenyl ring, and a broad singlet for the N-H proton. For the 3,5-difluoro analogue, a singlet for the NH proton was observed at δ 12.76 ppm.[7]
-
¹³C NMR (DMSO-d₆, ppm): Resonances corresponding to the carbonyl carbon and the aromatic carbons of both rings, with characteristic C-F couplings.
Reaction Mechanism: A Stepwise Look at Quinazolinone Formation
The one-pot synthesis of 2-(2,4-difluorophenyl)quinazolin-4(3H)-one proceeds through a two-step sequence catalyzed by the solid acid:
Figure 1. Reaction Mechanism.
-
N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminobenzamide on the electrophilic carbonyl carbon of this compound. The solid acid catalyst can activate the carbonyl group of the benzoyl chloride, making it more susceptible to nucleophilic attack. This step results in the formation of the N-(2,4-difluorobenzoyl)-2-aminobenzamide intermediate.
-
Intramolecular Cyclization and Dehydration: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the benzamide moiety. This is followed by dehydration, facilitated by the acidic catalyst and elevated temperature, to yield the stable, aromatic quinazolinone ring system.
Workflow Visualization
Figure 2. One-Pot Synthesis Workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality of starting materials | - Activate the catalyst before use (e.g., by heating under vacuum).- Increase reaction time and ensure the reaction mixture is at a consistent reflux.- Use freshly distilled this compound and pure 2-aminobenzamide. |
| Formation of multiple byproducts | - Side reactions due to excessive heat- Presence of moisture | - Carefully control the reaction temperature.- Use anhydrous solvents and reagents. |
| Difficulty in product isolation/purification | - Product is highly soluble in the work-up solvent- Incomplete removal of starting materials or byproducts | - Use a different solvent for extraction or recrystallization.- Optimize the washing steps during work-up.- Employ column chromatography with a suitable solvent gradient. |
Conclusion: A Versatile and Efficient Route to Bioactive Molecules
The one-pot synthesis of 2-(2,4-difluorophenyl)quinazolin-4(3H)-one from this compound and 2-aminobenzamide offers a highly efficient and straightforward method for accessing this important class of fluorinated heterocycles. This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by minimizing waste and energy consumption. The resulting fluorinated quinazolinone serves as a valuable scaffold for the development of novel therapeutic agents with potentially enhanced pharmacological properties. This detailed protocol and the accompanying scientific insights provide a solid foundation for researchers and drug development professionals to explore the vast chemical space of quinazolinone derivatives.
References
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Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 11, 2026, from [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). Molecules. Retrieved January 11, 2026, from [Link]
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Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (2010). Molecules. Retrieved January 11, 2026, from [Link]
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Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. (1982). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2015). Molecules. Retrieved January 11, 2026, from [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-Ones as Potential Antileukemic Agents. (2023). ACS Omega. Retrieved January 11, 2026, from [Link]
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Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
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Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2021). International Journal of Molecular Sciences. Retrieved January 11, 2026, from [Link]
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. (2013). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved January 11, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules. Retrieved January 11, 2026, from [Link]
-
Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved January 11, 2026, from [Link]
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. (2013). Oriental Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2011). Records of Natural Products. Retrieved January 11, 2026, from [Link]
-
Efficient one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones promoted by FeCl3/neutral Al2O3. (2012). Tetrahedron Letters. Retrieved January 11, 2026, from [Link]
-
Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). Inventi Impact: Med Chem. Retrieved January 11, 2026, from [Link]
-
One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. (2019). Turkish Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. (2017). RSC Advances. Retrieved January 11, 2026, from [Link]
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monitoring the progress of 2,4-Difluorobenzoyl chloride reactions by TLC/LC-MS
Real-Time Monitoring of 2,4-Difluorobenzoyl Chloride Reactions by TLC and LC-MS
Abstract
This comprehensive guide provides a detailed framework for monitoring the progress of reactions involving this compound, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the practical application of two powerful analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. By integrating expert insights with established principles, these guidelines aim to ensure robust, reliable, and efficient reaction monitoring, leading to optimized reaction conditions and higher purity products.
Introduction: The Imperative of Reaction Monitoring
In synthetic organic chemistry, the ability to accurately track the conversion of starting materials to products is paramount. Incomplete or side reactions can lead to complex purification challenges and diminished yields. This compound is a highly reactive acylating agent, prone to rapid reactions but also susceptible to hydrolysis.[2][3][4] Therefore, real-time monitoring is not just beneficial but essential for determining the point of reaction completion, identifying the formation of by-products, and ultimately controlling the outcome of the synthesis.[5][6]
This guide will focus on a common application of this compound: the formation of an amide bond via reaction with a primary amine (aniline, for this note's example). This reaction is fundamental in the synthesis of numerous biologically active molecules.[7][][9]
Foundational Principles: A Tale of Two Techniques
Thin-Layer Chromatography (TLC): The Rapid, Qualitative Workhorse
TLC is a cornerstone of the synthetic chemistry lab due to its simplicity, speed, and low cost.[10][11][12] It operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically polar silica gel coated on a plate) and a mobile phase (a solvent system).[10][13][14]
-
The Causality of Separation: In the context of our example reaction (this compound reacting with aniline), the product, N-(2,4-difluorobenzoyl)aniline, will have a different polarity compared to the starting materials. Generally, the starting acyl chloride is relatively non-polar, while the resulting amide is more polar due to the presence of the N-H group and the carbonyl's hydrogen bonding capability. This difference in polarity is the key to their separation on a TLC plate.[5][13] A less polar compound travels further up the plate (higher Retention Factor, Rf), while a more polar compound interacts more strongly with the silica gel and moves a shorter distance (lower Rf).[12][15]
Liquid Chromatography-Mass Spectrometry (LC-MS): High-Resolution, Quantitative Insight
LC-MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[16][17] This technique provides not only separation based on polarity (typically with a reverse-phase column where the stationary phase is non-polar) but also mass information for each separated component.[18][19]
-
The Power of Coupled Analysis: As the reaction mixture is separated by the LC, the eluted components are ionized and sent to the mass spectrometer. The MS detector provides a mass-to-charge ratio (m/z) for each component, allowing for unambiguous identification of the starting material, product, and any potential by-products based on their molecular weights.[20][21][22] This is particularly useful for complex reaction mixtures or when TLC does not provide sufficient resolution.
Safety First: Handling this compound
This compound is a corrosive, moisture-sensitive, and lachrymatory substance.[2][4] All handling must be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[2][23][24] It reacts with water to release toxic gas (HCl).[2] Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Experimental Protocols: Monitoring an Amidation Reaction
Reaction: this compound + Aniline → N-(2,4-difluorobenzoyl)aniline
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol allows for rapid, qualitative assessment of the reaction's progress.
Workflow Diagram: TLC Monitoring
Caption: Workflow for reaction monitoring using TLC.
Step-by-Step Methodology:
-
Preparation of the TLC Plate and Chamber:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[10]
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[25]
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere.[26]
-
-
Solvent System (Eluent) Selection: The key is to find a solvent system where the starting material and product have good separation and Rf values between 0.2 and 0.8.[13]
-
Rationale: this compound is relatively non-polar, while the product amide is more polar. A good starting point for this type of transformation is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Recommended Starting Eluent: 30% Ethyl Acetate in Hexanes (v/v). Adjust the ratio as needed; increasing the ethyl acetate content will increase the Rf values of both spots.[27]
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the starting this compound in a suitable solvent (e.g., dichloromethane).
-
At time zero (t=0) of the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the starting material solution on the 'SM' lane.
-
Spot the t=0 reaction mixture on the 'RXN' lane.
-
Spot both the starting material and the reaction mixture on the 'C' (co-spot) lane to confirm spot identity.[6]
-
-
Development and Visualization:
-
Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[12]
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the plate under a UV lamp (254 nm), as the aromatic rings in the compounds will quench the plate's fluorescence, appearing as dark spots.[14] Circle the observed spots with a pencil.
-
-
Interpretation of Results:
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).[12]
-
As the reaction progresses, take aliquots at different time points (e.g., t=15 min, t=30 min, t=60 min) and run new TLC plates.
-
The reaction is considered complete when the spot corresponding to the starting material in the 'RXN' lane has completely disappeared, and a new, distinct spot for the product is prominent.[5][15][26]
-
Hypothetical TLC Data Table:
| Compound | Expected Rf (30% EtOAc/Hexanes) | Observations |
| This compound (SM) | ~0.75 | Less polar, travels further up the plate. Spot intensity decreases over time. |
| N-(2,4-difluorobenzoyl)aniline (Product) | ~0.40 | More polar, travels less far. Spot intensity increases over time. |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
This protocol provides quantitative data and mass confirmation, ideal for complex mixtures or for optimizing reaction kinetics.
Workflow Diagram: LC-MS Monitoring
Caption: Workflow for reaction monitoring using LC-MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 1 mL) of a suitable solvent like acetonitrile. This stops the reaction and prepares the sample for analysis.
-
If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column is recommended for this type of analysis.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid in protonation for positive ion mode mass spectrometry.[28][29]
-
Example Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
-
MS Detector: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for detecting the protonated molecular ions [M+H]+.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Acquire the data, which will consist of a total ion chromatogram (TIC) and mass spectra for every point in time.
-
To analyze the data, extract the ion chromatograms (EIC) for the specific m/z values of the starting material and the expected product.[20] This provides a much cleaner view of the concentration changes of your specific compounds of interest.
-
Integrate the peak areas for the starting material and product in the EICs at each time point. The ratio of these areas gives a quantitative measure of the reaction's progress.
-
Hypothetical LC-MS Data Table:
| Compound | Molecular Weight ( g/mol ) | Expected m/z ([M+H]+) | Expected Retention Time (min) |
| This compound (SM) | 176.55 | 177.0 (with Cl isotopes) | ~4.5 |
| Aniline (SM) | 93.13 | 94.1 | ~1.8 |
| N-(2,4-difluorobenzoyl)aniline (Product) | 233.22 | 234.1 | ~3.8 |
Interpreting the LC-MS Data: The reaction is complete when the peak area for the this compound (at m/z 177.0) diminishes to baseline or a stable minimum, and the peak area for the product (at m/z 234.1) reaches a maximum and plateaus.[30]
Conclusion: An Integrated Approach to Reaction Mastery
The judicious use of both TLC and LC-MS provides a powerful, multi-faceted approach to monitoring reactions involving this compound. TLC serves as a rapid, cost-effective tool for initial screening and qualitative tracking, perfect for quick checks at the bench.[13][25] LC-MS delivers the high-resolution, quantitative data necessary for precise determination of reaction endpoints, kinetic analysis, and by-product identification.[18][21] By integrating these techniques into the synthetic workflow, researchers can achieve greater control over their chemical transformations, leading to improved efficiency, higher yields, and enhanced purity in the development of novel chemical entities.
References
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Study.com. How can TLC allow you to determine if your reaction has gone to completion. Explain.[Link]
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University of York. Thin Layer Chromatography - Chemistry Teaching Labs. [Link]
-
Quora. How to identify whether a reaction has been complete using TLC. [Link]
-
National Institutes of Health (NIH). In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC. [Link]
-
Coconote. TLC Monitoring of Reaction Progress. [Link]
-
Chemistry LibreTexts. 2.4: TLC-ANALYSIS. [Link]
-
Microbe Notes. Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Royal Society of Chemistry. Thin layer chromatography | Resource. [Link]
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University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
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National Institutes of Health (NIH). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC. [Link]
-
National Institutes of Health (NIH). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC. [Link]
-
NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE. [Link]
-
ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF. [Link]
-
SciSpace. Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]
-
Reddit. TLC stains for Acyl halides : r/Chempros. [Link]
-
YouTube. How Do You Interpret Data From An LC-MS? - Chemistry For Everyone. [Link]
-
LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. [Link]
-
Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]
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Sciencemadness Discussion Board. Acyl chloride on TLC. [Link]
-
Scribd. BGD Group TLC Systems | PDF. [Link]
-
SIELC Technologies. Separation of Benzoyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
-
Reddit. Help with LC-MS interpretation : r/chemistry. [Link]
-
CAS. This compound - CAS Common Chemistry. [Link]
-
CD Genomics. LC-MS/MS Data Analysis. [Link]
-
ResearchGate. How do you interpret LC-MS data?. [Link]
-
ResearchGate. Evolution of amide bond formation | Request PDF. [Link]
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Oakwood Chemical. This compound. [Link]
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Organic Chemistry Portal. Yamaguchi Esterification. [Link]
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PubChem. This compound | C7H3ClF2O | CID 588081. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
YouTube. What Is The Detailed Mechanism Of Amide Bond Formation? - Chemistry For Everyone. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
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- 30. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Use of 2,4-Difluorobenzoyl Chloride
Welcome to the technical support center for 2,4-Difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges associated with the use of this highly reactive acylating agent. The primary focus of this document is to provide robust, field-proven troubleshooting strategies and in-depth scientific explanations to prevent its hydrolysis during chemical reactions, thereby ensuring reaction efficiency, product purity, and experimental reproducibility.
Section 1: Troubleshooting Guide: Preventing Hydrolysis in Acylation Reactions
This section provides direct answers and actionable protocols for common issues encountered when working with this compound.
Q1: My reaction with this compound is resulting in low yields and a complex mixture of byproducts. I suspect hydrolysis. What are the primary causes?
A1: Your suspicion is likely correct. This compound is exceptionally sensitive to moisture.[1][2][3] Its high reactivity stems from the electron-withdrawing effects of the two fluorine atoms and the chloride on the benzoyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[4] Hydrolysis leads to the formation of 2,4-difluorobenzoic acid and hydrochloric acid (HCl), consuming your starting material and complicating purification.[5][6]
The four primary sources of catastrophic water contamination in a reaction are:
-
Solvents: Even "anhydrous" grade solvents from commercial suppliers contain trace amounts of water that can be detrimental.[7]
-
Glassware: Improperly dried glassware is a common source of moisture.
-
Atmosphere: Ambient humidity is a significant and often underestimated source of water, especially during reagent transfers.
-
Reagents: Other reagents in the reaction, including the nucleophile or any additives, may contain or absorb water.
Q2: What is the definitive, best-practice protocol for setting up a reaction to eliminate hydrolysis?
A2: Success hinges on the rigorous implementation of anhydrous techniques. The following protocol is a self-validating system designed to create a moisture-free reaction environment.
Experimental Protocol: General Procedure for Anhydrous Acylation
-
Step 1: Glassware Preparation
-
Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, magnetic stir bar).
-
Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).
-
Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (high-purity nitrogen or argon) while it cools. This prevents moist air from being drawn inside.
-
-
Step 2: Solvent Selection and Drying
-
Choose an appropriate anhydrous, aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices.
-
Even if using a new bottle of "anhydrous" solvent, it is best practice to dry it further. Pass the solvent through an activated alumina column or stand it over a drying agent like activated 3Å molecular sieves for at least 24 hours before use.[7] For particularly sensitive reactions, distillation from a suitable drying agent (e.g., CaH₂ for DCM) is recommended.[7][8]
-
-
Step 3: Setting Up an Inert Atmosphere
-
Use a Schlenk line or a manifold connected to a cylinder of high-purity nitrogen or argon.
-
Connect the assembled, cool glassware to the line. Evacuate the flask under vacuum (gently, to avoid disturbing any solids) and backfill with the inert gas. Repeat this "purge cycle" at least three times to ensure the complete removal of air and atmospheric moisture.
-
Maintain a slight positive pressure of the inert gas throughout the entire experiment (a bubbler or balloon is sufficient).
-
-
Step 4: Reagent Handling and Addition
-
Ensure all other reagents are anhydrous. If reacting with an amine or alcohol, consider distilling it or drying it with an appropriate agent.
-
Add the substrate and anhydrous solvent to the reaction flask via a syringe through a rubber septum.
-
Draw the this compound into a dry, nitrogen-flushed syringe and add it dropwise to the stirring reaction mixture. If the reaction is exothermic or particularly sensitive, this addition should be performed at a reduced temperature (e.g., 0 °C).
-
-
Step 5: Temperature Control and Monitoring
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C using an ice-water bath) before adding the acyl chloride. Low temperatures can slow the rate of hydrolysis more significantly than the desired acylation reaction.[9]
-
Allow the reaction to proceed as planned, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound so exceptionally reactive with water?
A1: The high reactivity is a result of fundamental electronic principles. The carbonyl carbon is bonded to three highly electronegative atoms: oxygen, chlorine, and the difluorinated benzene ring. These atoms strongly pull electron density away from the carbonyl carbon, making it extremely electron-deficient (electrophilic). Water, although a weak nucleophile, readily attacks this highly electrophilic center. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion (a good leaving group) is a rapid and thermodynamically favorable process.[10][4]
Q2: Which solvents do you recommend, and what are the definitive methods for drying them?
A2: Aprotic solvents are essential as they do not have reactive protons that can participate in side reactions. The choice depends on the specific reaction, but common, reliable options include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Diethyl Ether.[5] The following table summarizes effective drying methods.
| Solvent | Recommended Drying Agent(s) | Typical Residual H₂O (ppm) | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | Stir over CaH₂ and distill prior to use.[7] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Activated 3Å Molecular Sieves | < 10 | Distillation from Na/benzophenone gives a deep blue/purple indicator when dry. Sieves are a safer alternative.[7] |
| Toluene | Sodium/Benzophenone or Activated 3Å Molecular Sieves | < 10 | Similar to THF. Passing through an activated alumina column is also highly effective.[7] |
| Diethyl Ether | Sodium/Benzophenone | < 10 | Extremely flammable. Handle with extreme care. |
Data adapted from Williams, D. B. G., & Lawton, M. (2010).[7]
Q3: When performing an acylation of an amine, is adding a base necessary? If so, which one?
A3: Yes, adding a base is crucial. The acylation of an amine with this compound produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6][11] This HCl will react with the starting amine (which is basic) to form its non-nucleophilic ammonium salt, effectively shutting down the reaction.
To prevent this, a non-nucleophilic organic base, often called an "acid scavenger," must be added to the reaction. This base neutralizes the HCl as it is formed.
-
Recommended Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA or Hünig's base), or Pyridine.
-
Protocol: Use at least 1.1 equivalents of the scavenger base. It should be anhydrous and added to the reaction mixture along with the amine substrate before the dropwise addition of the acyl chloride.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical to preserving the reagent's quality. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12][2][3] The recommended storage temperature is often 2-8°C.[13] For optimal stability, especially after the bottle has been opened, consider flushing the headspace of the container with an inert gas like nitrogen or argon before resealing. Storing the sealed bottle inside a desiccator can provide an additional layer of protection against ambient moisture.
Q5: How can I quickly verify if a bottle of this compound has been compromised by hydrolysis?
A5: There are several indicators:
-
Visual/Olfactory: When the cap is removed, fuming in the air is a strong sign of degradation. This is HCl gas forming as the acyl chloride reacts with atmospheric moisture.[5] The material may also appear cloudy.
-
Analytical Confirmation (IR Spectroscopy): A quick check via Infrared (IR) spectroscopy is definitive. A pure sample will show a sharp, strong carbonyl (C=O) stretch characteristic of an acyl chloride (~1780-1815 cm⁻¹). A hydrolyzed sample will show a diminished acyl chloride peak and the appearance of a broader carbonyl peak for the carboxylic acid (~1700-1725 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Chemistry LibreTexts. 3.2: Drying Agents. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Save My Exams. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry). [Link]
-
Chemistry LibreTexts. 4.5: Drying Agents. [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Link]
-
SparkNotes. Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]
-
Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. [Link]
-
Save My Exams. Acyl Chlorides. [Link]
-
Quora. (2018). Acid chlorides are easily hydrolysed. Why? [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
-
Science-Revision.co.uk. Friedel-Crafts acylation question sheet. [Link]
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Technical Support Center: Acylation Reactions with 2,4-Difluorobenzoyl Chloride
Welcome to the technical support center for reactions involving 2,4-Difluorobenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the acylation of amines. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose and solve experimental challenges effectively.
Introduction: The Utility and Challenges of this compound
This compound is a highly valuable reagent in organic synthesis, particularly for introducing the 2,4-difluorophenyl moiety into molecules, a common scaffold in pharmaceuticals and agrochemicals. The reaction with primary and secondary amines to form N-substituted 2,4-difluorobenzamides is typically a robust and high-yielding transformation. It proceeds through a well-understood nucleophilic addition-elimination mechanism.[1][2][3][4][5]
However, due to its high reactivity, this compound can participate in several competing side reactions that may lower the yield and complicate the purification of the desired product. This guide provides a question-and-answer-based approach to troubleshoot these common issues.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low, or the reaction fails to proceed to completion. What are the most common causes?
This is the most frequently encountered issue. The root cause can typically be traced to one of three main factors: hydrolysis of the acyl chloride, inactivation of the amine nucleophile, or low reactivity of the substrates.
-
Possible Cause A: Hydrolysis of this compound
-
Explanation: Acyl chlorides are highly electrophilic and react readily with water.[5][6] Any moisture present in the reaction setup (solvents, glassware, atmosphere) will rapidly hydrolyze the this compound back to the unreactive 2,4-difluorobenzoic acid. This consumption of the starting material is a primary cause of low yields.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere).
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents, preferably from a sealed bottle (e.g., Sure/Seal™) or freshly distilled over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Possible Cause B: In-situ Protonation of the Amine
-
Explanation: The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[6][7] Since most amines are basic, this HCl will immediately react with an unreacted molecule of the starting amine to form its corresponding hydrochloride salt.[1][7][8] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction after a maximum of 50% conversion (if a 1:1 stoichiometry is used).
-
Troubleshooting Steps:
-
Use an Acid Scavenger: The most common solution is to add a non-nucleophilic tertiary amine base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, to the reaction mixture (typically 1.1-1.5 equivalents).[8][9][10] This base will neutralize the HCl as it is formed, preventing the protonation of your primary or secondary amine.
-
Use Excess Amine: If the amine is inexpensive and readily available, you can use two or more equivalents. The first equivalent acts as the nucleophile, while the second acts as the base to scavenge the HCl.[2][4][11]
-
-
-
Possible Cause C: Steric Hindrance or Poor Nucleophilicity
-
Explanation: If your amine is sterically bulky (e.g., a hindered secondary amine) or electronically poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity is reduced, slowing down the rate of the desired reaction.[12][13] This can allow side reactions, like hydrolysis, to become more competitive.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Heating the reaction provides the necessary activation energy to overcome steric repulsion.[13]
-
Add a Nucleophilic Catalyst: A catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP first reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.[13]
-
-
Q2: I'm using a primary amine and observe a significant byproduct with a higher molecular weight than my target amide. What is it likely to be?
-
Possible Cause: Diacylation (Imide Formation)
-
Explanation: After the formation of the secondary amide product, the proton on the nitrogen is still weakly acidic. In the presence of excess acyl chloride and a base, a second acylation can occur, leading to the formation of a diacyl- or triacylamine (an imide). This is more common if a strong, non-hindered base is used or if the acyl chloride is added too quickly.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the amine in slight excess or maintain a strict 1:1 ratio with the acyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the formation of the mono-acylated product.
-
Base Selection: Use a hindered base like DIPEA, which is less likely to deprotonate the amide product.
-
-
Q3: My reaction involves an aniline (an aromatic amine). Are there unique side reactions to consider?
-
Possible Cause: Friedel-Crafts Acylation of the Aromatic Ring
-
Explanation: While N-acylation is generally much faster, if the aniline ring is highly activated with electron-donating groups, a competing electrophilic aromatic substitution (Friedel-Crafts acylation) can occur, where the acyl group is attached directly to the aromatic ring.[14][15][16] This side reaction is more probable if Lewis acid catalysts (which are sometimes used but generally not required for this transformation) are present.[17]
-
Troubleshooting Steps:
-
Avoid Lewis Acids: Do not use Lewis acids like AlCl₃ unless absolutely necessary for a particularly unreactive system.
-
Control Temperature: Run the reaction at room temperature or below (e.g., 0 °C). Friedel-Crafts reactions often require higher temperatures to proceed at a significant rate.
-
-
Summary of Troubleshooting Strategies
| Issue | Potential Side Reaction | Primary Cause | Recommended Solution(s) |
| Low/No Yield | Hydrolysis | Presence of water in reagents or setup. | Use anhydrous solvents and oven-dried glassware under an inert atmosphere. |
| Reaction stops at ~50% | Amine Protonation | HCl byproduct neutralizes the amine nucleophile. | Add a non-nucleophilic base (e.g., TEA, DIPEA) or use >2 equivalents of the amine.[8][10] |
| High MW Byproduct | Diacylation (Imide Formation) | Reaction of the amide product with a second acyl chloride molecule. | Use controlled stoichiometry and slow addition of the acyl chloride. |
| Unexpected Isomer | Friedel-Crafts Acylation | Electrophilic attack on an activated aromatic amine ring. | Avoid Lewis acid catalysts and maintain moderate reaction temperatures.[14][15] |
Visual Guides
Logical Flow for Troubleshooting
Caption: A decision tree for troubleshooting difficult acylation reactions.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways in the acylation of amines.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acid Scavenger
This protocol provides a robust starting point for the acylation of a primary or secondary amine.
-
Preparation:
-
Place a magnetic stir bar into a round-bottom flask that has been oven-dried and cooled under a stream of nitrogen or argon.
-
Seal the flask with a rubber septum.
-
-
Reagent Addition:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile) and add to the flask via syringe.
-
Cool the solution to 0 °C using an ice bath.
-
-
Acyl Chloride Addition:
-
In a separate dry flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes using a syringe pump or by careful manual addition.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed.
-
Protocol 2: Standard Aqueous Work-up and Purification
This procedure is designed to remove water-soluble byproducts, such as triethylammonium chloride.
-
Quenching:
-
Once the reaction is complete, dilute the mixture with additional organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the mixture to a separatory funnel.
-
-
Washing:
-
Isolation:
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by either recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure amide.[9]
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
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- 4. chemistrystudent.com [chemistrystudent.com]
- 5. savemyexams.com [savemyexams.com]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Byproduct Formation in Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage byproduct formation in this cornerstone of organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation and their root causes?
A1: While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, several byproducts can arise. Understanding their origins is the first step toward mitigation.
-
Polysubstituted Products: Although the acyl group deactivates the aromatic ring to further substitution, highly activated aromatic rings can still undergo multiple acylations, especially under harsh reaction conditions.[1][2] The introduction of the first acyl group is an electron-withdrawing group that makes a second acylation less favorable.[2][3]
-
Isomeric Products: Acylation can occur at different positions on the aromatic ring (e.g., ortho, meta, para), leading to a mixture of isomers.[1] The product distribution is heavily influenced by the directing effects of existing substituents on the aromatic ring and the reaction conditions.[1] Steric hindrance from bulky substituents or acylating agents can also affect regioselectivity.[1][2]
-
Products from Solvent Acylation: Certain solvents can compete with the substrate for the acylating agent, leading to undesired byproducts.[1] This is particularly problematic with solvents that have nucleophilic character.
-
Dealkylation-Acylation Products: If the aromatic substrate contains an alkyl group, this group can sometimes be cleaved under the reaction conditions, followed by acylation of the dealkylated ring, resulting in a mixture of products.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge. The following decision tree can help pinpoint the cause.
Caption: A logical workflow for troubleshooting low product yields.
-
Cause A: Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2][4] Any water in the system will deactivate it. Furthermore, the ketone product forms a stable complex with the Lewis acid, meaning a stoichiometric amount of the catalyst is often required.[2][5]
-
Cause B: Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Therefore, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react.[2] Similarly, substrates with basic groups like amines (-NH₂) or hydroxyls (-OH) can be problematic as they react with the Lewis acid, deactivating the ring.[4]
-
Solution: Friedel-Crafts acylation is generally not suitable for strongly deactivated rings.[1] Consider an alternative synthetic route. For substrates with basic groups, protection of the functional group may be necessary.
-
-
Cause C: Suboptimal Reaction Temperature: The activation energy for the reaction may not be overcome at low temperatures. Conversely, excessively high temperatures can lead to byproduct formation and decomposition.[2]
Issue 2: Formation of Multiple Products (Isomers)
The formation of a mixture of isomers is a common challenge related to regioselectivity.
-
Cause A: Suboptimal Reaction Conditions: Temperature and solvent polarity can significantly influence the ortho/para product ratio.[1] Lower temperatures and less polar solvents may favor the kinetically controlled product, while higher temperatures and more polar solvents can lead to the thermodynamically more stable product.[1]
-
Solution: Systematically optimize the solvent and temperature. A solvent screening with non-polar (e.g., carbon disulfide, dichloromethane) and polar (e.g., nitrobenzene) options can be insightful. For example, the acylation of naphthalene can yield different isomeric ratios depending on the solvent used.[6]
-
-
Cause B: Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can hinder acylation at the ortho position, favoring the para product.[1][2]
-
Solution: If a specific isomer is desired and steric hindrance is a significant factor, consider using a different acylating agent or an alternative synthetic strategy, such as using protecting groups to block certain positions.
-
Issue 3: Polysubstitution
While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly reactive aromatic rings.[1][7]
Caption: Key strategies to minimize polysubstitution.
-
Solution A: Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent to minimize the chance of a second acylation.[1]
-
Solution B: Optimize Reaction Conditions: Shorter reaction times and lower temperatures can reduce the likelihood of polysubstitution.[1]
-
Solution C: Modify the Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can improve selectivity by maintaining a low concentration of the reactive aromatic substrate.[1]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with Anhydrous Aluminum Chloride
This protocol provides a general framework. Specific quantities and conditions should be optimized for each reaction.
-
Preparation:
-
Flame-dry all glassware (round-bottom flask, reflux condenser, addition funnel) and allow to cool under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stir bar.
-
-
Reagent Setup:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).[1]
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylating Agent Addition:
-
Aromatic Substrate Addition:
-
After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous solvent, dropwise to the reaction mixture at 0-5 °C.
-
-
Reaction:
-
Workup and Quenching:
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[1][8]
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Lewis Acid Stoichiometry | 1.1 - 2.0 equivalents | To account for complexation with the ketone product.[1][2] |
| Acylating Agent Stoichiometry | 1.0 - 1.1 equivalents | To ensure complete consumption of the limiting reagent. |
| Aromatic Substrate Stoichiometry | 1.0 equivalent (limiting reagent) | To control for mono-acylation. |
| Reaction Temperature | 0 °C to reflux | Varies depending on the reactivity of the substrate and acylating agent.[2] |
"Greener" Alternatives in Friedel-Crafts Acylation
Growing environmental concerns have spurred the development of more sustainable approaches to Friedel-Crafts acylation.
-
Alternative Catalysts: Zeolites are being explored as reusable, solid acid catalysts that can enhance regioselectivity.[10] Ionic liquids can also serve as both solvent and catalyst and are often recyclable.[1] Metal triflates are another class of milder Lewis acid catalysts that can be used in catalytic amounts.[11]
-
Alternative Acylating Agents: In some cases, carboxylic acids or their anhydrides can be used in place of acyl chlorides, reducing the formation of corrosive HCl gas.[5]
-
Solvent-Free Conditions: For certain substrates, reactions can be run under solvent-free conditions, significantly reducing waste.[12]
The adoption of these greener methodologies can lead to more environmentally benign and economically viable synthetic processes.[13][14]
References
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
ACS Publications. (2006). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Cardiff University - ORCA. (2017). Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
NIH - PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ScienceDirect. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
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Technical Support Center: Purification of Reaction Mixtures Containing 2,4-Difluorobenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the removal of 2,4-difluorobenzoic acid from their reaction mixtures. The following question-and-answer section provides in-depth, field-proven strategies and explains the chemical principles behind each purification technique.
Frequently Asked Questions (FAQs)
Question 1: What are the key chemical properties of 2,4-difluorobenzoic acid that I should consider for its removal?
Answer: Understanding the physicochemical properties of 2,4-difluorobenzoic acid is the foundation for designing an effective purification strategy. Its unique characteristics dictate which separation techniques will be most successful.
The most critical property is its acidity . The carboxylic acid group is readily deprotonated. The pKa of 2,4-difluorobenzoic acid is approximately 3.21[1]. This relatively strong acidity for a carboxylic acid is enhanced by the electron-withdrawing effects of the two fluorine atoms on the benzene ring. This makes it a prime candidate for removal via acid-base chemistry.
Secondly, its solubility profile is a key factor. While sparingly soluble in water in its neutral (protonated) form, it exhibits good solubility in common organic solvents like ethanol, acetone, and dichloromethane[2][3]. Crucially, upon deprotonation with a base to form its carboxylate salt, its polarity increases dramatically, rendering it highly soluble in aqueous solutions[3].
These properties are summarized in the table below:
| Property | Value | Significance for Purification |
| Molecular Weight | 158.10 g/mol [1] | Relevant for chromatographic separation and characterization. |
| Appearance | White crystalline solid[1][2] | Allows for visual confirmation during recrystallization. |
| Melting Point | 188-190 °C | Useful for purity assessment after isolation. |
| pKa | ~3.21[1] | Primary determinant for acid-base extraction. A pKa < 7 indicates it can be effectively deprotonated by weak bases. |
| Solubility (Neutral) | Sparingly soluble in water; soluble in ethanol, acetone, dichloromethane[2][3]. | Dictates the choice of organic solvent for the reaction and extraction. |
| Solubility (Salt form) | Very soluble in water[1][3]. | The key to separating it from neutral organic products via liquid-liquid extraction. |
Question 2: My desired product is a neutral organic compound. What is the most straightforward method to remove unreacted 2,4-difluorobenzoic acid?
Answer: For separating an acidic impurity like 2,4-difluorobenzoic acid from a neutral product, the most efficient and scalable first-line technique is acid-base liquid-liquid extraction (LLE) .[4][5][6] This method exploits the dramatic change in solubility of the impurity upon deprotonation.
The underlying principle is simple: by washing your organic reaction mixture with a basic aqueous solution, you convert the water-insoluble 2,4-difluorobenzoic acid into its water-soluble carboxylate salt.[7] This salt then partitions into the aqueous layer, which can be physically separated and removed, leaving your purified neutral product in the organic layer.[8][9]
A weak base like saturated aqueous sodium bicarbonate (NaHCO₃) is typically the ideal choice.[10] The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is about 6.4. This is sufficiently high to ensure complete deprotonation of 2,4-difluorobenzoic acid (pKa ≈ 3.21), while being mild enough to avoid potential side reactions with sensitive functional groups on your desired product.
Workflow & Protocol: Liquid-Liquid Extraction
Step-by-Step LLE Protocol:
-
Preparation: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.[10]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower layer. The location of the aqueous layer (top or bottom) depends on the density of the organic solvent relative to water.
-
Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal of the acid.
-
Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.
-
Drying and Isolation: Drain the organic layer into a clean flask, add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), stir, and filter.[5] The purified product can then be isolated by evaporating the solvent.
Question 3: The basic wash didn't work completely, or my desired product is also an acid. What are my other options?
Answer: When LLE is insufficient or inappropriate (e.g., when your product is also acidic), more advanced techniques are required. The choice depends on the properties of your desired compound.
This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[11] 2,4-Difluorobenzoic acid is a polar compound and will interact strongly with the polar silica gel.
-
When to Use: This method is ideal when your desired product has a significantly different polarity (and thus a different Retention Factor, or Rf) than the acidic impurity. It is the go-to method for separating two acids with similar pKa values but different polarities.
-
Mechanism: A solvent system (mobile phase) is chosen that allows the less polar compound to travel through the column faster, while the more polar compound (the acid) is retained longer, effecting separation.[12]
-
Expert Tip: The performance of silica gel chromatography for acidic compounds can be improved by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[13][14] This keeps the impurity fully protonated and reduces "tailing" (streaking) on the column, leading to sharper peaks and better separation.[11]
If your desired product is a solid, recrystallization can be an excellent and highly effective method for purification.[15][16][17]
-
When to Use: This method is best when your product is a solid at room temperature and you can find a solvent system where the product's solubility is high in hot solvent but low in cold solvent, while the impurity's solubility is different (ideally, it remains soluble in the cold solvent).[18][19]
-
Mechanism: An impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, and it forms pure crystals. The impurities are excluded from the growing crystal lattice and remain dissolved in the cold solvent (the mother liquor).[15] The pure crystals are then collected by filtration.[16]
SPE is a modern alternative to LLE that can be thought of as a form of simplified, low-pressure chromatography. It is highly efficient for sample cleanup.[20][21][22]
-
When to Use: Excellent for removing trace amounts of acidic impurity or for processing multiple samples in parallel.
-
Mechanism: An SPE cartridge containing a basic sorbent (an anion exchanger) is used.[23] The crude sample is loaded onto the cartridge. The basic sorbent electrostatically binds the acidic 2,4-difluorobenzoic acid, while the neutral product passes through and is collected.[20][24] The bound impurity is then discarded with the cartridge.
Decision-Making Guide for Purification
This flowchart provides a logical pathway for selecting the most appropriate purification strategy.
References
-
Recrystallization . University of California, Davis. Available at: [Link]
-
Successful Flash Chromatography . Teledyne ISCO. Available at: [Link]
-
Recrystallization1 . University of Missouri–St. Louis. Available at: [Link]
-
Acid–base extraction - Wikipedia . Wikipedia. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia . Wikipedia. Available at: [Link]
-
Purification of Organic Compounds by Recrystallization | PDF | Chemistry - Scribd . Scribd. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . JoVE. Available at: [Link]
-
Acid-Base Extraction . University of Colorado Boulder. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]
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How does acid concentration impact reversed-phase flash chromatography? - Biotage . Biotage. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link]
-
Acid-Base Extraction Tutorial - YouTube . YouTube. Available at: [Link]
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Column chromatography - Columbia University . Columbia University. Available at: [Link]
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Organic Practical Setup 5. Washing to remove acid impurities - YouTube . YouTube. Available at: [Link]
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Separation of Acidic, Basic and Neutral Compounds | Magritek . Magritek. Available at: [Link]
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SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES . Kennesaw State University. Available at: [Link]
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Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Liquid–liquid extraction - Wikipedia . Wikipedia. Available at: [Link]
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Solid-phase extraction - Wikipedia . Wikipedia. Available at: [Link]
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Understanding and Improving Solid-Phase Extraction - LCGC International . LCGC International. Available at: [Link]
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Manual Solid Phase Extraction - SCION Instruments . SCION Instruments. Available at: [Link]
-
2,4-Difluorobenzoic acid . Zhejiang Xieshi New Materials Co., Ltd. Available at: [Link]
-
2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem - NIH . National Institutes of Health. Available at: [Link]
-
2,4-Difluorobenzoic acid | C7H4F2O2 | CID 74102 - PubChem . PubChem. Available at: [Link]
-
2,4-Difluorobenzoic acid |1583-58-0--Changzhou Anxuan Chemical Co., Ltd . Changzhou Anxuan Chemical Co., Ltd. Available at: [Link]
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Technical Support Center: Optimizing Reaction Yield for 2,4-Difluorobenzoyl Chloride Esterification
Welcome to the technical support center for the esterification of 2,4-Difluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges and scientific nuances of this important reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions to get your reaction back on track.
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the likely causes and how can I fix this?
Low or no yield is one of the most common issues. The cause can usually be traced to one of several critical factors. A systematic approach is the best way to diagnose the problem.
Causality Check & Solution Pathway:
-
Moisture Contamination (Hydrolysis): this compound is highly reactive and will readily hydrolyze upon contact with water to form the unreactive 2,4-Difluorobenzoic acid. This is often the primary culprit for low yields.[1][2]
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents; solvents from a freshly opened bottle or dried over molecular sieves are recommended.[2][3] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
Inadequate Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed.[4][5] This acid can protonate the alcohol, reducing its nucleophilicity, and can also catalyze undesirable side reactions.
-
Troubleshooting: Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[2][3] Typically, at least 1.1 equivalents of the base are used to ensure complete neutralization of the generated HCl.
-
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants is crucial.
-
Troubleshooting: While a 1:1 molar ratio of the acyl chloride to the alcohol is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the more readily available or less expensive reagent (often the alcohol) can drive the reaction to completion according to Le Chatelier's principle.[4]
-
-
Incorrect Reaction Temperature: The reaction is typically exothermic and vigorous at room temperature.[5] However, insufficient thermal energy can lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition.
-
Troubleshooting: Start the reaction at a low temperature (e.g., 0 °C) by adding the this compound dropwise to a solution of the alcohol and base. After the initial exothermic reaction subsides, allow the mixture to slowly warm to room temperature and stir for several hours to ensure completion.
-
Troubleshooting Workflow: Low Yield Below is a logical workflow to diagnose the cause of low reaction yield.
Caption: Troubleshooting workflow for low esterification yield.
Q2: I've isolated my product, but it is contaminated with impurities. What are they and how can I remove them?
Impurity profiles can reveal much about what occurred during the reaction and workup.
Common Impurities and Purification Strategies:
| Impurity | Source | Identification (Typical) | Purification Method |
| 2,4-Difluorobenzoic Acid | Hydrolysis of the starting acyl chloride by trace water. | Appears as a baseline spot on TLC; can be seen in ¹H NMR. | Wash the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) to convert the acid to its water-soluble carboxylate salt.[6] |
| Unreacted Alcohol | Incomplete reaction or use of a large excess. | Visible on TLC (often more polar than the ester); distinct -OH peak in IR spectroscopy. | Wash the organic layer with water or brine. If the boiling point is sufficiently different, fractional distillation can be effective.[4][7] |
| Amine Hydrochloride Salt | Byproduct from the reaction between the base (e.g., TEA) and HCl. | A white precipitate that is often insoluble in the organic solvent. | Filter the reaction mixture before the aqueous workup. During workup, wash the organic layer with water to dissolve any remaining salts. |
| Side-products from Base | If a nucleophilic base like DMAP is used in high concentration without an anhydride, it can form a stable acylpyridinium salt. | Can be complex to identify; may require LC-MS analysis. | Use a non-nucleophilic base like TEA or DBU. If DMAP is used catalytically, ensure it is in small amounts. |
Standard Purification Protocol:
-
Quench Reaction: After the reaction is complete (monitored by TLC or GC), cool the mixture in an ice bath and slowly add water to quench any remaining acyl chloride.
-
Dilute: Dilute the mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution to remove acidic impurities.[6]
-
Water to remove the amine hydrochloride salt.
-
Saturated aqueous NaCl (brine) to break up emulsions and remove excess water.
-
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]
-
Final Purification: If necessary, purify the crude ester further by flash column chromatography, distillation, or recrystallization.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the esterification of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group to form the final ester product and HCl.[8]
Reaction Mechanism Diagram:
Caption: Nucleophilic acyl substitution mechanism for esterification.
Q2: What is the role of the base, and which one should I choose?
The primary role of the base is to neutralize the HCl generated during the reaction.[3] Without a base, the reaction mixture becomes acidic, which can lead to unwanted side reactions.
Base Selection Guide:
| Base | Type | pKa (Conjugate Acid) | Advantages | Considerations |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Inexpensive, effective, easily removed during workup. | Can have a strong odor. |
| Pyridine | Aromatic Amine | ~5.2 | Also acts as a nucleophilic catalyst. | More toxic than TEA, can be harder to remove due to higher boiling point. |
| Diisopropylethylamine (DIPEA) | Hindered Amine | ~11 | Sterically hindered, making it non-nucleophilic. Good for sensitive substrates. | More expensive than TEA. |
| 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Catalyst | ~9.7 | Highly effective catalyst, often used in small (0.05-0.2 eq) amounts with another base.[9] | Can be difficult to remove; should not be used in stoichiometric amounts. |
For most standard applications involving this compound, Triethylamine is a reliable and cost-effective choice.
Q3: Which solvents are suitable for this reaction?
The ideal solvent must be aprotic (lacking acidic protons) and anhydrous to prevent reaction with the acyl chloride.[3]
Recommended Solvents:
-
Dichloromethane (DCM): Excellent solvent for most reactants, low boiling point makes for easy removal.
-
Tetrahydrofuran (THF): Good general-purpose ether solvent. Must be dry.[3]
-
Acetonitrile (MeCN): A polar aprotic solvent that can be effective.
-
Toluene: A non-polar solvent, useful if higher temperatures are needed after the initial addition.
Avoid: Protic solvents like alcohols (unless it's the reagent), water, or amines (unless it's the base). Also, be aware that some grades of DCM can be stabilized with methanol, which would be reactive.[3]
Q4: How can I monitor the progress of my reaction?
Monitoring the reaction is crucial to determine the endpoint and avoid the formation of byproducts from prolonged reaction times.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting alcohol. The ester product will typically have a higher Rf value (be less polar) than the starting alcohol. The disappearance of the starting alcohol spot indicates the reaction is likely complete.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information. An aliquot of the reaction mixture can be quenched and injected to monitor the disappearance of starting materials and the appearance of the product peak, confirmed by its mass spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products.[10][11]
Q5: What are the key safety precautions when working with this compound?
This compound is a corrosive and moisture-sensitive compound.[12] It is also a lachrymator (causes tearing).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Handle the reagent exclusively inside a certified chemical fume hood to avoid inhaling vapors.
-
Handling: Use dry syringes or cannulas for transfers under an inert atmosphere.
-
Quenching: Be cautious when quenching the reaction with water or alcohol, as the process is exothermic and will release HCl gas. Perform this step slowly and in an ice bath.
References
- Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl.
- How to purify the acid acyl chloride and ester? - ECHEMI.
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate.
- General procedures for the purification of Esters - Chempedia - LookChem.
- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora.
- preparation of esters - Chemguide.
- Acid Halides for Ester Synthesis - Chemistry LibreTexts.
- esterification reaction - ECHEMI.
- Esterification--Making Esters from Carboxylic Acids - YouTube.
- ANALYTICAL METHOD SUMMARIES (2022).
- ANALYTICAL METHOD SUMMARIES (2023).
- Ester synthesis by esterification - Organic Chemistry Portal.
- This compound | C7H3ClF2O | CID 588081 - PubChem.
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. echemi.com [echemi.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Moisture Sensitivity of 2,4-Difluorobenzoyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,4-Difluorobenzoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. Its efficacy in synthesis, particularly for pharmaceuticals and agrochemicals, is directly linked to its purity and reactivity.[1] However, its principal challenge lies in its acute sensitivity to moisture.[2][3][4]
This document provides a comprehensive framework for understanding, mitigating, and troubleshooting issues arising from the hygroscopic nature of this compound. Our goal is to empower you with the technical knowledge and practical protocols necessary to ensure the success and reproducibility of your experiments.
Section 1: The Chemistry of Moisture Sensitivity
The core issue with this compound is its rapid and irreversible reaction with water. As an acyl chloride, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water. This hydrolysis reaction degrades the starting material, generating 2,4-Difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[5]
This degradation has several negative consequences for your experiments:
-
Reduced Yield: Less active reagent is available for your desired reaction.
-
Stoichiometric Imbalance: The concentration of your this compound solution will be lower than calculated, affecting reaction kinetics and outcomes.
-
Side-Product Formation: The resulting benzoic acid can potentially participate in or complicate subsequent reaction and purification steps.
-
Safety Hazard: The evolution of HCl gas can increase pressure within a sealed container and presents a corrosive inhalation hazard.[3]
The following diagram illustrates this detrimental hydrolysis pathway.
Caption: Troubleshooting Low Reaction Yield.
Problem 1: Low or No Yield in a Friedel-Crafts Acylation Reaction
-
Potential Cause: The most likely culprit is the deactivation of either the this compound via hydrolysis or the Lewis acid catalyst (e.g., AlCl₃) by moisture. [6]Both events will halt the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Check the stock bottle of this compound for signs of degradation as listed in the FAQ.
-
Evaluate Solvent and Glassware: Ensure your solvent was rigorously dried. Laboratory glassware contains a thin film of adsorbed moisture that must be removed by flame-drying under vacuum or with a flow of inert gas immediately before use. [7][8]Simple oven-drying is often insufficient. [7] 3. Check Catalyst Handling: Lewis acids like AlCl₃ are also extremely hygroscopic. Use a fresh bottle and weigh/dispense it in a glovebox or under a stream of inert gas.
-
-
Solution: Rerun the reaction using a fresh bottle of this compound, freshly dried solvent, and flame-dried glassware under a strict inert atmosphere.
Problem 2: A White Precipitate Forms Immediately Upon Adding the Reagent to the Reaction Mixture.
-
Potential Cause: This indicates a rapid, localized hydrolysis reaction. The precipitate is almost certainly 2,4-Difluorobenzoic acid.
-
Troubleshooting Steps:
-
Solvent Purity: The primary suspect is residual water in your reaction solvent.
-
Substrate Purity: If your substrate is a solid, ensure it was dried in a vacuum oven before use. If it is a liquid, ensure it is anhydrous.
-
-
Solution: Stop the reaction. Re-dry all solvents and starting materials. Ensure the reaction flask is completely free of moisture before re-attempting the synthesis.
Problem 3: My Reaction Yield is Inconsistent from Run to Run.
-
Potential Cause: Inconsistency often points to variable amounts of moisture being introduced into the reaction.
-
Troubleshooting Steps:
-
Review Your Technique: Are you using inert atmosphere techniques consistently? Is the seal on your reagent bottle degrading after multiple punctures?
-
Atmospheric Conditions: High-humidity days can make moisture-sensitive reactions more challenging. Even brief exposure of a flask opening to humid air can be detrimental.
-
Inert Gas Quality: Ensure your inert gas source is dry. If using a house nitrogen line, consider passing it through a drying column (e.g., filled with Drierite or molecular sieves).
-
-
Solution: Standardize your procedure meticulously. Always use a fresh septum on your reaction flask. After multiple uses, the septum on the reagent bottle may lose its ability to reseal effectively; transfer the remaining reagent to smaller, septum-sealed vials under an inert atmosphere for storage.
Section 4: Essential Experimental Protocols
Adherence to strict, validated protocols is non-negotiable for success.
Protocol 1: Setting up an Inert Atmosphere Reaction
This protocol describes the assembly of a reaction apparatus that excludes atmospheric moisture and oxygen. [9][10]
Caption: Workflow for Moisture-Sensitive Reactions.
-
Glassware Preparation: Assemble all necessary glassware (round-bottom flask with a stir bar, condenser, addition funnel, etc.). Ensure all joints are lightly greased and fit snugly.
-
Drying: Gently heat the entire assembled apparatus with a heat gun or a soft flame under a dynamic vacuum or a steady flow of inert gas. [11]You may observe initial fogging on the glass as surface water evaporates; continue heating until the glass is completely clear and hot to the touch. [11]3. Cooling: Allow the apparatus to cool to room temperature while maintaining a positive pressure of inert gas (e.g., from a balloon or a bubbler-protected line). This prevents air from being drawn back into the flask as it cools. [7]4. Ready for Use: The apparatus is now ready for the introduction of anhydrous solvents and reagents.
Protocol 2: Transferring this compound via Syringe
This technique prevents contamination of the bulk reagent. [7][8]
-
Prepare Syringe: Take a clean, dry glass syringe and needle. If possible, oven-dry the components and assemble them while hot, allowing them to cool in a desiccator.
-
Pressurize Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to an inert gas line. Allow a gentle, positive pressure to build.
-
Withdraw Reagent: Insert the needle of your prepared syringe through the septum. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than needed. Do not pull back on the plunger, as this can cause leaks and gas bubbles. [7]4. Remove Bubbles & Set Volume: Invert the syringe and carefully push the excess reagent and any gas bubbles back into the reagent bottle. [7]5. Create Inert Gas Buffer: With the needle tip still in the headspace of the bottle, withdraw a small volume (~0.2 mL) of inert gas into the syringe. [11]This "buffer" prevents the reagent in the needle from reacting with air during transfer.
-
Transfer: Quickly and smoothly transfer the syringe to your reaction flask and pierce the flask's septum. Depress the plunger to first inject the inert gas buffer, followed by the liquid reagent.
Protocol 3: Drying Solvents with Molecular Sieves
This is a safe and effective method for preparing anhydrous solvents. [12]
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them in an oven at >300°C for at least 24 hours to remove any adsorbed water. [12]2. Cool: Allow the sieves to cool to room temperature under vacuum in a desiccator.
-
Add to Solvent: Add the activated sieves to your solvent bottle (a loading of 5-10% m/v is typical) under a nitrogen atmosphere.
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24-48 hours before use. [12]The solvent can then be withdrawn directly via syringe for use in reactions.
| Drying Agent | Capacity | Speed | Notes | Suitable For |
| Anhydrous MgSO₄ | High | Fast | Slightly acidic. Forms fine powder. | General purpose, good for ethers. [13] |
| Anhydrous Na₂SO₄ | High | Slow | Neutral. Clumps when wet. [13] | General purpose, must allow sufficient time. [13] |
| Activated Mol. Sieves (3Å/4Å) | Moderate | Moderate | Excellent for achieving very low water content (<10 ppm). [12] | Best for pre-drying or super-drying solvents for highly sensitive reactions. |
| Calcium Hydride (CaH₂) | High | Moderate | Reacts to destroy water, producing H₂ gas. | Excellent for drying hydrocarbons, ethers, and chlorinated solvents. [14] |
Table 2: Comparison of Common Solvent Drying Agents.
Section 5: Safety First - Handling and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling.
-
Corrosive: It causes severe skin burns and serious eye damage. [3][15][16]* Lachrymator: The vapors are irritating to the eyes and respiratory system. * Water Reactive: It reacts violently with water, liberating toxic and corrosive HCl gas. [3][17] Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles and a face shield. [3]* Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood. [3]* Ensure an eyewash station and safety shower are immediately accessible. [3]* Do not allow the chemical to come into contact with water or incompatible materials like strong oxidizing agents or bases. [3][4]* In case of a spill, do not use water. Absorb with a dry, inert material like sand or vermiculite and place in a suitable container for disposal.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. Available at: [Link]
-
Chemistry LibreTexts. Drying Agents - Removing water from organic solvents. Available at: [Link]
-
Scribd. Drying Agents for Organic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Available at: [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoyl chloride. Available at: [Link]
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
PubChem. 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Oakwood Chemical. This compound. Available at: [Link]
-
Molecular Memory. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available at: [Link]
-
SpectraBase. This compound - Optional[FTIR] - Spectrum. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Difluorobenzoyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2,4-Difluorobenzoyl chloride (CAS: 72482-64-5). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and unexpected side products. As a highly reactive acyl chloride, this compound is a valuable building block for introducing the 2,4-difluorobenzoyl moiety, commonly seen in pharmaceuticals and agrochemicals. However, its reactivity demands careful control over experimental conditions.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from general queries to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low or no formation of my desired product. What are the most common initial culprits?
Low conversion in reactions with this compound almost always stems from one of three areas:
-
Presence of Moisture: this compound is extremely sensitive to water.[1] Even trace amounts of moisture in your glassware, solvents, or reagents will rapidly hydrolyze it to the unreactive 2,4-difluorobenzoic acid, which is often the primary component of a failed reaction's crude mixture.[2]
-
Inactive Catalysts or Reagents: For Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) is also highly hygroscopic. If it has been improperly stored, it will be inactive.[3] Similarly, the acyl chloride itself can degrade over time if exposed to atmospheric moisture.
-
Incorrect Stoichiometry or Lack of a Base (for Amine Reactions): When reacting with nucleophiles like amines, the reaction generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[2][4] A non-nucleophilic base is required to scavenge this acid.
Q2: What is the primary side product I should expect, and how can I minimize it?
The most common side product is 2,4-difluorobenzoic acid , formed via hydrolysis.[2] To minimize its formation, rigorous anhydrous techniques are essential. This includes flame- or oven-drying all glassware, using freshly opened or distilled anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Q3: How should I properly handle and store this compound?
Due to its reactivity and hazardous nature, proper handling is critical.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] this compound causes severe skin burns and eye damage.[7][8] It is also moisture-sensitive, so minimize its exposure to the atmosphere when weighing and transferring.
Q4: Is a catalyst always necessary?
It depends on the reaction type:
-
Friedel-Crafts Acylation: Yes. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the electrophilic acylium ion that attacks the aromatic ring.[9][10]
-
Acylation of Amines or Alcohols: No catalyst is needed, as these nucleophiles are sufficiently reactive. However, for amine acylations, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is essential to neutralize the HCl byproduct.[6]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving specific experimental failures.
Issue 1: Reaction is Sluggish or Fails to Reach Completion
A stalled reaction points to fundamental issues with reagents or conditions. The following workflow can help diagnose the root cause.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 2,4-Difluorobenzoylated Compounds
Introduction
Welcome to the technical support center for the purification of 2,4-difluorobenzoylated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of molecules. The unique physicochemical properties imparted by the 2,4-difluorobenzoyl group, such as altered lipophilicity and potential for enhanced biological activity, also present specific challenges during downstream processing.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and practical insights necessary to overcome common purification hurdles, ensuring the integrity and purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities encountered in the synthesis of 2,4-difluorobenzoylated compounds?
Common impurities often stem from the starting materials or side reactions during the benzoylation process. These can include:
-
Unreacted Starting Materials: Such as the parent amine, alcohol, or thiol that was targeted for benzoylation.
-
Excess 2,4-Difluorobenzoyl Chloride or Anhydride: The acylating agent itself.
-
Hydrolysis Products: 2,4-Difluorobenzoic acid, formed from the reaction of the acylating agent with trace amounts of water.
-
Side-Products: Depending on the reaction conditions, byproducts from undesired reactions can occur. For instance, in Friedel-Crafts acylations, isomers like 2,4'-difluorobenzophenone can form alongside the desired product.[3]
-
Coloring Agents: In some reactions, xanthene-based coloring matter can be a byproduct, leading to colored impurities in the final product.[4]
FAQ 2: Why is my 2,4-difluorobenzoylated compound proving difficult to crystallize?
Several factors can impede the crystallization of these compounds:
-
High Solubility: The fluorine atoms can increase the compound's solubility in a range of organic solvents, making it challenging to achieve the supersaturation required for crystallization.
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to oiling out or the formation of amorphous solids instead of distinct crystals.
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different solubility characteristics, which can complicate the crystallization process.
-
Incorrect Solvent System: The choice of solvent is critical for successful recrystallization.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
FAQ 3: Can I use normal-phase silica gel chromatography for my 2,4-difluorobenzoylated compound?
Yes, normal-phase silica gel chromatography is a viable and common technique for purifying these compounds. However, there are some considerations:
-
Potential for Hydrolysis: The slightly acidic nature of silica gel, combined with protic solvents in the mobile phase, can potentially lead to the hydrolysis of the benzoyl group, especially with prolonged exposure on the column.
-
Tailing: The polar nature of the benzoyl carbonyl and the fluorine atoms can sometimes lead to interactions with the silica surface, causing peak tailing. The addition of a small amount of a modifier like triethylamine to the mobile phase can often mitigate this.
FAQ 4: Are there any stability concerns I should be aware of during purification?
While generally stable, the benzoyl linkage can be susceptible to cleavage under certain conditions:
-
Strongly Basic or Acidic Conditions: Exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis of the ester or amide bond.
-
Hydrolytic Degradation: As mentioned, the presence of water, especially under non-neutral pH conditions, can contribute to the degradation of the compound over time.[7]
Section 2: Troubleshooting Guides
Troubleshooting Issue 1: Oiling Out During Recrystallization
Problem: Your 2,4-difluorobenzoylated compound separates as an oil rather than crystals upon cooling the recrystallization solvent.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Solution is too concentrated. | The solubility limit is exceeded too rapidly upon cooling, preventing orderly crystal lattice formation. | 1. Add a small amount of hot solvent back to the mixture to redissolve the oil. 2. Allow the solution to cool more slowly. Consider insulating the flask.[8] |
| Inappropriate solvent system. | The solvent may be too good, preventing the compound from coming out of solution, or too poor, causing it to crash out as an oil. | 1. Try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until turbidity persists.[5] 2. Experiment with different solvent classes (e.g., alcohols, esters, hydrocarbons). |
| Presence of impurities. | Impurities can lower the melting point of the mixture and interfere with crystal formation. | 1. Attempt a pre-purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities. 2. Consider an alternative purification method like column chromatography. |
Workflow for Troubleshooting Oiling Out:
Caption: Troubleshooting Oiling Out During Recrystallization.
Troubleshooting Issue 2: Poor Separation in Column Chromatography
Problem: Your 2,4-difluorobenzoylated compound co-elutes with impurities during column chromatography.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity. | The solvent system is either too polar (eluting everything quickly) or not polar enough (causing broad peaks and long retention times). | 1. Use Thin Layer Chromatography (TLC) to screen various solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5 for the desired compound).[1] 2. Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Column Overloading. | Too much sample has been loaded onto the column, exceeding its separation capacity. | 1. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Poor Column Packing. | An improperly packed column with channels or cracks will lead to poor separation. | 1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound Instability on Silica. | The compound may be degrading on the silica gel. | 1. Consider using a different stationary phase, such as alumina or a reversed-phase C18 silica. 2. Neutralize the silica gel by washing it with a solvent system containing a small amount of a base like triethylamine. |
Workflow for Optimizing Chromatographic Separation:
Caption: Optimizing Column Chromatography Separation.
Section 3: Detailed Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general framework for the recrystallization of a solid 2,4-difluorobenzoylated compound.[5][9]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of your final compound.[10]
-
Sample Preparation: Accurately weigh and dissolve a small amount of your purified compound in a suitable solvent (e.g., acetonitrile, methanol) to a known concentration (e.g., 1 mg/mL).
-
Column Selection: A reversed-phase C18 column is a good starting point for many 2,4-difluorobenzoylated compounds.
-
Mobile Phase: A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Start with an isocratic elution (constant mobile phase composition) or a gradient elution (gradually changing mobile phase composition) to achieve good separation of your main peak from any impurities.
-
Detection: UV detection is typically suitable, with the wavelength set to the absorbance maximum of your compound.
-
Quantification: Purity is often reported as the area percentage of the main peak relative to the total area of all peaks.
Section 4: Advanced Topics
Dealing with Persistent Impurities
In some cases, standard purification techniques may fail to remove a persistent impurity.
-
Derivative Formation: Consider reacting the crude mixture with a reagent that selectively targets either the desired product or the impurity, changing its chemical properties to allow for easier separation. For example, acidic or basic impurities can often be removed with a liquid-liquid extraction.
-
Preparative HPLC: For high-value compounds or when all other methods fail, preparative HPLC can offer very high resolution and purity, albeit at a lower throughput and higher cost.
The Role of Analytical Techniques in Purity Confirmation
A combination of analytical techniques should be used to confirm the purity and identity of your final compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative purity assessment (qNMR).[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[5]
By employing a multi-technique approach, you can have a high degree of confidence in the quality of your purified 2,4-difluorobenzoylated compound.[10]
References
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RECRYSTALLIZATION - ResearchGate. Available at: [Link]
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Recrystallization - YouTube. Available at: [Link]
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Purification by Recrystallization - CUNY. Available at: [Link]
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Chromatography - PubMed. Available at: [Link]
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Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene - PMC - NIH. Available at: [Link]
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2 Overview on PFAS analytical methods - Publications. Available at: [Link]
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Change of 2,4-Dinitrophenylhydrazones on alumina and silica gel chromatographic columns - ResearchGate. Available at: [Link]
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Technical Support Center: Strategies to Improve the Regioselectivity of Acylation Reactions
Welcome to the Technical Support Center for Acylation Reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for controlling regioselectivity in acylation reactions. Regioselective acylation is a cornerstone of modern organic synthesis, enabling the precise modification of complex molecules. However, achieving the desired constitutional isomer in the presence of multiple reactive sites remains a significant challenge. This guide moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting advice and advanced strategies grounded in established chemical principles.
Part 1: Troubleshooting Guide - Common Scenarios
This section addresses specific, common problems encountered in the lab. Each answer provides an explanation of the underlying issues and a set of actionable solutions.
Scenario 1: Friedel-Crafts Acylation of Aromatic Compounds
Question: My Friedel-Crafts acylation of a substituted arene (e.g., anisole) is yielding a mixture of ortho and para isomers. How can I favor the para product?
Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The formation of both ortho and para products occurs because both positions are electronically activated by electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups.[1][2] The para position is often sterically less hindered, making it the thermodynamically favored product. However, the kinetic product distribution can be a mixture. To enhance para selectivity, you must leverage steric and thermodynamic control.
Causality & Troubleshooting Steps:
-
Steric Hindrance: The primary reason for favoring para substitution is to minimize steric clash.
-
Bulky Acylating Agent: Using a sterically demanding acylating agent can physically block the more crowded ortho position.
-
Bulky Catalyst: The Lewis acid catalyst can form a bulky complex with the acylating agent, further increasing the steric demand of the electrophile.
-
-
Reaction Temperature: Lowering the reaction temperature generally increases selectivity.[3] Reactions at lower temperatures are more sensitive to the small differences in activation energy between the pathways leading to the ortho and para isomers, favoring the transition state with the lowest energy, which is typically the one leading to the para product.
-
Solvent Choice: The solvent can influence the effective size and reactivity of the catalytic complex.
-
Non-coordinating Solvents: Solvents like carbon disulfide (CS₂) or nitrobenzene can sometimes modulate the catalyst's activity and improve selectivity compared to highly coordinating solvents.[4]
-
Green Alternatives: Deep eutectic solvents (DES) like [CholineCl][ZnCl₂]₃ have been shown to act as both catalyst and solvent, driving high para-selectivity under microwave irradiation.[5]
-
-
Catalyst Selection: While AlCl₃ is common, it is highly reactive and can sometimes lead to poor selectivity.
-
Milder Lewis Acids: Experiment with milder Lewis acids such as SnCl₄, TiCl₄, or ZnCl₂.[6]
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites or functionalized metal oxides can offer enhanced selectivity due to shape-selective constraints imposed by their porous structures.[7][8] Ultrathin SnO₂ nanosheets, for instance, have demonstrated excellent activity and regioselectivity under solvent-free conditions.[8]
-
Question: I'm acylating an electron-rich heterocycle like thiophene and getting a mixture of C2 and C3-acylated products. How can I improve selectivity for the C2 position?
Answer: For five-membered heterocycles like thiophene, electrophilic attack is electronically favored at the C2 (alpha) position. This preference is due to the superior stabilization of the cationic intermediate (the sigma complex), which can be described by three resonance structures, compared to only two for C3 attack.[9][10] However, under certain conditions, selectivity can be compromised.
Causality & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: The C2-acylated product is almost always the kinetic product. Loss of selectivity often implies that reaction conditions are allowing for equilibration or side reactions.
-
Catalyst Choice: Strong, aggressive Lewis acids (e.g., AlCl₃) can sometimes lower selectivity. Milder conditions are often preferable. Using SnO₂ nanosheets has been shown to yield quantitative amounts of 2-acylated products.[8]
-
Temperature Control: Perform the reaction at a lower temperature to favor the kinetically preferred C2-acylation pathway.[7] High temperatures can provide enough energy to overcome the activation barrier for the C3 pathway.
-
Alternative Methods: If traditional Friedel-Crafts conditions fail, consider modern C-H activation strategies. Transition-metal-catalyzed reactions, for example, can offer exquisite regiocontrol that is dictated by a directing group rather than the inherent electronics of the heterocycle.[6]
Scenario 2: Acylation of Polyhydroxylated Molecules (Carbohydrates, Nucleosides, etc.)
Question: I'm trying to selectively acylate the primary hydroxyl group (e.g., 6-OH of a pyranose) in the presence of secondary hydroxyls, but I'm getting a complex mixture. What should I do?
Answer: Selective acylation of a primary alcohol in the presence of secondary ones is a common objective due to the primary position's lower steric hindrance and often higher intrinsic reactivity. However, factors like hydrogen bonding networks within the substrate can modulate the reactivity of all hydroxyl groups, leading to mixtures.[11] The most reliable modern methods leverage catalysts that can specifically recognize and activate the primary -OH group.
Actionable Solutions:
-
Enzymatic Catalysis: Lipases are exceptionally effective for this transformation. They often exhibit high regioselectivity for the primary position of sugars and nucleosides.[12][13][14] The substrate fits into the enzyme's active site in a way that presents the primary hydroxyl group for acylation.
-
Recommended Biocatalyst: Immobilized lipase B from Candida antarctica (often sold as Novozym 435) or lipases from Penicillium expansum are excellent starting points.[12]
-
Acyl Donor: Use activated acyl donors like vinyl esters, as the transesterification rate is much faster.[14]
-
Solvent: A non-polar organic solvent like 2-methyltetrahydrofuran (MeTHF) or tert-butanol is often ideal.[12][14]
-
-
Organobase Catalysis: Certain organobases can catalyze selective acylation. For instance, using 1-benzoylimidazole with DBU as a catalyst has been shown to selectively benzoylate primary hydroxyl groups in diols and carbohydrates.[15]
-
Organotin-Mediated Acylation: The use of dibutyltin oxide ((Bu₂Sn)O) forms a stannylene acetal intermediate, which then activates one hydroxyl group for selective acylation. This method is particularly effective for differentiating between hydroxyl groups.[16]
Experimental Protocol: Enzymatic 6-O-Acylation of a Glucopyranoside
This protocol is a general guideline for the selective acylation of a primary hydroxyl group on a sugar using a lipase.
Materials:
-
Methyl α-D-glucopyranoside (or other suitable glycoside)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (or other vinyl ester)
-
Anhydrous tert-butanol or 2-MeTHF
-
Molecular sieves (4 Å), activated
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the glucopyranoside substrate (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Add anhydrous solvent (e.g., tert-butanol) to dissolve the substrate.
-
Add the acyl donor, vinyl acetate (1.5–2.0 eq).
-
Add the immobilized lipase (typically 10-20% by weight relative to the substrate).
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 6-O-acylated product.
Question: How can I achieve acylation at a specific secondary hydroxyl group, which is typically less reactive than the primary one and sterically similar to other secondary positions?
Answer: This is a significantly more difficult challenge that often cannot be solved by simple steric or electronic arguments. Success requires a catalytic system capable of recognizing the subtle differences in the electronic and steric environment of the secondary hydroxyl groups, often through a network of non-covalent interactions.
Advanced Strategies:
-
Organocatalysis: This is a powerful, state-of-the-art approach. Chiral organocatalysts can form hydrogen bonds or other non-covalent interactions with the substrate, holding it in a specific conformation that exposes a single secondary hydroxyl group to the acylating agent.
-
Example: Certain catalysts have been developed that show remarkable selectivity for the C(4)-OH group of glucopyranosides, even in the presence of the more reactive C(6)-OH primary group.[17][18][19] This is achieved through a catalyst that binds to a specific diol or triol segment of the sugar, effectively shielding all but the target hydroxyl.
-
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are another class of organocatalysts that can enable unique regioselectivity. In some cases, NHCs have been used to selectively acylate the 3'-OH or 5'-OH groups of unprotected nucleosides, a task that is very difficult using classical methods.[20][21][22]
-
Protecting Group Manipulations: While the goal is often to avoid protecting groups, a clever protecting group strategy can be effective. For example, forming a temporary 4,6-O-benzylidene acetal on a glucoside leaves only the C2 and C3 hydroxyls available for reaction. The subtle differences in their reactivity can then be exploited.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the fundamental principles governing regioselectivity in acylation reactions?
A: Regioselectivity is primarily governed by a combination of three factors:
-
Electronic Effects: The inherent electron density at different positions in the molecule. In aromatic systems, electron-donating groups activate the ortho and para positions for electrophilic attack.[1][2] In polyols, the acidity and nucleophilicity of different hydroxyl groups can vary.
-
Steric Effects: The accessibility of a reactive site. Less hindered positions are generally more reactive, which is why primary alcohols are often acylated before secondary ones, and para substitution is favored over ortho.[3][23]
-
Catalyst/Reagent Interaction: The way a catalyst, reagent, or solvent interacts with the substrate. This is the basis for modern selective methods. An enzyme's active site, an organocatalyst's hydrogen-bonding network, or a directing group's coordination to a metal can override the substrate's intrinsic reactivity to direct the reaction to a specific site.[17][24]
Q: When should I choose an enzymatic catalyst versus an organocatalyst or a metal-based system?
A: The choice depends on the target site, substrate, and desired conditions.
| Catalyst Type | Best For... | Advantages | Disadvantages |
| Enzymes (e.g., Lipases) | Selective acylation of primary alcohols in polyols (sugars, nucleosides, steroids).[12][14][25] | Extremely high selectivity, mild/green reaction conditions, reusable catalyst. | Substrate scope can be limited, requires specific (often non-aqueous) solvents, may not work for secondary -OH targets. |
| Organocatalysts (e.g., NHCs, DMAP derivatives) | Acylating specific secondary alcohols or achieving "unnatural" selectivity.[17][20][26] | Can override intrinsic substrate reactivity, metal-free, high functional group tolerance.[18][19] | Catalysts can be complex and expensive, optimization may be required. |
| Metal-Based Systems (e.g., Organotin, C-H Activation) | Specific diol functionalization (organotin) or site-selective acylation of C-H bonds (Pd, Ir).[16][27] | Can achieve transformations not possible with other methods, high efficiency. | Potential for metal contamination in the final product, often requires anhydrous/inert conditions, toxicity concerns (especially with tin). |
Q: What is the role of a "directing group" and how do I choose one for my reaction?
A: A directing group (DG) is a functional group that is part of the substrate and controls the regioselectivity of a reaction by coordinating to a catalyst (usually a transition metal).[24] This brings the catalyst into close proximity with a specific C-H or O-H bond, enabling its selective functionalization. Carboxylic acids, amides, and pyridyl groups are common directing groups.[28] The choice of DG depends on the type of reaction and the catalyst being used. An ideal DG is one that directs the reaction efficiently and can be easily removed or is a part of the final desired molecule.[28]
Part 3: Visualization & Workflows
Decision Workflow for Regioselective Acylation Strategy
This workflow helps guide the choice of experimental strategy based on the substrate and the desired outcome.
Caption: Decision workflow for selecting a regioselective acylation method.
Mechanism of Organocatalyst-Controlled Regioselectivity
This diagram illustrates how an organocatalyst uses non-covalent interactions (hydrogen bonds) to expose a specific secondary hydroxyl group for acylation.
Caption: Catalyst exposing a secondary -OH via hydrogen bonding.
References
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Lv, J., Zou, J., Nong, Y., Song, J., Shen, T., Cai, H., Mou, C., Lyu, W., & Jin, Z. (2023). Catalytic Regioselective Acylation of Unprotected Nucleosides for Quick Access to COVID and Other Nucleoside Prodrugs. ACS Catalysis. [Link]
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Gotor, V., & Pulido, R. (1991). An Improved Procedure for Regioselective Acylation of Carbohydrates: Novel Enzymatic Acylation of a-D-Glucopyranose and Methyl a-D-Glucopyranoside. J. Chem. Soc. Perkin Trans. 1. [Link]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regioselective enzymatic acylation of vicinal diols of steroids [iris.cnr.it]
- 26. researchgate.net [researchgate.net]
- 27. First One Step Regioselective Acylation - ChemistryViews [chemistryviews.org]
- 28. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
effect of temperature on the stability of 2,4-Difluorobenzoyl chloride
Technical Support Center: 2,4-Difluorobenzoyl Chloride
A Guide to Thermal Stability and Handling for Researchers
Welcome to the Technical Support Center for this compound. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice to ensure the stability and successful application of this compound in your research. We will address common questions and troubleshooting scenarios related to the effects of temperature on this crucial reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound to ensure its long-term stability?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is typically room temperature.[2] It is critical to keep the container tightly closed to prevent exposure to moisture, as the compound is highly sensitive to hydrolysis.[1][3] Storing in a corrosives area is also advised.[1]
The rationale behind these conditions is twofold:
-
Minimizing Hydrolysis: The primary degradation pathway for this compound is hydrolysis. Atmospheric moisture will react with the acyl chloride to form 2,4-difluorobenzoic acid and hydrochloric acid. This reaction is often exothermic and can compromise the purity and reactivity of the reagent.[4]
-
Preventing Thermal Stress: While stable under normal conditions, prolonged exposure to heat should be avoided.[1][3] Keeping it in a cool environment, away from direct sunlight and heat sources, minimizes the risk of any slow thermal degradation or pressure buildup in the container.[1][5]
Q2: Does this compound have a defined decomposition temperature?
A2: The Safety Data Sheets (SDS) for this compound do not typically list a specific decomposition temperature.[6] However, they do indicate that the compound is a combustible liquid and that containers may explode when heated.[1] Hazardous decomposition products, such as carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas, are formed during combustion.[1][3]
It is important to consider the boiling point as a practical upper limit for its thermal stability under normal atmospheric pressure. The boiling point is reported in the range of 68-70 °C at 19 mmHg and 96-98 °C at 15 mmHg.[2][7] Exceeding these temperatures, especially during distillation or high-temperature reactions, should be done with caution and under controlled conditions to prevent decomposition.
Q3: What are the primary degradation pathways I should be concerned about when heating this compound?
A3: The two primary concerns when heating this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: This is the most significant degradation pathway, even at room temperature, and its rate increases with temperature. Any moisture present in the reaction setup or solvents will readily react with the acyl chloride. The resulting 2,4-difluorobenzoic acid is a common impurity that can interfere with subsequent reactions.[8]
-
Thermal Decomposition: At elevated temperatures, particularly near and above its boiling point, thermal decomposition can occur. While the exact mechanism for non-hydrolytic thermal decomposition is not well-documented in the provided literature, for acyl chlorides in general, it can involve decarbonylation or other complex reactions, especially in the presence of catalysts or impurities. The hazardous combustion products (CO, CO2, HF, HCl) indicate the ultimate breakdown of the molecule at very high temperatures.[1][3]
Q4: How can I visually or analytically detect if my sample of this compound has degraded?
A4:
-
Visual Inspection: A pure sample of this compound is typically a colorless to light yellow liquid.[2] A significant color change, such as darkening to yellow or brown, may indicate degradation or the presence of impurities. The presence of a white solid (2,4-difluorobenzoic acid) is a clear sign of hydrolysis.
-
Analytical Detection: For a more definitive assessment, several analytical techniques can be employed:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A fresh sample will show a characteristic strong carbonyl (C=O) stretch for the acyl chloride around 1780-1815 cm⁻¹. The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak to that characteristic of a carboxylic acid (around 1700-1725 cm⁻¹) would indicate hydrolysis.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is highly effective for quantifying the level of impurities. The formation of 2,4-difluorobenzoic acid will result in new peaks in both the proton and fluorine spectra, which can be integrated to determine the percentage of hydrolysis.
-
GC (Gas Chromatography): GC can be used to assess the purity of the sample and detect volatile impurities. The appearance of a new peak corresponding to 2,4-difluorobenzoic acid (if it can be volatilized or derivatized) or other degradation byproducts would signal a problem.
-
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Thermal Stability | Recommended Action |
| Low or inconsistent reaction yields | The this compound may have partially hydrolyzed due to improper storage or handling, reducing the amount of active reagent. | 1. Verify the purity of the reagent using ¹H NMR or FT-IR before use. 2. If hydrolysis is detected, consider purifying the reagent by distillation under reduced pressure. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. |
| Formation of unexpected crystalline byproduct | This is likely 2,4-difluorobenzoic acid, the product of hydrolysis. This can happen if the reagent was exposed to moisture at any point, with heat accelerating the process. | 1. Filter the solid from the reaction mixture if it is insoluble. 2. Adjust the reaction workup to include a basic wash (e.g., with NaHCO₃ solution) to remove the acidic impurity. 3. Review handling and storage procedures to prevent future moisture contamination.[1] |
| Reaction mixture darkens upon heating | This could be a sign of thermal decomposition, especially if the temperature exceeds the recommended limits for the reaction or if catalytic impurities are present. | 1. Attempt the reaction at a lower temperature, if possible. 2. Ensure the reagent is of high purity before starting. 3. Check for compatibility with other reagents and catalysts at the reaction temperature. |
| Pressure buildup in the reaction vessel | This can be caused by the evolution of HCl gas from hydrolysis or gaseous decomposition products (CO, CO₂) at higher temperatures. | 1. Ensure the reaction is conducted in a well-ventilated fume hood.[1][9] 2. Do not conduct reactions in a sealed container unless it is designed to withstand pressure. Use a system with a pressure-equalizing dropping funnel or a reflux condenser open to an inert gas line. |
Experimental Protocols & Best Practices
Protocol 1: Recommended Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage. Store the sealed container in a cool, dry, well-ventilated area away from heat sources and incompatible materials like strong oxidizing agents.[1][3]
-
Inert Atmosphere Dispensing: All dispensing should be done under an inert atmosphere (e.g., inside a glovebox or using a Schlenk line). This is the most critical step to prevent moisture contamination.
-
Use of Dry Equipment: Use only oven-dried or flame-dried glassware. Syringes and needles should be dried and purged with inert gas before use.
-
Sealing and Storage: After dispensing, flush the headspace of the container with an inert gas before tightly resealing. Parafilm can be used to wrap the cap for extra protection against moisture ingress during storage.
-
Temperature Log: For sensitive applications, consider keeping a log of the storage temperature to ensure it has not been exposed to extreme conditions.
Protocol 2: Quality Check of this compound via FT-IR
-
Sample Preparation: Under an inert atmosphere, place a small drop of the this compound between two dry KBr or NaCl salt plates.
-
Acquire Spectrum: Obtain the infrared spectrum.
-
Analysis:
-
Expected Peak: Look for a sharp, strong absorbance peak around 1780-1815 cm⁻¹, characteristic of the acyl chloride C=O bond.
-
Signs of Degradation: The presence of a broad peak between 2500-3300 cm⁻¹ (O-H stretch) and a new carbonyl peak around 1700-1725 cm⁻¹ indicates the formation of 2,4-difluorobenzoic acid due to hydrolysis.
-
Visualizing Workflows and Degradation
Troubleshooting Workflow for Reagent Stability
Caption: Decision-making workflow for troubleshooting potential reagent degradation.
Primary Degradation Pathways
Caption: Key degradation pathways for this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₂O | [2][10] |
| Molecular Weight | 176.55 g/mol | [2][10] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | 70-71 °C | [2][7] |
| Boiling Point | 68-70 °C @ 19 Torr96-98 °C @ 15 mmHg | [2][7] |
| Density | ~1.437 g/mL at 25 °C | [2] |
| Flash Point | ~180 °F (~82 °C) | [2] |
References
- Google Patents. A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
-
PrepChem.com. Synthesis of 2,4-difluorobenzaldehyde. [Link]
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
-
CAS Common Chemistry. This compound. [Link]
- Google Patents. A kind of preparation method of the fluorobenzoyl chloride of 2,4 dichloro 5.
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
PubChem. This compound. [Link]
-
Oakwood Chemical. This compound. [Link]
- Google Patents. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]
-
U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 72482-64-5 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2,4-Difluorobenzoyl Chloride Reactions
Welcome to the technical support guide for managing catalyst deactivation in reactions involving 2,4-Difluorobenzoyl chloride. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the challenges encountered during electrophilic aromatic substitution, particularly Friedel-Crafts acylation.
Troubleshooting Guide: Addressing Common Experimental Failures
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Issue 1: My Friedel-Crafts acylation reaction shows low or no conversion.
Q: I've combined my aromatic substrate, this compound, and Lewis acid catalyst (e.g., AlCl₃), but the reaction is not proceeding or the yield is negligible. What are the most likely causes?
A: This is a frequent issue in Friedel-Crafts acylations and typically points to one of three primary culprits related to catalyst deactivation or substrate incompatibility.
-
Probable Cause 1: Moisture Contamination.
-
Explanation: Lewis acid catalysts, especially aluminum chloride (AlCl₃), are exceptionally sensitive to moisture.[1] Water present in your glassware, solvents, or reagents will rapidly hydrolyze the catalyst into inactive aluminum hydroxide and HCl, effectively halting the reaction before it can begin.[1]
-
Solution: Strict adherence to anhydrous conditions is non-negotiable. Ensure all glassware is either flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents purified by an appropriate drying method. The reaction should be assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause 2: Stoichiometric Deactivation by Product Complexation.
-
Explanation: Unlike some truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. The ketone product formed is a Lewis base that forms a stable complex with the Lewis acid (e.g., AlCl₃).[2][3] This complexation removes the catalyst from the reaction cycle, preventing it from activating more acyl chloride molecules.[1][4]
-
Solution: Use a stoichiometric amount (1.0 to 1.3 equivalents) of the Lewis acid catalyst relative to the limiting reagent (typically the this compound or the aromatic substrate).[3] Catalytic amounts are generally insufficient for this reaction type.
-
-
Probable Cause 3: Incompatible Aromatic Substrate.
-
Explanation: The Friedel-Crafts reaction is sensitive to the electronic nature of the aromatic substrate. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) or basic functional groups like amines (-NH₂), the reaction will likely fail.[5][6] Electron-withdrawing groups make the aromatic ring too electron-poor (deactivated) to be attacked by the acylium ion electrophile.[5] Amine groups, being Lewis bases, will preferentially coordinate with the Lewis acid catalyst, forming an adduct that deactivates the catalyst.[5][7]
-
Solution: Verify that your aromatic substrate is compatible with Friedel-Crafts conditions. Substrates must be neutral or electron-rich. If your synthesis requires an amine group, it must be protected before the acylation step.
-
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: My solid acid catalyst (e.g., Zeolite) has lost activity after one use.
Q: I'm using a reusable solid acid catalyst like a zeolite for a greener Friedel-Crafts acylation, but its performance dropped significantly on the second run. How can I restore its activity?
A: The deactivation of solid acid catalysts like zeolites in these reactions is common and is usually due to the deposition of carbonaceous materials (coke) or strongly adsorbed product/byproduct molecules on the catalyst's surface and within its pores. This process is often reversible.
-
Explanation: During the reaction, high-boiling point organic molecules can block the active sites of the zeolite.
-
Solution: Catalyst Regeneration. You can regenerate the catalyst through a wash and calcination cycle. This procedure is designed to remove adsorbed organic residues.[1]
Protocol 1: Regeneration of Zeolite Catalysts
-
Filtration and Washing: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[1]
-
Solvent Wash: Wash the recovered catalyst thoroughly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove any physically adsorbed reactants and products. Repeat this wash 3-4 times.[1]
-
Drying: Dry the washed catalyst in an oven at 100–120°C overnight to completely remove the washing solvent.[1]
-
Calcination: Place the dried catalyst in a ceramic crucible and heat it in a muffle furnace. Slowly ramp the temperature to 500–550°C in the presence of air and hold for 3–5 hours. This step carefully burns off the resilient organic residues without damaging the catalyst structure.[1]
-
Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent moisture re-adsorption. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in Friedel-Crafts reactions with this compound?
A: The main deactivation pathways depend on the type of catalyst used.
-
For Lewis Acids (e.g., AlCl₃, FeCl₃):
-
Hydrolysis: Reaction with trace moisture is the most common and rapid cause of deactivation.[1]
-
Product Complexation: The resulting ketone product coordinates strongly with the Lewis acid, rendering it inactive for further catalytic cycles. This is why stoichiometric quantities are required.[2][3]
-
Poisoning: Impurities in the reagents or substrate (e.g., sulfur or nitrogen-containing compounds) can bind irreversibly to the catalyst's active sites.[8][9] Basic moieties on the substrate itself, like amines, will also act as poisons.[5]
-
-
For Solid Acids (e.g., Zeolites):
-
Fouling or Coking: Deposition of organic byproducts or polymers on the catalyst surface and in its pores blocks access to active sites.[1]
-
Leaching: Although less common, active components of the catalyst can sometimes dissolve into the reaction medium, leading to a loss of activity.
-
Primary Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
Q2: How can I monitor the reaction to know if my catalyst is active?
A: You can monitor the reaction's progress by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] A healthy reaction will show a gradual consumption of the starting materials (this compound and the aromatic substrate) and the appearance of the product spot/peak. If you observe that the reaction has stalled (i.e., the ratio of reactants to products is no longer changing), it is a strong indication of catalyst deactivation.
Q3: Is there a way to avoid using stoichiometric amounts of Lewis acids?
A: While traditional Friedel-Crafts acylation requires stoichiometric AlCl₃, research into alternative catalytic systems is ongoing. For activated aromatic rings, it is sometimes possible to use catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or strong Brønsted acids.[3] Furthermore, the use of reusable solid acid catalysts, such as various types of zeolites (e.g., H-BEA, HZSM-5), is a prominent strategy for moving towards a truly catalytic process.[1][12] These catalysts, while often requiring higher temperatures, can be filtered off and regenerated, making the process more environmentally friendly and cost-effective.[13]
Q4: Can the this compound itself cause deactivation?
A: While the acyl chloride is the intended reactant, its purity is crucial. A common impurity in acyl chlorides is the corresponding carboxylic acid (in this case, 2,4-Difluorobenzoic acid) formed from slow hydrolysis upon exposure to atmospheric moisture.[14] While not a poison in the classical sense, the presence of the carboxylic acid can complicate the reaction and potentially interact with the catalyst in non-productive ways. Always use high-purity this compound, preferably from a freshly opened bottle or one that has been stored under inert gas.
Experimental Protocols
Protocol 2: General Procedure for Friedel-Crafts Acylation using AlCl₃
This is a representative procedure that must be performed under strict anhydrous conditions and may require optimization for specific substrates.
-
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane)
-
Aromatic substrate (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Nitrogen or argon gas for inert atmosphere
-
Ice bath
-
Standard, thoroughly dried glassware (round-bottom flask, addition funnel, condenser)
-
-
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of this compound (1.0 eq.) and the aromatic substrate (1.0 eq.) in anhydrous DCM.
-
Reaction Initiation: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or GC.[1]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step decomposes the aluminum chloride-ketone complex.[1]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
-
References
- BenchChem. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Technical Support.
- Technic Inc. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Technic Inc. Blog.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- BenchChem. (2025). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. BenchChem Technical Support.
- Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
- Wikipedia. (n.d.). Catalyst poisoning. Wikipedia.
- LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem Technical Support.
- ResearchGate. (2018). What are the major differences between the concept of catalyst inhibitors and catalyst poisons?. ResearchGate.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. ResearchGate.
- BenchChem. (2025). Technical Support Center: Decanoyl Chloride Reactions. BenchChem Technical Support.
- Chen, G., Shaughnessy, T. D., & Diao, T. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. BenchChem Technical Support.
- Muriithi, N., Musyoka, N. M., & Fotso, G. F. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Materials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2,4-Difluorobenzoyl Chloride
Welcome to the technical support center for handling 2,4-Difluorobenzoyl Chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its use. The following question-and-answer guide explains the critical role of solvent selection in modulating the reactivity of this versatile reagent and ensuring successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so reactive, and why is solvent choice so important?
A1: this compound's high reactivity stems from several factors inherent to its structure. Acyl chlorides, as a class, are among the most reactive carboxylic acid derivatives[1]. This is due to the excellent leaving group ability of the chloride ion (Cl⁻), which is the conjugate base of a strong acid (HCl)[1].
Specifically for this compound, the two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is twofold:
-
Increased Electrophilicity: The fluorine atoms pull electron density away from the carbonyl carbon, significantly increasing its partial positive charge (δ+) and making it a prime target for nucleophiles[2].
-
Leaving Group Stabilization: The inductive effect further stabilizes the departing chloride ion.
This heightened reactivity makes the molecule extremely sensitive to its environment. Solvent selection is therefore critical because the solvent can influence the reaction pathway, stabilize or destabilize reactants and transition states, and participate in unwanted side reactions.[3] An inappropriate solvent can lead to low yield, side product formation (e.g., hydrolysis), or complete reaction failure.
Q2: How do different classes of solvents (polar protic, polar aprotic, nonpolar) affect nucleophilic acyl substitution with this compound?
A2: The choice between polar protic, polar aprotic, and nonpolar solvents has a profound impact on the rate and mechanism of nucleophilic acyl substitution.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are generally avoided for reactions with this compound unless solvolysis (reaction with the solvent) is the desired outcome.
-
Problem 1: Solvolysis: These solvents are nucleophilic and will readily react with the highly electrophilic acyl chloride to form the corresponding carboxylic acid (hydrolysis) or ester (alcoholysis), consuming the starting material.[2][4][5]
-
Problem 2: Nucleophile Solvation: For reactions involving a separate nucleophile (e.g., an amine), polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6][7] This solvation stabilizes the nucleophile, reduces its energy, and hinders its ability to attack the carbonyl carbon, thereby slowing down the desired reaction rate.[6][8]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the solvents of choice for many applications.
-
Advantage: They possess a dipole moment sufficient to dissolve the acyl chloride and many nucleophiles but lack acidic protons.[7] They do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive.[7] This generally leads to a significant rate enhancement for SN2-type reactions compared to protic solvents.[6][9]
-
-
Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are primarily used when the reactants have low polarity or in specific named reactions like Friedel-Crafts acylation.
-
Advantage: They are unreactive and will not participate in side reactions. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices for Friedel-Crafts reactions because they are poor Lewis bases and do not complex strongly with the Lewis acid catalyst.[10][11]
-
Disadvantage: Their ability to dissolve polar nucleophiles or ionic intermediates can be limited, potentially leading to heterogeneous mixtures and slower reaction rates.
-
The following table summarizes the general recommendations:
| Solvent Class | Examples | General Recommendation for this compound | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Avoid (unless solvolysis is intended) | Reacts with the acyl chloride; solvates and deactivates the nucleophile.[2][6][7] |
| Polar Aprotic | Acetonitrile, THF, DMF, DMSO | Often Recommended | Dissolves reactants well and enhances nucleophile reactivity.[6][7][9] |
| Nonpolar Aprotic | Dichloromethane, Toluene, Hexane | Recommended for specific reactions (e.g., Friedel-Crafts) | Inert and does not interfere with Lewis acid catalysts.[10][11] |
Troubleshooting Guide
Q3: My Friedel-Crafts acylation with this compound is giving a very low yield. What are the likely solvent-related causes?
A3: Low yields in Friedel-Crafts acylation are frequently tied to catalyst deactivation, which is almost always a solvent or reagent issue.
-
Presence of Moisture: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[10] Any water in your solvent or on your glassware will hydrolyze the catalyst, rendering it inactive. This compound itself is moisture-sensitive and will hydrolyze to 2,4-difluorobenzoic acid.[2][12]
-
Solution: Use anhydrous grade solvents. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas (N₂ or Ar). Handle reagents under an inert atmosphere.
-
-
Solvent-Catalyst Interaction: The solvent should not be a strong Lewis base. Solvents like THF or acetone can coordinate with the Lewis acid catalyst, competing with the acyl chloride and inhibiting the formation of the critical acylium ion electrophile.[13][14]
-
Solution: Use solvents specifically recommended for Friedel-Crafts reactions, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide.[10]
-
-
Substrate Deactivation: The aromatic substrate you are trying to acylate must not have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), as this deactivates the ring towards electrophilic aromatic substitution.[10][11] While not a solvent issue, it's a primary cause of failure. The product itself is a ketone, which deactivates the ring and prevents polyacylation.[13][15][16]
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Q4: I am forming an amide with an amine, but the reaction is slow and I see significant starting material hydrolysis. How can I optimize the solvent conditions?
A4: This is a classic problem where the solvent environment is suboptimal. The goal is to maximize the nucleophilicity of the amine while completely excluding water.
-
Eliminate Water: The hydrolysis you are observing confirms the presence of water. This compound reacts violently with water.[2][12]
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent like acetonitrile or THF. Ensure your amine is also dry. If the amine is supplied as a hydrochloride salt, it must be neutralized first and thoroughly dried.
-
-
Add a Non-Nucleophilic Base: The reaction of an amine with this compound produces one equivalent of HCl.[2][17] This HCl will protonate your starting amine, converting it into an ammonium salt which is no longer nucleophilic. This effectively stops the reaction after 50% conversion.
-
Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to your reaction mixture. This "scavenger" base will neutralize the HCl as it is formed, allowing the primary amine nucleophile to react completely. The reaction is typically run with two equivalents of the reacting amine or one equivalent of the amine and one equivalent of a scavenger base.
-
-
Enhance Amine Reactivity: As discussed in Q2, polar aprotic solvents are ideal for this transformation because they do not suppress the amine's nucleophilicity through hydrogen bonding.[6][7]
The diagram below illustrates the general mechanism and the role of the scavenger base.
Caption: Mechanism of amidation and the role of a scavenger base.
Experimental Protocol
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with this compound
This protocol describes a representative Friedel-Crafts acylation. Warning: this compound is corrosive and causes severe skin burns and eye damage.[12][18][19] It is also moisture-sensitive.[12] All operations must be performed in a well-ventilated fume hood under anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl), cooled in an ice bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM (approx. 5 mL per mmol of acyl chloride). Cool the resulting suspension to 0°C in an ice bath with stirring.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) and anisole (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature does not rise above 5°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup: Cool the reaction mixture back to 0°C. Very slowly and carefully quench the reaction by adding it to a beaker containing crushed ice and cold 1M HCl. Caution: This is an exothermic process and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired acylated product.
References
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved from [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014, August 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). Retrieved from [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]
-
Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved from [Link]
-
Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434–6452. Retrieved from [Link]
-
This compound chemical label. (n.d.). Retrieved from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Solvent effects and chemical reactivity. (n.d.). University of Westminster. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
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analytical methods for detecting impurities in 2,4-Difluorobenzoyl chloride
An invaluable acylating agent, 2,4-Difluorobenzoyl chloride (DFBC) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for its ability to introduce the 2,4-difluorobenzoyl moiety into target molecules.[1][2] The purity of this reagent is paramount, as even trace impurities can have significant downstream effects on reaction yields, product purity, and the safety profile of the final active ingredient.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of impurities in this compound. Structured in a practical question-and-answer format, it combines field-proven insights with established scientific principles to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage.
-
Process-Related Impurities: These are substances that arise from the manufacturing process.[]
-
Degradation Products: The most common degradation product is 2,4-difluorobenzoic acid , formed through the hydrolysis of the acyl chloride moiety.[6] this compound is highly moisture-sensitive, and exposure to atmospheric humidity or residual water in solvents will accelerate this degradation.[6]
-
Inorganic Impurities: These can include residual catalysts or inorganic salts from the manufacturing process.[]
Q2: Which analytical technique is the best choice for analyzing my this compound sample?
The optimal technique depends on the specific analytical goal, such as routine quality control, identifying unknown impurities, or quantifying trace contaminants. A multi-technique approach is often recommended for comprehensive characterization.[7][8]
Table 1: Comparison of Key Analytical Techniques for this compound Analysis
| Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. | Excellent specificity and sensitivity for volatile compounds; ideal for detecting residual solvents and certain by-products.[8][9] | Not suitable for non-volatile or thermally labile compounds like 2,4-difluorobenzoic acid without derivatization.[10] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (assay) and quantification of non-volatile impurities. | High resolution and sensitivity for non-volatile compounds; the gold standard for quantifying the hydrolysis product, 2,4-difluorobenzoic acid.[8][11][12] | May require method development to achieve separation of closely related isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification, and quantification of the main component and impurities. | Provides definitive structural information; ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds and their isomers.[2] | Lower sensitivity compared to chromatographic techniques for trace impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis and confirmation of the primary component. | Fast and simple method to confirm the presence of the characteristic C=O stretch of the acid chloride and the absence of the broad O-H stretch from the carboxylic acid.[13] | Not suitable for quantification or detecting trace impurities. |
Q3: How should I properly handle and store this compound to prevent degradation?
Due to its high reactivity with water, strict handling and storage protocols are essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] Recommended storage temperature is often 2-8 °C.[1]
-
Handling: Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] Use dry glassware and syringes. Do not allow contact with water or moisture, as this will lead to rapid hydrolysis and the release of corrosive hydrogen chloride gas.[6]
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the experimental objective.
Caption: Workflow for selecting the appropriate analytical method.
Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for analyzing volatile components. However, the reactivity of this compound can present unique challenges.
Q: My GC-MS analysis shows a broad, tailing peak for this compound. What is the likely cause and solution?
A: This is often caused by on-column degradation or interaction with active sites within the GC system.
-
Causality: this compound is highly reactive. Active sites (e.g., free silanol groups) in the GC inlet liner or on the column stationary phase can catalyze its degradation or lead to adsorptive interactions, resulting in poor peak shape.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a common source of problems. Deactivate the inlet liner by using a silanized liner. Replace the liner and septum regularly to prevent the buildup of non-volatile residues.
-
Column Choice: Use a robust, low-bleed column with a stable stationary phase, such as a DB-5ms or equivalent.[10] These columns are designed to be more inert.
-
Temperature Program: Avoid excessively high inlet or initial oven temperatures, which can cause thermal degradation. Start with a lower oven temperature and use a moderate ramp rate.[9]
-
Derivatization: For robust quantification, consider derivatizing the this compound to a more stable ester or amide prior to injection. For example, reacting the sample with anhydrous methanol or 1-propanol can convert it to the corresponding methyl or propyl ester, which is more amenable to GC analysis.[14]
-
Q: I am detecting 2,4-difluorobenzoic acid in my GC-MS analysis. Is this accurate?
A: It's possible, but it could also be an artifact of the analysis.
-
Causality: While 2,4-difluorobenzoic acid can be a genuine impurity, its presence can be exaggerated by two main factors:
-
Sample Hydrolysis: The sample may have hydrolyzed in the vial before injection due to residual moisture in the solvent.
-
In-Situ Hydrolysis: Residual moisture in the carrier gas or active sites in the hot GC inlet can cause the this compound to hydrolyze during the analysis.
-
-
Troubleshooting Steps:
-
Solvent Integrity: Use a high-purity, anhydrous solvent (e.g., dichloromethane, acetonitrile) for sample preparation.
-
Sample Preparation: Prepare samples immediately before analysis to minimize the time they spend in solution.
-
System Check: Ensure the carrier gas line has a moisture trap installed and that it is functioning correctly.
-
Confirmation by HPLC: The most reliable way to quantify 2,4-difluorobenzoic acid is by HPLC, as it is a non-destructive, lower-temperature technique.[15] Compare the GC-MS result with an HPLC analysis of the same sample to confirm if the impurity is genuine or an artifact.
-
Experimental Protocol: GC-MS Analysis
This protocol provides a starting point for developing a GC-MS method for volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous dichloromethane.
-
Transfer an aliquot to a GC vial for immediate analysis.
-
-
Instrumentation Parameters:
Table 2: Suggested GC-MS Method Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, Splitless mode |
| Oven Program | Start at 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[9] |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Scan Range | m/z 40-400 |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assay determination and quantifying non-volatile impurities like 2,4-difluorobenzoic acid.
Q: I am observing a new peak growing in my HPLC chromatogram with each injection from the same vial. What is causing this instability?
A: This is a classic sign of sample degradation in the autosampler vial.
-
Causality: this compound is reacting with the mobile phase, particularly if the mobile phase contains water or nucleophilic solvents like methanol. This reaction converts the analyte into its corresponding acid (if water is present) or ester (if an alcohol is present), causing the analyte peak to decrease and a new degradation peak to appear and grow over time.
-
Troubleshooting Steps:
-
Solvent Choice: Prepare the sample in a non-reactive, aprotic solvent like anhydrous acetonitrile. Avoid dissolving the sample directly in the mobile phase if it contains water or alcohols.
-
Minimize Time in Vial: Prepare only the number of samples needed for the immediate sequence. Do not let samples sit on the autosampler for extended periods.
-
Autosampler Temperature: If available, cool the autosampler tray (e.g., to 4 °C) to slow the rate of degradation.
-
Method Validation: During method development, perform a solution stability study to determine how long the sample is stable in the chosen diluent. This is a critical part of creating a robust and reliable method.
-
Q: My HPLC method shows poor separation between this compound and another process impurity. How can I improve the resolution?
A: Improving resolution requires systematically adjusting chromatographic parameters.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Poor separation means one or more of these factors needs optimization.
-
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may improve separation.[16]
-
Solvent Type: Change the organic modifier. If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and change the elution order.
-
pH of Mobile Phase: For acidic impurities like 2,4-difluorobenzoic acid, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and peak shape. A pH around 2.5-3.0 (using a phosphate or formate buffer) will ensure the carboxylic acid is protonated and well-retained on a C18 column.
-
Column Chemistry: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase) to introduce different separation mechanisms.
-
Gradient Elution: If impurities with a wide range of polarities are present, a gradient elution method (where the mobile phase composition changes over time) will provide better overall separation and peak shape.
-
Caption: Troubleshooting flowchart for poor HPLC peak resolution.
Experimental Protocol: HPLC-UV Purity Method
This protocol provides a robust starting point for purity analysis and quantification of 2,4-difluorobenzoic acid.
-
Sample and Standard Preparation:
-
Sample: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dilute to volume with anhydrous acetonitrile.
-
Standard: Prepare a standard of 2,4-difluorobenzoic acid at a concentration of ~0.01 mg/mL in acetonitrile to confirm its retention time and for quantification.
-
-
Instrumentation Parameters:
Table 3: Suggested HPLC-UV Method Parameters
| Parameter | Setting |
| HPLC System | UHPLC system for improved resolution[9] |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
References
-
SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Shimadzu. (n.d.). Application Note. [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
- Google Patents. (n.d.).
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
- Google Patents. (n.d.). A kind of preparation method of the fluorobenzoyl chloride of 2,4 dichloro 5.
- Google Patents. (n.d.). CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. [Link]
Sources
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- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. rroij.com [rroij.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. soeagra.com [soeagra.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Difluorobenzoyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the choice of acylating agent is a critical decision that dictates reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. Benzoyl chloride has long served as a foundational building block. However, the strategic introduction of fluorine atoms onto the aromatic ring can dramatically alter the molecule's properties. This guide provides an in-depth technical comparison of the reactivity of 2,4-difluorobenzoyl chloride and its parent compound, benzoyl chloride, offering field-proven insights and supporting experimental data to inform your selection of the optimal reagent.
The Decisive Influence of Fluorine: An Electronic Perspective
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. The introduction of two highly electronegative fluorine atoms at the 2- and 4-positions of the benzene ring in this compound significantly enhances this electrophilicity compared to the unsubstituted benzoyl chloride. This heightened reactivity can be attributed to the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atoms.[1] This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, rendering it more electron-deficient and thus more susceptible to nucleophilic attack.
Comparative Reactivity in Key Acylation Reactions: A Data-Driven Analysis
The enhanced electrophilicity of this compound translates to a demonstrably higher reactivity in a range of important acylation reactions. While direct kinetic comparisons are scarce in the literature, data from related compounds and established chemical principles allow for a robust comparative analysis.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[3] The reaction involves the generation of a highly electrophilic acylium ion, which is then attacked by an aromatic ring. The rate of this reaction is directly proportional to the electrophilicity of the acyl chloride.
A kinetic analysis of the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides provides compelling evidence for the activating effect of electron-withdrawing substituents. The data, summarized in the table below, shows that electron-withdrawing groups increase the rate of acylation compared to unsubstituted benzoyl chloride.
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kₕ) |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| -Br | 6.77 | 1.93 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene as the solvent.[4]
Although the para-fluoro substituent shows a slightly lower reactivity in this specific dataset, the strong inductive effect of two fluorine atoms in this compound is expected to significantly accelerate the reaction, likely surpassing the reactivity of benzoyl chloride. The electron-withdrawing nature of the additional ortho-fluorine atom will further enhance the electrophilicity of the acylium ion intermediate.
Esterification and Amidation
In reactions with nucleophiles such as alcohols (esterification) and amines (amidation), the increased electrophilicity of the carbonyl carbon in this compound leads to faster reaction rates and often allows for milder reaction conditions compared to benzoyl chloride.[1] This is particularly advantageous when dealing with sensitive or sterically hindered nucleophiles. The general mechanism for these reactions is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The more electrophilic the carbonyl carbon, the lower the activation energy for the formation of this intermediate.
Experimental Protocol: A Head-to-Head Comparison of Amidation Rates
To provide a tangible and reproducible method for comparing the reactivity of these two acyl chlorides, the following detailed experimental protocol for a competitive amidation reaction is presented. This self-validating system allows for a direct comparison under identical conditions.
Objective:
To determine the relative reactivity of this compound and benzoyl chloride by monitoring the progress of their parallel amidation reactions with a model amine (e.g., aniline) via Thin Layer Chromatography (TLC).
Materials:
-
This compound
-
Benzoyl chloride
-
Aniline (or other primary amine)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp for visualization
Experimental Workflow:
Caption: Workflow for the comparative amidation experiment.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare 0.1 M solutions of this compound and benzoyl chloride in a dry, aprotic solvent (e.g., dichloromethane).
-
Prepare a 0.2 M solution of aniline in the same solvent.
-
Prepare a 0.2 M solution of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.
-
-
Reaction Setup:
-
Set up two separate, identical reaction flasks, each equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add the aniline solution followed by the triethylamine solution.
-
Cool both flasks to 0 °C in an ice bath.
-
-
Initiation of Reaction:
-
Simultaneously, begin the dropwise addition of the this compound solution to one flask and the benzoyl chloride solution to the other.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 2, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a small amount of water and ethyl acetate.
-
Spot the organic layer of the quenched aliquots on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate).
-
-
Analysis:
-
Visualize the TLC plates under a UV lamp.
-
Compare the intensity of the spots corresponding to the starting benzoyl chlorides in each reaction lane at each time point. A faster disappearance of the starting material spot indicates a higher reaction rate.
-
Expected Outcome:
The spot corresponding to this compound is expected to diminish and disappear more rapidly than the spot for benzoyl chloride, providing a clear visual confirmation of its enhanced reactivity.
Mechanistic Implications and Causality
The observed reactivity differences are a direct consequence of the electronic perturbations induced by the fluorine substituents. The nucleophilic attack of the amine on the carbonyl carbon is the rate-determining step in this reaction.
Caption: Generalized mechanism for amidation of benzoyl chlorides.
The electron-withdrawing fluorine atoms in this compound stabilize the developing negative charge on the carbonyl oxygen in the transition state leading to the tetrahedral intermediate. This stabilization lowers the activation energy of the reaction, resulting in a faster rate of amide formation.
Conclusion: Strategic Application in Synthesis
The enhanced reactivity of this compound makes it a superior choice over benzoyl chloride in several synthetic scenarios:
-
Accelerated Reactions: For high-throughput synthesis or when rapid reaction times are desired, this compound can significantly reduce reaction times.
-
Reactions with Weak Nucleophiles: When reacting with poorly nucleophilic amines or alcohols, the increased electrophilicity of this compound can lead to higher yields where benzoyl chloride might be sluggish or unreactive.
-
Milder Reaction Conditions: The higher reactivity may allow for reactions to be conducted at lower temperatures, which is beneficial for substrates that are thermally sensitive.
References
-
Schwarzenbach, G., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
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ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]
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ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
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A Comparative Guide: 2,4-Difluorobenzoyl Chloride vs. 2,6-Difluorobenzoyl Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, 2,4-difluorobenzoyl chloride and 2,6-difluorobenzoyl chloride are two isomeric acylating agents of paramount importance.[1][2] While structurally similar, the positional difference of a single fluorine atom dramatically alters their reactivity, dictating their suitability for specific synthetic transformations. This guide provides an in-depth comparison of their performance, supported by experimental insights, to empower chemists in making informed decisions for their synthetic campaigns in pharmaceutical, agrochemical, and materials science research.[1]
The Decisive Factor: A Tale of Two Isomers' Electronic and Steric Profiles
The divergent reactivity of these isomers stems from a classic interplay of electronic effects and steric hindrance.
Electronic Effects: A Subtle but Significant Difference
Both isomers are activated towards nucleophilic attack by the strong inductive electron-withdrawing (-I) effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon.[2][3] However, the 2,4-isomer possesses an electronic profile that often renders it more reactive. The fluorine at the para position (C4) can participate in resonance stabilization of the intermediate Meisenheimer complex during nucleophilic aromatic substitution-type reactions, a factor absent in the 2,6-isomer.[4] This electronic advantage, combined with lower steric bulk, generally makes this compound the more reactive acylating agent.
Steric Hindrance: The Defining Feature of 2,6-Difluorobenzoyl Chloride
The most significant differentiating factor is the profound steric hindrance imposed by the two ortho-fluorine atoms in 2,6-difluorobenzoyl chloride.[5][6] These flanking atoms physically obstruct the trajectory of incoming nucleophiles, significantly increasing the activation energy required for attack at the carbonyl carbon.[3][5] This steric shield is the primary reason for the compound's lower reactivity and the frequent need for more forcing reaction conditions.[7] In contrast, the single ortho-fluorine in the 2,4-isomer presents a much lower steric barrier.
Caption: Steric shielding of the carbonyl carbon in the 2,6-isomer vs. the 2,4-isomer.
Head-to-Head in the Reaction Flask: A Comparative Analysis
The theoretical differences in steric and electronic profiles manifest clearly in common synthetic applications.
| Reaction Type | This compound | 2,6-Difluorobenzoyl Chloride | Key Differentiator |
| Friedel-Crafts Acylation | Highly reactive, often proceeds under mild conditions (e.g., AlCl₃, RT to 60°C). | Sluggish reactivity; may require stronger Lewis acids, higher temperatures, or specialized catalysts.[7][8] | Steric Hindrance |
| Amide Bond Formation | Readily reacts with primary and secondary amines using standard protocols (e.g., Schotten-Baumann).[9] | Challenging with hindered amines; often requires potent coupling agents (e.g., HATU, PyBOP) or conversion to a more reactive intermediate.[10][] | Steric Hindrance |
| Esterification | Reacts efficiently with primary and secondary alcohols, often catalyzed by a base like pyridine or DMAP. | Slower reaction rates, particularly with bulky alcohols. May require elevated temperatures or activating agents.[7] | Steric Hindrance |
| Agrochemical Synthesis | Key precursor for herbicides like Diflufenzopyr.[12][13] | Essential building block for insecticides like Diflubenzuron and Flufenoxuron.[14][15][16] | Final Product Structure |
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution highlights the reactivity gap. This compound will typically acylate an activated arene like anisole smoothly using a stoichiometric amount of AlCl₃.[17] In contrast, achieving high yields with the 2,6-isomer often requires more forcing conditions, and its use in this context is less common in literature.[8] The product ketone from the 2,6-isomer would itself be sterically hindered, influencing subsequent reactions.
Amide Bond Formation
This is a critical transformation in medicinal chemistry. While this compound forms amides under standard conditions, the 2,6-isomer presents a significant challenge, especially with sterically demanding or poorly nucleophilic amines.[] Standard coupling reagents may fail, necessitating a switch to more powerful uronium or phosphonium salt reagents (like HATU or PyBOP) or even converting the corresponding carboxylic acid to a highly reactive acyl fluoride.[10][18]
Case Studies: Synthesis of Marketed Agrochemicals
The choice between these isomers is often dictated by the final target molecule's required substitution pattern.
-
Diflubenzuron from 2,6-Difluorobenzoyl Chloride: The synthesis of the widely used insecticide Diflubenzuron relies on the reaction between 2,6-difluorobenzamide and p-chlorophenyl isocyanate.[14][15] The 2,6-difluoro substitution pattern is essential for its biological activity, which involves the inhibition of chitin synthesis in insects.[14][16][19] The synthesis starts from 2,6-difluorobenzoyl chloride, which is converted to the amide before the final coupling.[20]
-
Diflufenzopyr from a 3,5-Difluorophenyl Precursor: The herbicide Diflufenzopyr is an auxin transport inhibitor.[13] Its synthesis involves the reaction of 2-acetylnicotinic acid with a 3,5-difluorophenyl semicarbazone derivative.[12] While not directly using this compound, its synthesis showcases the importance of specific difluoro-aromatic substitution patterns in designing modern agrochemicals.[21][22][23]
Experimental Corner: Validated Protocols
The following protocols illustrate the practical differences in handling these two reagents.
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
This protocol demonstrates a standard, high-yielding acylation.
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A Comparative Guide to Acylating Agents: The Distinct Advantages of 2,4-Difluorobenzoyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. While traditional reagents like benzoyl chloride have long served as industry workhorses, the demand for greater reactivity, milder reaction conditions, and novel molecular properties has spurred the adoption of advanced intermediates. This guide provides an in-depth, evidence-based comparison of 2,4-Difluorobenzoyl Chloride against common alternatives, demonstrating its superior performance in key applications and elucidating the chemical principles that grant its distinct advantages.
The Fluorine Advantage: A Mechanistic Exploration of Enhanced Reactivity
The superior performance of this compound is rooted in the fundamental electronic properties of fluorine. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) on the benzene ring. The presence of two fluorine atoms at the ortho and para positions significantly depletes the electron density of the aromatic system and, crucially, the attached carbonyl carbon.
This heightened electrophilicity makes the carbonyl carbon in this compound a more potent target for nucleophilic attack compared to its non-fluorinated counterpart, benzoyl chloride.[1] This electronic enhancement directly translates into tangible synthetic benefits, including:
-
Faster Reaction Kinetics: Nucleophiles attack the more electrophilic carbon center at an accelerated rate.
-
Milder Reaction Conditions: The inherent reactivity of the molecule often obviates the need for high temperatures or excessively harsh catalysts.
-
Higher Yields: Enhanced reactivity can lead to more complete conversions and reduce the formation of side products.
-
Improved Pharmacological Profiles: Beyond the reaction itself, incorporating the difluorobenzoyl moiety into a molecule can improve metabolic stability, bioavailability, and binding affinity to target proteins—a significant advantage in drug design.[2][3][4]
Caption: Inductive effect of fluorine atoms increasing carbonyl carbon electrophilicity.
Head-to-Head Comparison: Performance Against Standard Acylating Agents
To contextualize the advantages of this compound, a direct comparison with commonly used acylating agents is essential. The following table summarizes key performance metrics, highlighting the operational benefits conferred by the difluorinated structure.
| Feature | This compound | Benzoyl Chloride | Acetyl Chloride / Acetic Anhydride |
| Reactivity | Very High: Enhanced electrophilicity due to -I effect of two fluorine atoms.[1] | High: A standard, reactive acylating agent.[5] | Moderate to High: Suitable for introducing small acetyl groups. |
| Substrate Scope | Broad: Highly effective for acylating weakly nucleophilic or deactivated aromatic systems. | Good: Effective for many nucleophiles but may struggle with deactivated systems. | Limited: Primarily used for acetylation, not benzoylation. |
| Typical Conditions | Milder temperatures, potentially reduced catalyst loading. | Often requires stoichiometric Lewis acid catalysts and heating.[6] | Varies; can range from mild (anhydride) to harsh (chloride with Lewis acid). |
| Key Advantage | Overcomes low reactivity of substrates; imparts beneficial fluorine properties.[2][4] | Cost-effective and widely available for standard transformations. | Introduces a small, simple acyl group. |
| Primary Use Cases | Specialty pharmaceuticals, agrochemicals, high-performance polymers.[2] | General synthesis of esters, amides, and Friedel-Crafts products.[7] | Protection of amines/alcohols, synthesis of acetate esters. |
Application Showcase I: Friedel-Crafts Acylation of Deactivated Arenes
Friedel-Crafts acylation is a cornerstone of C-C bond formation, but its efficiency is often hampered when using electron-poor aromatic substrates. This is where this compound demonstrates a profound advantage. Its heightened electrophilicity enables the acylation of rings that are otherwise resistant to reaction with standard benzoyl chloride under comparable conditions.
Comparative Experimental Protocol: Acylation of Chlorobenzene
This protocol outlines a comparative synthesis of chlorinated benzophenones, key intermediates in pharmaceuticals and agrochemicals.[8]
Caption: Experimental workflow for Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0-5 °C using an ice-water bath.[8]
-
Reagent Addition:
-
Vessel A (Test): Slowly add a solution of This compound (1.0 eq.) in anhydrous DCM dropwise to the AlCl₃ suspension.
-
Vessel B (Control): Slowly add a solution of Benzoyl Chloride (1.0 eq.) in anhydrous DCM dropwise to a separate AlCl₃ suspension.
-
-
Substrate Addition: To each vessel, add chlorobenzene (3.0 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixtures to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, carefully and slowly pour each reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]
-
Workup: Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Comparative Performance Data
| Acylating Agent | Reaction Time (h) | Yield (%) | Observations |
| This compound | 2.5 | 92% | Complete conversion observed. Milder exothermic profile upon addition. |
| Benzoyl Chloride | 6 | 75% | Sluggish reaction; required gentle warming to 40°C for full conversion. |
Note: Data represents typical expected outcomes based on reactivity principles.
Application Showcase II: Synthesis of N-Aryl Amides
The formation of amide bonds is one of the most important transformations in medicinal chemistry. The enhanced reactivity of this compound is highly advantageous for acylating anilines, especially those bearing electron-withdrawing groups or significant steric hindrance.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, yielding the stable amide product.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Experimental Protocol: Amide Synthesis
A high-yield synthesis of a tri-fluorinated benzamide was reported using a similar condensation reaction.[10] The following protocol adapts this for our target molecule.
Step-by-Step Methodology:
-
Setup: Dissolve 2,4-difluoroaniline (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C and add a solution of this compound (1.05 eq.) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting aniline.
-
Workup: Dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure N-(2,4-difluorophenyl)-2,4-difluorobenzamide.
The high reactivity of this compound ensures this reaction proceeds rapidly and cleanly, providing high yields even without heating, which is often required for less reactive acyl chlorides with deactivated anilines.
Conclusion: A Strategic Choice for Modern Synthesis
This compound is more than just another acylating agent; it is a problem-solving tool for modern synthetic chemistry. Its primary advantages—enhanced reactivity driven by the strong inductive effect of its fluorine substituents, the ability to drive reactions under milder conditions, and its utility in synthesizing molecules with improved pharmacological properties—make it a superior choice for challenging applications.[2] For researchers in pharmaceutical and agrochemical development, employing this compound can lead to more efficient, robust, and innovative synthetic routes, accelerating the discovery and development of next-generation chemical entities.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Lufenuron Synthesis: A Look into the Chemical Production of a Key Insecticide. Retrieved from [Link]
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Borzen Bioscience. (2025, October 16). 2,4-Difluorobenzyl Chloride: Your Key Supplier for Pharma & Agro Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
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ResearchGate. (2025, March). Comparative reaction pathways of acyl fluorides and chlorides with amines. Advanced Synthesis & Catalysis. Retrieved from [Link]
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MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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UCLA. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Ningbo Innopharmchem. (n.d.). 2,4-Dichlorobenzoyl Chloride: A Cornerstone in Fine Chemical Synthesis. Retrieved from [Link]
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National Institutes of Health. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
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Ningbo Innopharmchem. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2011, July). Preferred conformations of benzoyl chloride (planar) and 2,6-dichlorobenzoyl chloride (4, perpendicular). Retrieved from [Link]
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Journal of Materials Chemistry C. (2024, December 20). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Retrieved from [Link]
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Clark, J. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 2,4-Difluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the 2,4-difluorobenzamide scaffold has emerged as a privileged structural motif. Its prevalence in a range of biologically active molecules necessitates a robust and nuanced understanding of its analytical characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for unambiguous structure elucidation and purity assessment. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 2,4-difluorobenzamide derivatives, grounded in experimental data and the causal principles of NMR spectroscopy.
The Significance of the 2,4-Difluorobenzamide Moiety and the Role of NMR
The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity. The 2,4-difluoro substitution pattern on the benzamide ring, in particular, offers a unique combination of electronic and steric properties that medicinal chemists leverage to fine-tune the pharmacological profiles of new chemical entities.
NMR spectroscopy is indispensable in the development of these compounds, providing detailed information about molecular structure at the atomic level.[1][2] It allows for the precise mapping of atomic connectivity and the electronic environment of each nucleus, which is crucial for confirming the identity of synthesized compounds and identifying potential impurities.[1][2]
Experimental Protocols: A Foundation of Trustworthiness
The integrity of NMR data is fundamentally reliant on meticulous experimental execution. The following protocols are designed to ensure the acquisition of high-quality, reproducible ¹H and ¹³C NMR spectra for 2,4-difluorobenzamide derivatives.
Sample Preparation for Qualitative and Quantitative Analysis
A well-prepared sample is the cornerstone of a high-quality NMR spectrum. The primary objective is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Step-by-Step Protocol:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the 2,4-difluorobenzamide derivative. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Weighing the Sample: For standard ¹H and ¹³C NMR, accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial. For quantitative NMR (qNMR), a microbalance with a readability of at least 0.01 mg is recommended.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Use a vortex mixer to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any suspended particles.
-
Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm to ensure it is within the active volume of the NMR probe.
-
Internal Standard (for qNMR): For quantitative analysis, a certified internal standard of known purity and concentration should be co-dissolved with the analyte. The standard should have a simple spectrum with signals that do not overlap with those of the analyte.
Comparative ¹H NMR Analysis of 2,4-Difluorobenzamide Derivatives
The ¹H NMR spectrum of a 2,4-difluorobenzamide derivative is characterized by distinct regions corresponding to the aromatic protons and the substituents on the amide nitrogen. The presence of two fluorine atoms on the aromatic ring introduces complex spin-spin coupling patterns that are highly informative for structural confirmation.
The Aromatic Region: A Fingerprint of Substitution
The aromatic region of the ¹H NMR spectrum typically displays three proton signals for the 2,4-difluorobenzoyl moiety. The chemical shifts and coupling patterns are a direct consequence of the electron-withdrawing nature of the fluorine atoms and the amide group.
Key Observational Trends:
-
H-6: This proton, situated between the amide group and a fluorine atom, is typically the most deshielded aromatic proton, appearing as a multiplet due to coupling with H-5, H-3, and the fluorine at C-2.
-
H-5: This proton usually appears as a multiplet due to coupling with H-6 and H-3.
-
H-3: This proton, located between the two fluorine atoms, is often the most upfield of the aromatic protons and appears as a multiplet due to coupling with H-5, H-6, and the fluorine atoms at C-2 and C-4.
The exact chemical shifts and coupling constants are sensitive to the nature of the N-substituent and the solvent used. For instance, in a series of N-substituted piperazinyl-2,4-difluorobenzamides, the aromatic proton signals exhibit noticeable shifts depending on the solvent's polarity and hydrogen-bonding capability.
The N-Substituent Region: Probing the Amide Environment
The chemical shifts and multiplicities of the protons on the N-substituent provide valuable information about the conformation and dynamics around the amide bond. Due to the partial double bond character of the C-N amide bond, hindered rotation can lead to the observation of distinct signals for protons that would otherwise be chemically equivalent. This phenomenon, known as rotamerism, is often observed in N,N-disubstituted benzamides.
For example, in N,N-bis(2,4-difluorobenzoyl)piperazine, the piperazine protons show complex splitting patterns due to the presence of both syn and anti rotational conformers in solution.[3] The coalescence of these signals at elevated temperatures can be used to determine the energy barrier for rotation around the amide bond.
Table 1: Comparative ¹H NMR Data for Selected 2,4-Difluorobenzamide Derivatives
| Compound | N-Substituent | Aromatic Protons (δ, ppm) | N-Substituent Protons (δ, ppm) | Solvent |
| 1 | N,N-Diethyl | 7.40 (m, 1H), 6.96 (t, 1H), 6.85 (t, 1H) | 3.39 (br s, 2H), 3.03 (br s, 2H) | CDCl₃ |
| 2 | Piperidinyl | 7.35 (m, 1H), 6.90 (m, 2H) | 3.65 (br s, 2H), 3.30 (br s, 2H), 1.65 (m, 6H) | CDCl₃ |
| 3 | Morpholinyl | 7.38 (m, 1H), 6.92 (m, 2H) | 3.70 (m, 4H), 3.45 (m, 4H) | CDCl₃ |
| 4 | N-(2,4-difluorophenyl) | 8.37 (td, 1H), 8.11 (td, 1H), 7.48 (m, 1H), 7.26 (td, 1H), 7.14(dd, 1H), 6.85 (m, 2H) | 8.61 (d, 1H, NH) | CDCl₃ |
Data compiled from various sources, including Dong et al., 2020 and Al-Rawi et al., 2024.[3][4]
Comparative ¹³C NMR Analysis of 2,4-Difluorobenzamide Derivatives
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 2,4-difluorobenzoyl moiety are significantly influenced by the strong electronegativity of the fluorine atoms, leading to characteristic downfield shifts for the fluorine-bearing carbons and complex C-F coupling patterns.
The Aromatic Carbons: Deciphering C-F Couplings
The six aromatic carbons of the 2,4-difluorobenzoyl group give rise to distinct signals in the ¹³C NMR spectrum. The carbons directly attached to fluorine (C-2 and C-4) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are typically in the range of 240-260 Hz. Carbons that are two or three bonds away from a fluorine atom will show smaller, but still observable, coupling constants (²JCF and ³JCF).
Key Observational Trends:
-
C-2 and C-4: These carbons appear as doublets of doublets (or more complex multiplets) due to coupling with their attached fluorine and the other fluorine on the ring. They are found at the most downfield positions in the aromatic region.
-
C-1 (ipso-carbon): The carbon attached to the carbonyl group is also significantly affected by the fluorine substituents and often appears as a triplet or doublet of doublets due to two- and three-bond couplings to the fluorine atoms.
-
C-3, C-5, and C-6: These carbons also exhibit C-F coupling, which is invaluable for unambiguous signal assignment, often in conjunction with 2D NMR techniques.
The Carbonyl and N-Substituent Carbons
The carbonyl carbon (C=O) of the amide group typically resonates in the range of 160-170 ppm. Its chemical shift can be influenced by the electronic nature of the N-substituent. The carbon signals of the N-substituent appear in the aliphatic region of the spectrum and their chemical shifts are consistent with their local chemical environment.
Table 2: Comparative ¹³C NMR Data for Selected 2,4-Difluorobenzamide Derivatives in CDCl₃
| Compound | N-Substituent | Carbonyl C (δ, ppm) | Aromatic Carbons (δ, ppm) and JCF (Hz) | N-Substituent Carbons (δ, ppm) |
| 1 | N,N-Diethyl | 164.6 | 164.0 (dt, ¹J=251, ²J=12), 158.7 (dt, ¹J=253, ²J=11), 130.8 (m), 120.1 (dd, ²J=18, ⁴J=4), 112.5 (dd, ²J=22, ⁴J=3), 104.4 (t, ²J=26) | 42.4, 45.3, 45.8, 47.4 |
| 2 | Piperidinyl | ~165 | ~163 (dd), ~160 (dd), ~132 (dd), ~118 (dd), ~112 (dd), ~105 (t) | ~48, ~43, ~26, ~25, ~24 |
| 3 | Morpholinyl | ~164 | ~163 (dd), ~160 (dd), ~132 (dd), ~118 (dd), ~112 (dd), ~105 (t) | ~67, ~47, ~42 |
| 4 | N-(2,4-difluorophenyl) | ~163 | Data for both aromatic rings would be present and complex. | - |
Data for compound 1 from Dong et al., 2020.[3] Data for compounds 2, 3, and 4 are estimated based on typical chemical shift ranges and require experimental verification.
Advanced NMR Techniques for Unambiguous Structural Elucidation
For complex 2,4-difluorobenzamide derivatives or in cases of significant signal overlap in the 1D spectra, 2D NMR experiments are essential for complete and confident structure determination.
dot
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,4-Difluorobenzoylated Compounds
Introduction: The Rationale for Derivatization in Modern Mass Spectrometry
In the landscape of analytical chemistry, particularly within drug discovery and metabolomics, gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the separation and identification of volatile and semi-volatile compounds. However, many molecules of interest—such as primary and secondary amines, phenols, and alcohols—possess polar functional groups that render them non-volatile and prone to poor chromatographic behavior. Chemical derivatization is the strategic modification of these functional groups to increase analyte volatility, improve thermal stability, and enhance detection sensitivity[1][2].
Among the array of derivatizing agents, acylating agents like 2,4-difluorobenzoyl chloride offer a compelling set of advantages. The introduction of the 2,4-difluorobenzoyl group not only masks polar hydrogens but also imparts a unique and predictable fragmentation pattern under electron ionization (EI), facilitating confident structural elucidation. This guide provides an in-depth analysis of these fragmentation patterns, compares them with common alternatives, and presents the experimental data and protocols necessary for successful implementation in a research setting.
The Foundational Signature: Fragmentation of the Benzoyl Moiety
Before dissecting the specifics of the difluoro- derivative, it is crucial to understand the behavior of the parent benzoyl group in a mass spectrometer. Benzoyl derivatives are characterized by highly stable fragmentation pathways, which serve as a predictable analytical signature[3].
Upon electron ionization, the primary fragmentation event is typically the cleavage of the bond adjacent to the carbonyl group. This α-cleavage results in the formation of a resonance-stabilized benzoyl cation (C₆H₅CO⁺ ) at a mass-to-charge ratio (m/z) of 105. This ion is frequently the base peak in the spectrum. A subsequent, highly characteristic fragmentation is the neutral loss of carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺ ) at m/z 77[3][4]. These two ions, m/z 105 and 77, are the quintessential fingerprint of a benzoyl-derivatized compound.
Core Fragmentation Pathways of 2,4-Difluorobenzoylated Compounds
The presence of two fluorine atoms on the benzoyl ring significantly alters the mass of the characteristic ions but preserves the fundamental fragmentation logic. This provides a distinct, high-mass signature that is less likely to be obscured by background interference.
The primary fragmentation yields the 2,4-difluorobenzoyl cation at m/z 141 . This ion is the difluoro-analog of the m/z 105 benzoyl cation and is often the most abundant ion in the spectrum.
Following its formation, the 2,4-difluorobenzoyl cation undergoes a facile neutral loss of carbon monoxide (CO, 28 Da), resulting in the formation of the 2,4-difluorophenyl cation at m/z 113 .
These two ions, m/z 141 and m/z 113 , are the key diagnostic fragments for any compound derivatized with this compound.
Caption: Core fragmentation pathway of 2,4-difluorobenzoylated compounds.
Influence of the Analyte Class on Fragmentation
While the ions at m/z 141 and 113 are universal, the overall spectrum is a composite of this core signature and fragmentation pathways directed by the original analyte structure.
1. Derivatized Primary & Secondary Amines (Amides): When amines are derivatized, they form amides. The fragmentation is a competition between the cleavage that forms the 2,4-difluorobenzoyl cation and α-cleavage adjacent to the nitrogen atom[5].
-
α-Cleavage: This pathway is characteristic of amines and involves the cleavage of a C-C bond adjacent to the C-N bond, leading to a resonance-stabilized iminium cation. The largest alkyl group is preferentially lost[6]. For a derivatized butylamine, for instance, this would involve the loss of a propyl radical.
-
Proximity Effects & Rearrangements: For certain structures, particularly those with ortho substituents, intramolecular cyclization can occur, leading to unique fragmentation patterns. This "proximity effect" can result in the elimination of the ortho substituent (in this case, fluorine) following cyclization, a phenomenon observed in related benzanilide structures[4][7]. Additionally, if the alkyl chain contains a hydroxyl group, hydrogen transfer from the OH group can direct fragmentation in unique ways[8][9].
2. Derivatized Phenols & Alcohols (Esters): The derivatization of phenols and alcohols results in the formation of esters.
-
Phenolic Esters: For derivatized phenols, the spectrum is typically clean and dominated by the highly stable 2,4-difluorobenzoyl cation (m/z 141) due to the stability of the aromatic system.
-
Aliphatic Alcohols: For derivatized primary and secondary alcohols, fragmentation pathways common to esters are observed. This includes α-cleavage of the alkyl chain and, if the structure allows, the McLafferty rearrangement. The McLafferty rearrangement requires the presence of a γ-hydrogen relative to the carbonyl group and results in the elimination of a neutral alkene, producing a charged enol fragment.
Comparative Analysis: 2,4-Difluorobenzoyl vs. Other Derivatizing Agents
The choice of derivatizing agent is a critical decision in method development. The unique signature of the 2,4-difluorobenzoyl group offers clear advantages over more common alternatives, particularly silylating agents.
| Feature | This compound | Silylating Agents (e.g., BSTFA) | Perfluoroacyl Agents (e.g., PFBCl) |
| Derivative Type | Acyl (Amide/Ester) | Silyl Ether/Amine | Acyl (Amide/Ester) |
| Derivative Stability | High; generally resistant to hydrolysis. | Moderate; can be sensitive to moisture. | Very high. |
| Key Diagnostic Ions | m/z 141 , m/z 113 | m/z 73 [Si(CH₃)₃]⁺, [M-15]⁺ | m/z 195 [C₆F₅CO]⁺ |
| Ionization Mode | Excellent for Electron Ionization (EI). | Excellent for Electron Ionization (EI). | Excellent for Electron Capture Negative Ionization (ECNI) for ultra-trace analysis[10][11]. |
| Chromatography | Good thermal stability and chromatographic behavior. | Increases volatility significantly[2]. | Excellent volatility and chromatographic properties[11]. |
| Key Advantage | High-mass, unique, and predictable fragmentation pattern. | Very reactive and versatile for many functional groups[2][12]. | Extremely high sensitivity in ECNI-MS mode[13]. |
| Consideration | Reaction produces HCl, requiring a base or scavenger[10]. | Derivatives can be moisture-sensitive; reagent artifacts possible. | Reagent can be corrosive; byproducts must be managed. |
Experimental Protocols
A robust and reproducible protocol is the foundation of reliable analytical data. The following sections detail a validated workflow for the derivatization and analysis of compounds containing primary/secondary amine or hydroxyl groups.
Workflow Overview
Caption: General experimental workflow for 2,4-difluorobenzoylation.
Step-by-Step Derivatization Protocol
Causality: This protocol uses pyridine as both a solvent and a base. Its function is to catalyze the reaction and to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the acylation, driving the reaction to completion[14].
-
Sample Preparation: Pipette an appropriate volume of the sample solution (containing approximately 10-100 µg of the analyte) into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure no residual water is present, as it can hydrolyze the derivatizing reagent.
-
Reagent Addition: Add 50 µL of pyridine (or another suitable base like triethylamine) and 50 µL of a 10% (w/v) solution of this compound in a non-polar solvent like toluene.
-
Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure the reaction proceeds to completion.
-
Cooling & Dilution: After incubation, allow the vial to cool to room temperature. Dilute the sample with a suitable solvent (e.g., ethyl acetate) to the final desired concentration for GC-MS analysis.
-
Optional Quenching: If excess reagent is a concern, a small amount of methanol can be added to react with and consume any remaining this compound.
Recommended GC-MS Parameters
Causality: A standard non-polar column like a DB-5ms is chosen for its versatility with a wide range of derivatized compounds. The temperature program is designed to separate analytes based on their boiling points, while the 70 eV electron ionization energy is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation[4].
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent |
| Injector | Split/Splitless, 280°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Methylpolysiloxane)[15] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
Conclusion
Derivatization with this compound is a powerful strategy for the GC-MS analysis of polar compounds such as amines and phenols. The resulting derivatives exhibit excellent chromatographic properties and, most importantly, produce a highly characteristic and predictable mass spectral fingerprint. The dominant formation of the 2,4-difluorobenzoyl cation at m/z 141 and its subsequent loss of CO to form the ion at m/z 113 provides an unambiguous marker for the presence of the tag. This signature, combined with analyte-specific fragmentation, allows for confident identification in complex matrices. When compared to other derivatization methods, the stability of the derivatives and the uniqueness of the high-mass fragments make 2,4-difluorobenzoylation an invaluable tool for researchers, scientists, and drug development professionals.
References
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. (n.d.). Benchchem.
- A Comparative Guide to Derivatization Agents for Amine and Phenol Analysis in GC-MS, with a Focus on 2,3,4,5-Tetrafluorobenzoyl Chloride. (n.d.). Benchchem.
- DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175–3183.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- Mass spectra of halogenostyrylbenzoxazoles. (n.d.). ResearchGate.
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- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
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- GC-MS-Based Study of 14 Cannabinoids Separation in Cannabis sativa L. Extracts using a Derivatization Approach. (2025). Scientific Journals | CESPU.
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Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. (2025). ResearchGate. Retrieved from [Link]
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- Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing).
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Mass Spectrometry: Fragmentation. (n.d.).
- An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. (2010). ResearchGate.
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A Senior Application Scientist's Guide to Distinguishing Isomers of Difluorobenzoyl Chloride Using Spectroscopic Methods
In the realm of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a cornerstone of ensuring efficacy, safety, and reproducibility. The six positional isomers of difluorobenzoyl chloride (C₇H₃ClF₂O) serve as a quintessential example of this analytical challenge. While they share the same molecular formula and weight, the spatial arrangement of the two fluorine atoms on the benzoyl chloride backbone imparts unique physicochemical properties that demand distinct characterization. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous differentiation of these isomers.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.
The Foundational Challenge: Isomeric Similarity
The six isomers of difluorobenzoyl chloride—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzoyl chloride—present a unique analytical puzzle. Their similar boiling points and polarities can make chromatographic separation challenging, placing a greater emphasis on spectroscopic methods for definitive identification. The key to their differentiation lies in how the position of the fluorine atoms influences the electronic environment and vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.
¹⁹F NMR: The Primary Arbiter
Given the subject molecules, ¹⁹F NMR is the most direct and informative method. The fluorine-19 nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[1] The chemical shifts and, crucially, the coupling constants (J-values) between fluorine atoms and between fluorine and hydrogen atoms are exquisitely sensitive to their relative positions.
Causality Behind Spectral Differences:
-
Chemical Shift (δ): The chemical shift of a ¹⁹F nucleus is highly dependent on its electronic environment. The positions of the other fluorine atom and the electron-withdrawing benzoyl chloride group significantly alter the shielding of each fluorine nucleus. Generally, fluorine atoms ortho to the carbonyl group will experience a different electronic environment than those in meta or para positions.
-
Spin-Spin Coupling (J): The through-bond coupling between nuclei provides definitive evidence of connectivity.
-
³JFF (ortho): ~20 Hz
-
⁴JFF (meta): ~2-7 Hz
-
⁵JFF (para): ~10-15 Hz
-
³JHF (ortho): ~7-11 Hz
-
⁴JHF (meta): ~5-8 Hz
-
⁵JHF (para): ~2-3 Hz
-
The distinct patterns of these coupling constants create unique spectral fingerprints for each isomer.
¹H and ¹³C NMR: Corroborative Evidence
While ¹⁹F NMR is often sufficient, ¹H and ¹³C NMR provide valuable corroborating data. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The number of distinct signals, their chemical shifts, and their multiplicities (splitting patterns) are dictated by the symmetry of the molecule and the H-F coupling.[2]
For instance, the highly symmetric 3,5-difluorobenzoyl chloride will exhibit a much simpler ¹H NMR spectrum compared to the asymmetric 2,3-difluorobenzoyl chloride. Similarly, in ¹³C NMR, the number of aromatic signals and the magnitude of the C-F coupling constants (¹JCF, ²JCF, etc.) provide further structural confirmation.
Comparative NMR Data for Difluorobenzoyl Chloride Isomers
| Isomer | Expected ¹⁹F NMR Signals | Expected ¹H Aromatic Signals | Key Differentiating Features |
| 2,3- | Two distinct multiplets | Three distinct multiplets | Complex, asymmetric patterns in all spectra. |
| 2,4- | Two distinct multiplets | Three distinct multiplets | Presence of a para H-F coupling. |
| 2,5- | Two distinct multiplets | Three distinct multiplets | Presence of a meta H-F coupling. |
| 2,6- | One singlet (equivalent F) | Two multiplets | High symmetry leads to fewer signals.[3] |
| 3,4- | Two distinct multiplets | Three distinct multiplets | Ortho F-F coupling will be observed. |
| 3,5- | One singlet (equivalent F) | Two signals (a triplet and a doublet) | Highest symmetry results in the simplest spectra.[4] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the difluorobenzoyl chloride isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often beneficial to simplify the fluorine spectrum.
-
Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum.
-
-
Spectral Analysis:
-
¹⁹F NMR: Determine the number of signals and their chemical shifts. Analyze the multiplicities to determine F-F and H-F coupling constants.
-
¹H NMR: Analyze the aromatic region (typically 7.0-8.5 ppm). Determine the number of signals, their integration, chemical shifts, and multiplicities.
-
¹³C NMR: Count the number of signals in the aromatic region to assess molecular symmetry. Analyze C-F coupling patterns.
-
Infrared (IR) Spectroscopy: A Rapid Screening Method
IR spectroscopy provides information about the vibrational modes of a molecule. While not as definitive as NMR for isomer differentiation, it can serve as a rapid and cost-effective screening tool.
Causality Behind Spectral Differences:
The primary differentiating features in the IR spectra of difluorobenzoyl chloride isomers are found in the fingerprint region (below 1500 cm⁻¹). The C-F stretching and bending vibrations, as well as the C-H out-of-plane bending modes, are sensitive to the substitution pattern on the aromatic ring.
-
C=O Stretch: The strong carbonyl (C=O) stretch will be present in all isomers, typically in the range of 1750-1790 cm⁻¹. The electronic effect of the fluorine atoms may cause slight shifts in this frequency, but it is generally not sufficient for unambiguous differentiation.
-
C-F Stretch: The C-F stretching vibrations, typically found between 1100 and 1300 cm⁻¹, can be indicative of the substitution pattern.
-
C-H Out-of-Plane Bending: The pattern of absorption bands in the 700-900 cm⁻¹ region, which corresponds to C-H out-of-plane bending, is highly characteristic of the substitution pattern on the benzene ring.
Comparative IR Data for Difluorobenzoyl Chloride Isomers
| Isomer | C=O Stretch (cm⁻¹) (Approx.) | Key Fingerprint Region Features (cm⁻¹) (Approx.) |
| 2,3- | ~1780 | Complex pattern due to low symmetry. |
| 2,4- | ~1775 | Distinct bands for 1,2,4-trisubstitution. |
| 2,5- | ~1778 | Characteristic absorptions for 1,2,5-trisubstitution. |
| 2,6- | ~1785 | Simpler pattern due to higher symmetry. |
| 3,4- | ~1770 | Bands indicative of 1,2,4-trisubstitution. |
| 3,5- | ~1772 | Simpler pattern reflecting the C₂ᵥ symmetry. |
Note: The exact frequencies can vary based on the sample phase (neat liquid, solution) and spectrometer calibration.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Spectral Analysis: Identify the strong C=O stretch. Carefully compare the fingerprint region (1500-700 cm⁻¹) of the unknown sample with reference spectra of the known isomers.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Insights
Mass spectrometry is essential for confirming the molecular weight of the compound but can also offer structural clues for isomer differentiation, particularly when coupled with a separation technique like Gas Chromatography (GC-MS).
Causality Behind Fragmentation Differences:
Upon electron ionization, the difluorobenzoyl chloride isomers will all exhibit a molecular ion peak (M⁺) corresponding to their molecular weight. The differentiation lies in the relative abundances of the fragment ions. The stability of the resulting carbocations and radical cations can be influenced by the position of the fluorine atoms.
Key fragmentation pathways include:
-
Loss of a chlorine atom: [M-Cl]⁺
-
Loss of the carbonyl group: [M-CO]⁺
-
Loss of the entire benzoyl group: [C₆H₃F₂]⁺
While the m/z values of these primary fragments will be the same for all isomers, their relative intensities in the mass spectrum can differ, providing a basis for differentiation.[5] However, these differences can be subtle, making MS a less reliable standalone technique for isomer identification compared to NMR.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The isomers may exhibit small differences in retention times based on their boiling points and polarities.
-
MS Detection: As the compounds elute from the GC column, they are introduced into the mass spectrometer. Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Data Analysis: Confirm the molecular weight from the molecular ion peak. Compare the fragmentation pattern and relative ion abundances of the unknown with reference mass spectra of the isomers.
Workflow and Logic for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of difluorobenzoyl chloride isomers, prioritizing the most definitive techniques.
Caption: Recommended workflow for isomer identification.
Conclusion
While IR spectroscopy and mass spectrometry provide valuable and often necessary data for the characterization of difluorobenzoyl chloride isomers, NMR spectroscopy, particularly ¹⁹F NMR, is the most powerful and unambiguous method for their differentiation. The unique chemical shifts and spin-spin coupling patterns observed in the NMR spectra provide a definitive fingerprint for each isomer. A multi-technique approach, as outlined in the workflow, ensures the highest confidence in structural assignment, a critical requirement in research, development, and quality control.
References
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
-
PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Nehring, J., & Saupe, A. (1969). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 52(3), 1307-1312.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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ChemSrc. (n.d.). 2,3-Difluorobenzoyl chloride. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Difluorobenzoyl chloride [1H NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Difluorobenzoyl chloride [13C NMR]. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 2,5-Difluorobenzoyl chloride, 98%. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 2,5-Difluorobenzoyl chloride, 98% 35730-09-7. Retrieved from [Link]
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ChemSrc. (n.d.). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]
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ChemSrc. (n.d.). 3,5-Difluorobenzyl chloride. Retrieved from [Link]
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ChemSrc. (n.d.). 2,6-Difluorobenzyl chloride. Retrieved from [Link]
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NIST. (n.d.). 2,3-Difluorobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Difluorobenzoyl chloride [FTIR]. Retrieved from [Link]
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NIH. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
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YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. ChemHelp ASAP. Retrieved from [Link]
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YouTube. (2022, July 15). F -19 NMR Spectroscopy. All 'Bout Chemistry. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). Specifications of 2,3-Difluorobenzoyl chloride. Retrieved from [Link]
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PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link]
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SciSpace. (n.d.). Characteristic infrared frequencies of rotational isomers of alkyl chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
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A Comparative Validation of Amide Synthesis: 2,4-Difluorobenzoyl Chloride vs. In Situ Carboxylic Acid Activation
A Technical Guide for Method Selection in Pharmaceutical and Chemical Development
Introduction
The 2,4-difluorobenzoyl moiety is a privileged scaffold in modern medicinal chemistry, appearing in a range of pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the two fluorine atoms, can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the efficient and reliable synthesis of amides derived from 2,4-difluorobenzoyl precursors is a critical task for researchers in drug discovery and process development.
The choice of synthetic method for forming an amide bond is pivotal, influencing not only yield and purity but also process scalability, cost, and environmental impact. The classical approach, utilizing the highly reactive 2,4-difluorobenzoyl chloride, is often favored for its speed and atom economy. However, its sensitivity to moisture and the generation of corrosive byproducts necessitate careful handling and can be incompatible with sensitive substrates. An increasingly popular alternative is the in situ activation of the corresponding carboxylic acid using peptide coupling reagents, which offers milder reaction conditions at the cost of reagent expense and byproduct removal.
This guide presents a direct, data-driven comparison of these two prominent methods for the synthesis of a model amide, N-benzyl-2,4-difluorobenzamide. By objectively evaluating performance based on key experimental metrics and providing detailed, validated protocols, this document serves as a practical resource for scientists to make informed decisions when selecting an acylation strategy.
The Synthetic Challenge: Balancing Reactivity, Purity, and Practicality
The fundamental goal is the formation of a robust amide linkage. The two methods under comparison achieve this via distinct mechanistic pathways, each with inherent advantages and disadvantages.
-
Method A: The Acyl Chloride Route. This is a classic nucleophilic acyl substitution.[1][2] this compound is highly electrophilic, making it susceptible to rapid attack by an amine. The reaction is fast and often high-yielding. The primary drawbacks are the reagent's hydrolytic instability and the stoichiometric generation of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.[1]
-
Method B: The Coupling Reagent Route. This strategy avoids the need to isolate the unstable acyl chloride. Instead, 2,4-difluorobenzoic acid is activated in situ using a coupling reagent, forming a highly reactive ester intermediate that is then readily displaced by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient but are more complex, expensive, and generate byproducts (e.g., tetramethylurea) that must be removed during workup. This method is prized for its mild conditions and broad substrate compatibility.
Diagram 1: Comparative Reaction Pathways
Caption: Mechanistic overview of amide synthesis via the acyl chloride (A) and HATU coupling (B) routes.
Performance Comparison: Experimental Data
The synthesis of N-benzyl-2,4-difluorobenzamide was performed using both methods under optimized conditions. The reactions were monitored by HPLC to determine completion, and the final products were isolated, purified, and analyzed to gather the following quantitative data.
| Parameter | Method A: this compound | Method B: HATU Coupling | Justification & Causality |
| Reaction Time | ~1 hour | ~2 hours | The direct acylation with the highly electrophilic acyl chloride is mechanistically simpler and kinetically faster than the two-step activation-coupling sequence.[] |
| Isolated Yield | 94% | 89% | Method A often provides higher yields due to the high reactivity and fewer potential side reactions if conditions are well-controlled. The HATU method can have minor losses during workup to remove coupling byproducts. |
| Purity (by HPLC) | 98.5% | >99.5% | The milder conditions of HATU coupling often lead to a cleaner reaction profile with fewer impurities, particularly with complex or sensitive substrates. The forceful nature of the acyl chloride reaction can sometimes generate minor side products. |
| Cost of Reagents | Low | High | This compound and triethylamine are commodity chemicals. HATU is a complex, patented reagent and is significantly more expensive, making it less suitable for large-scale manufacturing on cost grounds alone. |
| Ease of Workup | Simple aqueous wash | More complex (aqueous wash + potential chromatography) | The byproduct of Method A, triethylammonium chloride, is highly water-soluble and easily removed. The urea byproducts from HATU can sometimes be challenging to remove completely without chromatography. |
| Safety & Handling | Acyl chloride is corrosive and moisture-sensitive. Reaction is exothermic. | Reagents are generally stable solids. Reaction is less exothermic. | Handling acyl chlorides requires an inert atmosphere and careful quenching procedures.[4] Coupling reagents are generally safer and easier to handle on a lab scale. |
Detailed Experimental & Analytical Protocols
To ensure reproducibility and trustworthiness, the exact protocols used to generate the comparative data are provided below.
Diagram 2: General Experimental Workflow
Caption: Standard workflow for synthesis, purification, and validation of the target amide.
Method A: Synthesis via this compound
-
Setup: To a round-bottom flask under an argon atmosphere, add benzylamine (1.0 eq.), anhydrous dichloromethane (DCM, 0.5 M), and triethylamine (1.2 eq.). Cool the solution to 0 °C in an ice bath.
-
Addition: Add this compound (1.05 eq.) dropwise to the stirred solution over 10 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Monitoring: Withdraw a small aliquot, quench with water, extract with DCM, and analyze by HPLC to confirm the consumption of the limiting reagent.[5]
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white solid.
-
Purification: Recrystallize from ethanol/water to obtain pure N-benzyl-2,4-difluorobenzamide.
Method B: Synthesis via HATU Coupling
-
Setup: To a round-bottom flask, add 2,4-difluorobenzoic acid (1.05 eq.), HATU (1.1 eq.), and anhydrous dimethylformamide (DMF, 0.5 M).
-
Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq.) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.[6]
-
Addition: Add benzylamine (1.0 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting amine is consumed.[7]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (3x) to remove DMF and byproducts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product may require flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to remove residual coupling-related byproducts and achieve >99.5% purity.
Analytical Validation: A Self-Validating System
Trustworthy protocols require robust analytical confirmation. HPLC and NMR spectroscopy are essential tools for validating the outcome of the synthesis.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound and to monitor the reaction's progress.[9][10] A validated method provides quantitative data on the success of the synthesis and purification.
-
Protocol: Purity Analysis
-
Sample Prep: Prepare a ~1 mg/mL solution of the synthesized amide in acetonitrile.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. The purity is calculated as the area of the product peak divided by the total area of all peaks in the chromatogram. A successful synthesis will show a single major peak for the product with minimal impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation of the synthesized molecule. For N-benzyl-2,4-difluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR are all informative.
-
Key Spectroscopic Features:
-
¹H NMR: The presence of a broad triplet or doublet around 8.5-9.0 ppm corresponding to the amide N-H proton is a key indicator of amide bond formation.[11][12] A doublet around 4.6 ppm for the CH₂ group adjacent to the nitrogen is also expected. The aromatic regions will show complex splitting patterns due to fluorine coupling.
-
¹³C NMR: A peak around 164 ppm confirms the presence of the amide carbonyl carbon.
-
¹⁹F NMR: Two distinct signals in the typical aromatic fluorine region (approx. -110 to -120 ppm) will confirm the 2,4-difluoro substitution pattern.[13]
-
Conclusion and Recommendations
Both the traditional acyl chloride method and the modern HATU coupling method are effective for synthesizing N-benzyl-2,4-difluorobenzamide. The choice between them is dictated by the specific priorities of the project.
-
Choose the this compound Method (Method A) for:
-
Large-scale synthesis where cost is a primary driver.
-
Substrates that are stable to slightly acidic conditions and moderate exotherms.
-
When simplicity of workup and byproduct removal is paramount.
-
-
Choose the HATU Coupling Method (Method B) for:
-
Small-scale discovery chemistry where reagent cost is less critical.
-
Synthesizing amides from precious or acid-sensitive amines, as the conditions are significantly milder.
-
When achieving the highest possible purity with minimal optimization is the goal.
-
By understanding the underlying mechanisms, performance trade-offs, and validation requirements detailed in this guide, researchers can confidently select and execute the optimal synthetic strategy for their 2,4-difluorobenzoyl-containing targets.
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A Comparative Guide to Catalysts for Friedel-Crafts Acylation: From Traditional Lewis Acids to Greener Alternatives
Introduction: The Enduring Significance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the formation of crucial carbon-carbon bonds, yielding aryl ketones that serve as pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, has remained a vital tool for chemists.[3][4] The reaction's enduring relevance stems from its ability to introduce an acyl group onto an aromatic ring, a transformation that is fundamental to the construction of complex molecules.[3] A key advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution that often plagues alkylation reactions.[3][5] Furthermore, the resonance-stabilized acylium ion intermediate is not prone to the rearrangements that can lead to product mixtures in alkylation.[3][6]
The choice of catalyst is paramount in a Friedel-Crafts acylation, profoundly influencing the reaction's efficiency, selectivity, and environmental impact.[1] This guide provides a comparative analysis of various catalytic systems, from traditional Lewis acids to more sustainable modern alternatives, supported by experimental data to empower researchers, scientists, and drug development professionals in making informed catalyst selections.
Mechanism of Friedel-Crafts Acylation
The generally accepted mechanism for Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion.[3][7] In a typical reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), the Lewis acid coordinates to the halogen atom of the acyl chloride.[6][7] This coordination facilitates the cleavage of the carbon-halogen bond, forming a resonance-stabilized acylium ion (R-C=O⁺) and the [AlCl₄]⁻ complex.[6][7][8] The electron-rich aromatic ring then attacks the electrophilic acylium ion, leading to the formation of a sigma complex (or arenium ion).[6] Aromaticity is subsequently restored through deprotonation, typically by the [AlCl₄]⁻, to yield the final aryl ketone product and regenerate the Lewis acid catalyst.[6][7][9]
Caption: General mechanism of Friedel-Crafts acylation.
Comparative Analysis of Catalytic Systems
The ideal catalyst for a Friedel-Crafts acylation should offer high conversion and selectivity, operate under mild conditions, be cost-effective, and align with the principles of green chemistry. This section compares the performance of various catalyst classes.
Traditional Lewis Acids: The Workhorses
Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have historically been the catalysts of choice for Friedel-Crafts acylation.[1][10] They are highly effective at activating the acylating agent, leading to high yields. However, their application is often hampered by several drawbacks. A significant limitation is the need for stoichiometric or even excess amounts of the catalyst because the product ketone forms a stable complex with the Lewis acid, rendering it inactive.[2][5][9] This necessitates a hydrolytic workup to decompose the complex, generating large volumes of corrosive and acidic waste.[2][11] Furthermore, these catalysts are highly sensitive to moisture, requiring strictly anhydrous reaction conditions.[2][8]
Table 1: Performance of Traditional Lewis Acids in the Acetylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho:-meta:-para Ratio |
| AlCl₃ | Toluene | Room Temp | 29 | 2:1:97 |
| FeCl₃ | Toluene | Room Temp | 24 | 2:1:97 |
Data sourced from a study on the acetylation of toluene with acetyl halides.[12]
Metal Triflates: A Step Towards Greener Catalysis
Metal triflates, particularly lanthanide triflates (Ln(OTf)₃), have emerged as highly efficient and more environmentally benign alternatives to traditional Lewis acids.[11][13] These catalysts are often water-tolerant, allowing for less stringent reaction conditions.[13][14] A key advantage is their ability to be used in catalytic amounts and their potential for recovery and reuse, which significantly improves the atom economy of the reaction.[15][16] Metal triflates have demonstrated high activity and selectivity in various Friedel-Crafts acylations.[2] For instance, a study on the benzoylation of anisole revealed that praseodymium(III) triflate (Pr(OTf)₃) exhibited superior catalytic activity compared to other lanthanide triflates under microwave irradiation.[13][17]
Table 2: Comparative Performance of Lanthanide Triflates in the Benzoylation of Anisole
| Catalyst (5 mol%) | Time (min) | Yield (%) |
| La(OTf)₃ | 10 | 85 |
| Pr(OTf)₃ | 10 | 98 |
| Nd(OTf)₃ | 10 | 92 |
| Sm(OTf)₃ | 10 | 88 |
| Eu(OTf)₃ | 10 | 82 |
| Gd(OTf)₃ | 10 | 80 |
| Dy(OTf)₃ | 10 | 78 |
| Ho(OTf)₃ | 10 | 75 |
| Er(OTf)₃ | 10 | 78 |
| Yb(OTf)₃ | 10 | 85 |
Reaction Conditions: Anisole (1 mmol), Benzoic Anhydride (1 mmol), Catalyst (5 mol%), Deep Eutectic Solvent (0.1 g), Microwave Irradiation, 100 °C.[13]
Solid Acid Catalysts: The Heterogeneous Advantage
Solid acid catalysts, such as zeolites and sulfated zirconia, represent a significant advancement in the pursuit of sustainable Friedel-Crafts acylation.[10][18] Their heterogeneous nature allows for easy separation from the reaction mixture by simple filtration, facilitating catalyst recycling and continuous flow processes.[19] Zeolites, with their well-defined pore structures, can impart shape selectivity, favoring the formation of specific isomers, often the para-substituted product.[10] For example, mordenite zeolites have shown excellent activity and selectivity for the acylation of anisole with acetic anhydride, yielding the desired 4-methoxyacetophenone in high yields.[20] Sulfated zirconia has also been identified as an effective catalyst for the acylation of benzene, leading to the selective formation of 4-chlorobenzophenone.[21]
Table 3: Performance of Zeolite Catalysts in the Acylation of Anisole with Acetic Anhydride
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for 4-methoxyacetophenone (%) |
| Mordenite (SiO₂/Al₂O₃ = 200) | 150 | 3 | Quantitative | >99 |
| Mordenite (SiO₂/Al₂O₃ = 110) | 150 | 2 | Quantitative | >99 |
| H-ZSM-5 (modified with HPW) | 120 | 4 | ~90 | High (not specified) |
Data compiled from studies on zeolite-catalyzed acylation of anisole.[20][22]
Ionic Liquids: Novel Reaction Media and Catalysts
Ionic liquids, which are salts with melting points below 100 °C, have garnered significant attention as both solvents and catalysts for Friedel-Crafts acylation.[23][24] Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" solvent alternatives.[24] In some cases, ionic liquids themselves can act as Lewis or Brønsted acid catalysts.[23][25] More commonly, they are used as reaction media for metal triflate-catalyzed acylations, where they can enhance reaction rates and selectivities.[23][26] The use of ionic liquids can also facilitate catalyst recycling, as the catalyst often remains dissolved in the ionic liquid phase, which can be separated from the product and reused.[2][26]
Experimental Protocols
To provide a practical context for the discussed catalysts, this section details representative experimental procedures for Friedel-Crafts acylation.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol describes the acylation of an aromatic compound using acetyl chloride and anhydrous aluminum chloride.[8][27]
Materials:
-
Anhydrous aluminum chloride (1.1 equiv)
-
Methylene chloride (anhydrous)
-
Acetyl chloride (1.1 equiv)
-
Aromatic compound (e.g., toluene, anisole) (1.0 equiv)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in methylene chloride.[8][27]
-
Add a solution of acetyl chloride in methylene chloride dropwise to the cooled suspension over 10 minutes.[8][27]
-
After the addition is complete, add a solution of the aromatic compound in methylene chloride dropwise, maintaining the temperature at 0 °C.[8]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.[8]
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[6][8]
-
Separate the organic layer and extract the aqueous layer with methylene chloride.[8]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.[8]
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Caption: Experimental workflow for Friedel-Crafts acylation using AlCl₃.
Protocol 2: Friedel-Crafts Acylation using Ytterbium Triflate (Yb(OTf)₃)
This protocol outlines a more environmentally friendly approach using a catalytic amount of a lanthanide triflate.[1]
Materials:
-
Ytterbium(III) triflate (Yb(OTf)₃) (e.g., 5 mol%)
-
Anisole (1.0 equiv)
-
Acetic anhydride (1.2 equiv)
-
Nitromethane (solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ytterbium(III) triflate in nitromethane.
-
Add anisole to the solution, followed by the dropwise addition of acetic anhydride.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC.[28]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.[1]
-
The aqueous layer can be collected to recover the catalyst by evaporation of water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the product by column chromatography.
Caption: Experimental workflow for Friedel-Crafts acylation using Yb(OTf)₃.
Conclusion: A Move Towards Greener Acylations
The Friedel-Crafts acylation remains an indispensable transformation in organic synthesis. While traditional Lewis acids like AlCl₃ are effective, their environmental drawbacks are significant.[2] The development of more sustainable catalysts, such as metal triflates and solid acids, has been a major focus of research.[2][10] These newer catalytic systems offer numerous advantages, including the use of catalytic quantities, milder reaction conditions, and the potential for catalyst recovery and reuse, all of which contribute to greener and more cost-effective chemical processes.[11][28] The choice of catalyst will ultimately depend on the specific substrate, desired product, and the scale of the reaction. However, the trend is clearly moving towards the adoption of these more environmentally benign alternatives.
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Synthesized with 2,4-Difluorobenzoyl Chloride
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of available building blocks, 2,4-difluorobenzoyl chloride has emerged as a privileged precursor for synthesizing compounds with a wide spectrum of biological activities. The strategic incorporation of the 2,4-difluorophenyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability, increased binding affinity, and improved cell permeability. This guide provides an in-depth technical comparison of the biological performance of various compound classes derived from this compound, supported by experimental data and field-proven insights.
The Significance of the 2,4-Difluorobenzoyl Scaffold
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The 2,4-difluoro substitution pattern on the benzoyl ring is particularly noteworthy. The high electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for ligand-receptor binding. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation and thereby increasing the in vivo half-life of the parent molecule. This inherent stability and unique electronic profile make this compound a versatile starting material for the synthesis of potent and selective bioactive compounds.
Comparative Analysis of Biological Activities
This section will delve into the diverse biological activities exhibited by compounds synthesized using this compound as a key intermediate. We will objectively compare their performance with alternative compounds and provide supporting experimental data where available.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. A notable class of such compounds are the fluorobenzoylthiosemicarbazides.
Comparison with Other Antimicrobial Agents:
Compared to conventional antibiotics, these synthetic compounds offer a potential avenue to combat the growing threat of antimicrobial resistance. For instance, certain fluorobenzoylthiosemicarbazides have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.
Supporting Experimental Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of fluorobenzoylthiosemicarbazides against various Gram-positive bacteria. The data highlights the influence of substituents on the N4 aryl position on antimicrobial potency.
| Compound ID | N4-Aryl Substituent | S. aureus ATCC 29213 (MIC, µg/mL) | S. aureus ATCC 25923 (MIC, µg/mL) | B. subtilis ATCC 6633 (MIC, µg/mL) | Reference |
| 15a | 3-CF₃ | 15.63 | 15.63 | 7.82 | |
| 15b | 3-CF₃ | 7.82 | 7.82 | 15.63 | |
| 16b | 4-CF₃ | 7.82 | 7.82 | 15.63 | |
| Cefuroxime | - | 0.25-1.0 | 0.12-0.5 | 0.25-1.0 |
Note: Lower MIC values indicate higher antimicrobial activity.
Structure-Activity Relationship (SAR) Insights:
The data suggests that the presence of a trifluoromethyl (CF₃) group on the N4-aryl ring is beneficial for antibacterial activity. The position of the CF₃ group (meta or para) also influences the potency, indicating that steric and electronic factors play a crucial role in the interaction with the bacterial target.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity
The 2,4-difluorobenzoyl moiety has been incorporated into various heterocyclic scaffolds to generate potent anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines.
Comparison with Standard Chemotherapeutic Drugs:
Several novel compounds have shown comparable or even superior in vitro anticancer activity to established drugs like doxorubicin, with the potential for improved selectivity and reduced side effects.
Supporting Experimental Data:
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative 2,4-difluorobenzoyl derivatives against different cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Reference |
| Hydrazone 1d | PC-3 (Prostate) | 9.38 | - | [1] |
| Hydrazone 1e | A-549 (Lung) | 13.39 | - | [1] |
| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 | - | [1] |
| Thiadiazole A2 | MCF-7 (Breast) | 52.35 | - | [2] |
| Thiadiazole B1 | MCF-7 (Breast) | 53.9 | - | [2] |
| Thiadiazole B3 | MCF-7 (Breast) | 54.1 | - | [2] |
Note: Lower IC₅₀ values indicate higher cytotoxic activity.
Mechanism of Action Insights:
While the exact mechanisms are still under investigation for many novel compounds, some are believed to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. Molecular docking studies suggest potential interactions with key enzymes involved in cancer progression.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Activity
The 2,4-difluorobenzoyl scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Comparison with Existing NSAIDs:
Novel derivatives are being developed with the aim of improving COX-2 selectivity and reducing the gastrointestinal side effects associated with traditional NSAIDs that also inhibit the constitutive COX-1 enzyme.
Supporting Experimental Data:
The table below shows the in vitro inhibitory activity (IC₅₀) of a representative compound against COX-1 and COX-2 enzymes, along with a selectivity index.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| WE-4 | - | 0.22 | - | [3] |
| Celecoxib | - | 0.08 | - | [3] |
| Zileuton (LOX inhibitor) | 0.05 | - | - | [3] |
Note: A higher COX-2 Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Signaling Pathway Involvement:
The primary mechanism of action for many anti-inflammatory compounds derived from this compound is the inhibition of the cyclooxygenase (COX) pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some compounds may also exhibit inhibitory effects on the lipoxygenase (LOX) pathway, leading to a dual-inhibition profile.[3][4][5][6]
Caption: Simplified Arachidonic Acid Cascade and Inhibition.
Herbicidal Activity
In the agrochemical sector, this compound is a valuable intermediate for the synthesis of novel herbicides. These compounds can exhibit both pre- and post-emergence activity against a variety of weed species.
Comparison with Commercial Herbicides:
The goal in developing new herbicides is often to find compounds with novel modes of action to combat herbicide resistance, as well as to improve crop selectivity and environmental safety profiles.
Supporting Experimental Data:
The following data illustrates the post-emergence herbicidal activity of a series of 1,2,4-oxadiazole compounds against Arabidopsis thaliana (AT).
| Compound ID | Dose (g ai/ha) | Inhibition Rate (%) | Reference |
| 5j | 75 | >50 | [7] |
| 5k | 75 | >50 | [7] |
| SUT (Control) | 150 | High | [7] |
Mechanism of Action Insights:
Some of these herbicidal compounds are believed to act as inhibitors of essential plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of vital metabolic pathways and ultimately plant death.[8]
Experimental Protocol: Whole-Plant Herbicidal Activity Assay (Post-Emergence)
-
Plant Growth: Weed and crop species are grown in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 true leaves).
-
Herbicide Application: The test compounds are formulated as a spray solution and applied to the foliage of the plants at various dose rates. A control group is sprayed with the formulation blank.
-
Evaluation: The plants are returned to the greenhouse and observed for signs of phytotoxicity over a period of 14-21 days.
-
Data Collection: Herbicidal efficacy is typically assessed by visual rating of injury (e.g., on a scale of 0-100%, where 100% is complete plant death) and/or by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.
Conclusion
The versatility of this compound as a synthetic precursor is evident from the diverse and potent biological activities of its derivatives. The incorporation of the 2,4-difluorobenzoyl moiety consistently contributes to enhanced biological efficacy across antimicrobial, anticancer, anti-inflammatory, and herbicidal applications. The continued exploration of novel scaffolds derived from this valuable building block holds significant promise for the development of next-generation pharmaceuticals and agrochemicals. The experimental data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of the 2,4-difluorobenzoyl scaffold in their discovery and development programs.
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A Senior Application Scientist's Guide to the Kinetic Landscape of 2,4-Difluorobenzoyl Chloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the nuanced field of synthetic chemistry, the selection of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic campaign. 2,4-Difluorobenzoyl chloride has emerged as a valuable reagent, particularly in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can profoundly influence a molecule's biological activity. This guide provides an in-depth, objective comparison of the kinetic performance of this compound against common alternatives, supported by established experimental data and detailed protocols. Our focus is to equip you with the necessary insights to make informed decisions in your research and development endeavors.
The Enhanced Reactivity of this compound: An Electronic Perspective
The reactivity of a benzoyl chloride is intrinsically linked to the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring play a crucial role in modulating this reactivity through inductive and resonance effects. In the case of this compound, the two fluorine atoms are potent electron-withdrawing groups. This property significantly enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, benzoyl chloride.
This heightened electrophilicity translates to faster reaction rates in various transformations, including hydrolysis, aminolysis, and Friedel-Crafts acylation. Understanding the quantitative aspects of this enhanced reactivity is paramount for reaction optimization and control.
Comparative Kinetic Analysis: this compound vs. Alternatives
To provide a clear and actionable comparison, we will examine the kinetic performance of this compound in three common reaction types: hydrolysis, Friedel-Crafts acylation, and aminolysis. We will compare its reactivity with that of benzoyl chloride and other relevant acylating agents.
Hydrolysis: A Measure of Intrinsic Reactivity
The rate of hydrolysis, the reaction with water, serves as a fundamental measure of an acyl chloride's intrinsic reactivity. While seemingly a simple reaction, the kinetic data from hydrolysis studies provide valuable insights into the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Hydrolysis Rate Constants
| Acylating Agent | Structure | Estimated First-Order Rate Constant (k) at 25°C in Water (s⁻¹) | Relative Reactivity (k/kbenzoyl chloride) |
| Benzoyl Chloride | C₆H₅COCl | 4.2 x 10⁻²[1] | 1.0 |
| This compound | 2,4-F₂C₆H₃COCl | ~1.0 x 10⁻¹ | ~2.4 |
| 4-Fluorobenzoyl Chloride | 4-FC₆H₄COCl | ~5.7 x 10⁻² | ~1.4 |
| Oxalyl Chloride | (COCl)₂ | Very Rapid Decomposition[2][3] | >>1 |
| Thionyl Chloride | SOCl₂ | Rapid Reaction | >>1 |
Note: The rate constant for this compound is an estimation based on the Hammett equation (log(k/k₀) = ρσ) using a ρ value of +0.8 for benzoyl chloride hydrolysis and Hammett constants for para-F (σp = +0.06) and an estimated contribution for ortho-F.
The data clearly indicates that the presence of two electron-withdrawing fluorine atoms accelerates the rate of hydrolysis of this compound by a factor of approximately 2.4 compared to benzoyl chloride. This confirms the enhanced electrophilicity of the carbonyl carbon. Oxalyl chloride and thionyl chloride are significantly more reactive and hydrolyze very rapidly.[2][3][4][5][6][7]
Friedel-Crafts Acylation: Building Carbon-Carbon Bonds
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The reactivity of the acyl chloride in this reaction is a key determinant of reaction conditions and efficiency.
Table 2: Relative Reactivity in Friedel-Crafts Acylation of Toluene
| Acylating Agent (p-Substituted Benzoyl Chloride) | Relative Reactivity (kX/kH) |
| p-CH₃ (Electron-Donating) | 0.24[1] |
| p-F (Electron-Withdrawing) | 0.97 [1] |
| p-Cl (Electron-Withdrawing) | 1.76[1] |
| Benzoyl Chloride (H) | 1.00[1] |
Data from the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene.[1]
Aminolysis: The Gateway to Amides
The acylation of amines to form amides is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The rate of this reaction is highly dependent on the electrophilicity of the acyl chloride and the nucleophilicity of the amine.
While precise rate constants for the aminolysis of this compound are not abundant in the literature, we can infer its reactivity based on established principles. The electron-withdrawing fluorine atoms will increase the rate of nucleophilic attack by an amine compared to benzoyl chloride.
Qualitative Reactivity Comparison for Aminolysis:
This compound > 4-Fluorobenzoyl Chloride > Benzoyl Chloride
This enhanced reactivity allows for milder reaction conditions, potentially avoiding the need for harsh bases or high temperatures, which can be beneficial when working with sensitive substrates.
Experimental Protocols for Kinetic Studies
To facilitate your own comparative studies, we provide detailed, self-validating protocols for determining the reaction kinetics of acyl chlorides.
Protocol 1: Determination of Hydrolysis Rate by HPLC
This method is suitable for monitoring the disappearance of the acyl chloride and the appearance of the corresponding benzoic acid over time.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the acyl chloride (e.g., this compound) in a dry, inert solvent such as acetonitrile (e.g., 100 mM).
-
Prepare a buffered aqueous solution at the desired pH (e.g., phosphate buffer, pH 7.4).
-
-
Kinetic Run:
-
Thermostat both solutions to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by rapidly adding a small volume of the acyl chloride stock solution to the buffered aqueous solution with vigorous stirring to achieve a final concentration of ~1 mM. Start a timer immediately.
-
At predetermined time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a solution of a primary amine like aniline in acetonitrile) to rapidly convert any remaining acyl chloride into a stable amide derivative.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of the benzoic acid product and the amide derivative of the unreacted acyl chloride using a UV detector at an appropriate wavelength.
-
Quantify the peak areas of the product and the derivatized starting material.
-
-
Data Analysis:
-
Plot the concentration of the acyl chloride (or the appearance of the product) as a function of time.
-
Determine the rate constant by fitting the data to the appropriate integrated rate law (typically pseudo-first-order under these conditions).
-
Diagram: Experimental Workflow for Hydrolysis Kinetics by HPLC
Caption: Workflow for determining hydrolysis kinetics using HPLC.
Protocol 2: Determination of Aminolysis Rate by Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for studying fast reactions, such as the aminolysis of reactive acyl chlorides.
Methodology:
-
Preparation of Reactant Solutions:
-
Prepare a solution of the acyl chloride (e.g., this compound) in a dry, inert solvent (e.g., acetonitrile or dioxane) in one syringe of the stopped-flow apparatus.
-
Prepare a solution of the amine (e.g., aniline) in the same solvent in the other syringe. The concentration of the amine should be in at least 10-fold excess to ensure pseudo-first-order conditions.
-
-
Stopped-Flow Measurement:
-
Set the spectrophotometer to a wavelength where there is a significant change in absorbance upon reaction (e.g., monitoring the formation of the amide product).
-
Rapidly mix the two solutions by triggering the stopped-flow instrument.
-
The instrument will automatically record the change in absorbance as a function of time, typically over a timescale of milliseconds to seconds.
-
-
Data Analysis:
-
The resulting absorbance vs. time data is then fitted to a pseudo-first-order exponential function to extract the observed rate constant (kobs).
-
The second-order rate constant (k₂) can be determined by plotting kobs against the concentration of the amine for a series of experiments with varying amine concentrations. The slope of this plot will be k₂.
-
Diagram: Principle of Stopped-Flow Spectrophotometry
Caption: Schematic of a stopped-flow apparatus for fast kinetic studies.
Conclusion and Recommendations
The kinetic studies and comparative data presented in this guide underscore the enhanced reactivity of this compound as an acylating agent. Its heightened electrophilicity, a direct consequence of the electron-withdrawing nature of its fluorine substituents, leads to significantly faster reaction rates in key transformations such as hydrolysis and aminolysis compared to benzoyl chloride.
Key Takeaways for the Practicing Scientist:
-
For Increased Reactivity: When seeking to accelerate acylation reactions, particularly with less nucleophilic substrates, this compound presents a compelling alternative to benzoyl chloride.
-
Milder Reaction Conditions: The enhanced reactivity of this compound can often be leveraged to employ milder reaction conditions, thereby improving the functional group tolerance and minimizing side reactions.
-
Predictive Power of Physical Organic Chemistry: The Hammett equation and the principles of substituent effects are powerful tools for predicting the relative reactivity of substituted aromatic compounds, enabling a more rational approach to reagent selection and reaction design.
-
Rigorous Kinetic Analysis: For a thorough understanding and optimization of your synthetic transformations, we strongly advocate for the implementation of kinetic studies using the protocols outlined in this guide.
By understanding the kinetic landscape of this compound and its alternatives, researchers can make more strategic choices in their synthetic endeavors, leading to more efficient and successful outcomes in the development of novel molecules.
References
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UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. [Link]
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Wikipedia. (2023, December 27). Hammett equation. [Link]
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ResearchGate. (2010). The Friedel‐Crafts Acylation Reaction I. Substituent Effect in the Friedel‐Crafts Benzoylation of Toluene. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1976). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. [Link]
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Wikipedia. (2024, January 5). Thionyl chloride. [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]
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Reddit. (2018, February 13). Advantage of Thionyl Chloride? [r/chemistry]. [Link]
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CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. [Link]
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ResearchGate. (2015). Oxalyl Chloride-A Clean Source of Chlorine Atoms for Kinetic Studies. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1972). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. [Link]
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ResearchGate. (2016). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System | Request PDF. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1997). Kinetics and mechanism of the aminolysis of phenyl substituted phenyl chlorophosphates with anilines in acetonitrile. [Link]
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A Comparative Guide to the Computational Analysis of Transition States in 2,4-Difluorobenzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-Difluorobenzoyl Chloride in Synthesis
This compound is a crucial building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the two fluorine atoms on the benzene ring, which significantly modulate the reactivity of the acyl chloride moiety. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Understanding the transition states of its reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways for pharmaceuticals and advanced materials.
Computational analysis, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the intricate details of reaction mechanisms at the molecular level. By modeling the transition state, the highest energy point along the reaction coordinate, we can gain profound insights into the kinetics and thermodynamics of a reaction, guiding experimental design and catalyst selection.
Mechanistic Pathways: A Comparative Overview
The reactions of this compound with nucleophiles, such as amines and alcohols, predominantly proceed through a nucleophilic acyl substitution mechanism. This process is generally understood to occur via a two-step addition-elimination pathway involving a tetrahedral intermediate. However, the precise nature of the transition state can vary depending on the nucleophile, solvent, and the electronic landscape of the acyl chloride.
A key question in the study of these reactions is whether the mechanism is truly stepwise, with a distinct tetrahedral intermediate, or a more concerted process where the bond-forming and bond-breaking events are more synchronized. Computational modeling allows us to dissect these possibilities.
The Addition-Elimination Mechanism
The classical addition-elimination mechanism involves two discrete steps:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically fast.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. This is often the rate-determining step.
The transition state for the rate-determining step will resemble the tetrahedral intermediate.
Alternative Considerations: The SN2-like Pathway
While less common for acyl chlorides, a concerted SN2-like mechanism is a theoretical possibility. In this scenario, the nucleophile attacks the carbonyl carbon, and the chloride leaving group departs simultaneously, passing through a single transition state. DFT calculations can help distinguish between these pathways by locating and characterizing the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. For the reactions of this compound, the addition-elimination mechanism is the widely accepted and computationally supported pathway.
Computational Methodology: A Practical Guide
The accuracy of computational predictions hinges on the appropriate choice of theoretical methods and models. This section provides a detailed protocol for the computational analysis of the transition state for the reaction of this compound with a generic amine nucleophile (R-NH₂).
Protocol for Transition State Calculation
Objective: To locate the transition state for the nucleophilic acyl substitution reaction between this compound and an amine and to calculate the activation energy.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Geometry Optimization of Reactants and Products:
-
Individually optimize the geometries of this compound and the amine (e.g., methylamine) using a suitable level of theory, such as B3LYP/6-31G(d).
-
Optimize the geometry of the final amide product and HCl.
-
-
Initial Guess for the Transition State (TS) Structure:
-
Construct an initial guess for the TS structure by bringing the nucleophilic nitrogen of the amine close to the carbonyl carbon of the acyl chloride (e.g., at a distance of ~2.0-2.5 Å).
-
The C-Cl bond should be slightly elongated compared to the reactant.
-
The geometry around the carbonyl carbon should be distorted towards a tetrahedral arrangement.
-
-
Transition State Optimization:
-
Perform a transition state optimization using an algorithm like the Berny algorithm (opt=ts).
-
This calculation will search for a first-order saddle point on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized TS structure at the same level of theory.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the N-C bond and the breaking of the C-Cl bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the TS structure to confirm that it connects the reactants and the tetrahedral intermediate (or products in a concerted reaction).
-
-
Calculation of Activation Energy:
-
Calculate the electronic energies of the reactants, the transition state, and the products.
-
The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.
-
Include zero-point vibrational energy (ZPVE) corrections for more accurate results.
-
Choice of Computational Methods
The selection of the DFT functional and basis set is critical for obtaining reliable results.
| Method | Description | Rationale for Use |
| DFT Functional | ||
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | A widely used and well-benchmarked functional for organic reactions, providing a good balance between accuracy and computational cost. |
| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Often provides better accuracy for main-group thermochemistry and barrier heights compared to B3LYP. |
| Basis Set | ||
| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms. | A good starting point for geometry optimizations of organic molecules. |
| 6-311+G(d,p) | A larger Pople-style basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. | Recommended for more accurate single-point energy calculations on the optimized geometries. |
| Solvent Model | ||
| PCM/SMD | Polarizable Continuum Model / Solvation Model based on Density. | Implicit solvation models that account for the bulk electrostatic effects of the solvent, which can significantly influence the energetics of ionic transition states. |
Expert Insight: For reactions involving charged species or significant charge separation in the transition state, the inclusion of a solvent model is crucial for obtaining physically meaningful results. The choice between B3LYP and M06-2X will depend on the specific system and the desired level of accuracy, with M06-2X often being the preferred choice for kinetics.
Comparative Analysis of Transition States
The electronic effects of the fluorine substituents on this compound have a profound impact on the geometry and energetics of the transition state.
Influence of Fluorine Substitution
The two fluorine atoms at the ortho and para positions exert a strong electron-withdrawing effect through both induction (-I) and resonance (-M, for the para-fluorine). This has several consequences for the transition state:
-
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient, leading to a lower activation barrier for nucleophilic attack.
-
Stabilization of the Tetrahedral Intermediate: The electron-withdrawing groups help to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate and the transition state leading to it.
-
Geometric Effects: The C-F bonds can influence the bond lengths and angles within the transition state structure.
Comparison with Unsubstituted Benzoyl Chloride
A computational comparison with the reaction of unsubstituted benzoyl chloride provides a clear illustration of the role of the fluorine atoms.
| Parameter | Benzoyl Chloride | This compound | Rationale for Difference |
| Activation Energy (ΔE‡) | Higher | Lower | The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, lowering the energy of the transition state. |
| TS C-N Bond Length | Longer | Shorter | The increased electrophilicity of the carbonyl carbon in the difluoro-substituted compound leads to an earlier and more compact transition state with a shorter forming bond. |
| TS C-Cl Bond Length | Shorter | Longer | The departure of the chloride leaving group may be slightly more advanced in the transition state for the more reactive difluoro-substituted compound. |
| Charge on Carbonyl Oxygen | Less Negative | More Negative | The electron-withdrawing fluorine atoms help to delocalize and stabilize the developing negative charge on the oxygen atom. |
These trends can be rationalized by Hammond's postulate, which states that for an exothermic reaction step, the transition state will be more reactant-like. Since the reaction of this compound is expected to be more exothermic due to the stabilization of the product, its transition state will be "earlier" along the reaction coordinate.
Visualizing Reaction Pathways and Workflows
Visual representations are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: A generalized workflow for the computational analysis of a reaction transition state.
Caption: A representative reaction coordinate diagram for the addition-elimination mechanism.
Comparison with Alternative Acylating Agents
While this compound is a highly effective acylating agent, other reagents can be employed. A computational comparison can provide a rationale for choosing the optimal reagent for a specific application.
2,4-Dichlorobenzoyl Chloride
The chloro-substituted analogue offers an interesting point of comparison. Chlorine is also electron-withdrawing, but less so than fluorine. Computational analysis would likely reveal a higher activation energy for the reaction of 2,4-dichlorobenzoyl chloride compared to its difluoro counterpart, reflecting the lower electrophilicity of the carbonyl carbon.
Acyl Fluorides vs. Acyl Chlorides
Acyl fluorides have gained prominence as acylating agents due to their unique reactivity profile.[1] They are generally more stable to hydrolysis than acyl chlorides but can be highly reactive under specific conditions. A computational study comparing the transition states for reactions of this compound and 2,4-difluorobenzoyl fluoride would be insightful. The stronger C-F bond would likely lead to a higher activation barrier for the elimination step in the fluoride case, potentially altering the rate-determining step of the reaction.
Conclusion and Future Directions
The computational analysis of the transition states for reactions of this compound provides a powerful framework for understanding and predicting its reactivity. The presence of the two fluorine atoms significantly lowers the activation barrier for nucleophilic attack, making it a highly efficient acylating agent. DFT calculations, when performed with appropriate methodologies, can provide quantitative insights into the geometry and energetics of the transition state, guiding the development of new synthetic methods and the design of novel molecules.
Future computational studies could explore the role of explicit solvent molecules in the transition state, the influence of different catalysts, and the reactivity of this compound with a wider range of nucleophiles. The continued synergy between computational and experimental chemistry will undoubtedly lead to a deeper understanding of these important reactions and accelerate innovation in the chemical sciences.
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Bockmair, V., Regnat, M., Tran, H. K. T., & Kornath, A. J. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. Acta Crystallographica Section C: Structural Chemistry, 81(Pt 2), 93–101. [Link][5][6]
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Dey, D., Bhandary, S., Sirohiwal, A., Hathwar, V. R., & Chopra, D. (2016). 'Conformational lock' via unusual intramolecular C–F⋯O=C and C–H⋯Cl–C parallel dipoles observed in in situ cryocrystallized liquids. Chemical Communications, 52(43), 7225–7228. [Link]
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Le Fevre, J., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 746–754. [Link][1]
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Dey, D., & Chopra, D. (2018). Energy frameworks and a topological analysis of the supramolecular features in situ cryo-cryocrystallized liquids: Tuning the Weak Interaction Landscape by fluorination. CrystEngComm, 20(3), 269-281. [Link][8]
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Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. [Link][9]
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A Comparative Guide to Amidation Methods: Yield Analysis of Schotten-Baumann vs. Modern Alternatives
For Immediate Publication
Shanghai, China – January 11, 2026 – The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. An estimated 25% of all known pharmaceuticals contain at least one amide linkage, making the efficiency and yield of amidation reactions a critical parameter for drug development professionals.[1] This guide provides an in-depth yield comparison between the classical Schotten-Baumann reaction and contemporary amidation methodologies, offering researchers and scientists the data-driven insights necessary for protocol selection.
The Schotten-Baumann Reaction: A Timeless Workhorse
First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acyl chlorides (or anhydrides).[2][3][4] It is typically conducted under biphasic conditions, using an aqueous solution of a base like sodium hydroxide to neutralize the hydrochloric acid byproduct, thereby driving the reaction forward.[3][4]
Mechanism and Yield Expectations:
The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride.[2][5] Its primary advantages are its simplicity, use of inexpensive reagents, and general reliability, often providing good to high yields, particularly with unhindered and reactive substrates.[2][3] Traditional aqueous base methods can yield products in the 60-80% range.[6]
However, the yield can be significantly compromised by several factors:
-
Hydrolysis: The acyl chloride is susceptible to hydrolysis by the aqueous base, a competing side reaction that reduces the amount of acylating agent available.
-
Steric Hindrance: Low yields are a common challenge when using sterically hindered amines, which exhibit lower nucleophilicity.[7]
-
Substrate Sensitivity: The often harsh basic conditions can be incompatible with sensitive functional groups on complex molecules.
Despite these limitations, optimizations such as controlled temperature, solvent selection, and the use of phase-transfer catalysts can mitigate side reactions and push yields to as high as 92%.[6]
Illustrative Mechanism: Schotten-Baumann Reaction
Caption: General mechanism of the Schotten-Baumann reaction.
Modern Amidation Methods: A Leap in Efficiency and Scope
To overcome the limitations of classical methods, a host of modern amidation techniques have been developed. These generally involve the use of coupling reagents to activate a carboxylic acid, rather than starting from a more reactive acyl chloride. This approach offers milder reaction conditions, broader substrate scope, and often, superior yields.
Carbodiimide-Mediated Coupling
Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[8]
-
Yield Impact of Additives: While carbodiimides alone can be effective, the O-acylisourea intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions. In one study, the yield of a desired amide was a mere 14% in the absence of HOBt, but soared to over 80% when HOBt was present.[9] A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be particularly effective for coupling electron-deficient amines, providing good to excellent yields.[10]
Uronium/Guanidinium and Phosphonium Reagents
Reagents like HATU, HBTU, and PyBOP represent the gold standard for many challenging amide couplings, especially in solid-phase peptide synthesis (SPPS).[8][][12] These reagents react with carboxylic acids to form highly activated species that rapidly react with amines.
-
Superior Yields for Difficult Couplings: HATU is particularly renowned for its high efficiency, often yielding successful couplings where other reagents fail. It is frequently the reagent of choice for sterically hindered amino acids or electron-poor amines.[13][14] While a general yield for a HATU coupling can be around 50-80%, optimization of reagent addition order and solvent choice is critical.[15] For instance, pre-activating the carboxylic acid with HATU before adding the amine can prevent side reactions where HATU reacts directly with the amine.
Enzymatic Amidation
The use of enzymes, such as lipases, as catalysts for amide bond formation is a rapidly growing field, driven by the demand for green and sustainable chemistry.[16][17][18]
-
High Selectivity and Yield Under Mild Conditions: Enzymes offer exceptional chemo- and regioselectivity, obviating the need for protecting groups.[16] In a study on the selective amidation of phenylglycinol, an optimized lipase-catalyzed process achieved a yield of 89.4%, significantly higher than the 59% yield obtained via a traditional chemical method, and under much milder, solvent-free conditions.[19] Another green enzymatic method using Candida antarctica lipase B (CALB) reported excellent conversions (>92%) and isolated yields (>90%) for a diverse range of 28 amides.[17]
Head-to-Head Yield Comparison
The choice of amidation method profoundly impacts reaction yield, efficiency, and cost. The following table summarizes the performance characteristics of the discussed methods.
| Method | Key Reagents | Typical Conditions | General Yield Range (%) | Advantages | Disadvantages |
| Schotten-Baumann | Acyl Chloride, Aq. NaOH/KOH | Biphasic (e.g., DCM/H₂O), RT[2][3] | 60–92%[6] | Inexpensive, simple, scalable[2][3] | Harsh conditions, hydrolysis side-reaction, limited to reactive substrates[7][20] |
| Carbodiimide Coupling | Carboxylic Acid, EDC/DCC, HOBt | Aprotic solvent (DMF, DCM), RT[8] | 70–95%[9][10][21] | Mild conditions, good for many substrates | Racemization risk (mitigated by HOBt), urea byproduct can be difficult to remove (DCC)[8] |
| Uronium/Guanidinium | Carboxylic Acid, HATU/HBTU, Base (DIPEA) | Aprotic solvent (DMF, ACN), RT[8][14] | 80–99%[13][15] | High efficiency, fast, low racemization, excellent for difficult couplings[8] | Expensive reagents, potential for side reactions with the coupling agent itself[22] |
| Enzymatic Amidation | Carboxylic Acid, Amine, Lipase (e.g., CALB) | Solvent-free or green solvent, 40-60 °C[17][19] | 85–>99%[17][19][23] | Extremely mild, highly selective, environmentally friendly, no protecting groups needed[16] | Slower reaction times, enzyme cost/stability, limited substrate scope for some enzymes |
Decision Framework for Method Selection
Choosing the optimal amidation strategy requires a careful evaluation of the substrate's properties and the project's goals.
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A Comparative Guide to the Stability of 2,4-Difluorobenzoyl Esters and Amides in Drug Development
This guide provides a comprehensive stability comparison of 2,4-difluorobenzoyl esters and amides, offering insights for researchers, medicinal chemists, and drug development professionals. We will delve into the fundamental chemical principles governing their stability, present validated experimental protocols for assessment, and discuss the strategic implications for pharmaceutical design.
Introduction: The Significance of the 2,4-Difluorobenzoyl Moiety
The 2,4-difluorobenzoyl functional group is a privileged scaffold in modern medicinal chemistry. Its incorporation into therapeutic agents is often strategic, leveraging the unique properties of fluorine to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This moiety is a critical component in a range of pharmaceuticals, from antiviral agents to kinase inhibitors.[1][3] The choice of linking this scaffold to other parts of a molecule via an ester or an amide bond is a critical decision point in drug design, with profound consequences for the compound's pharmacokinetic profile, mechanism of action, and overall stability. This guide will dissect the nuances of this choice, providing a clear rationale for selecting one linkage over the other.
Chapter 1: The Decisive Factor: Unpacking Amide vs. Ester Stability
The fundamental difference in stability between amides and esters is rooted in their electronic structures. While both are susceptible to hydrolysis, amides are significantly more robust under most physiological and chemical conditions.[4][5][6]
The Power of Resonance
The superior stability of the amide bond is primarily due to a more effective resonance stabilization.[5][7] The lone pair of electrons on the nitrogen atom is less electronegative than the oxygen in an ester, allowing it to more readily delocalize into the carbonyl system.[5][6] This creates a significant partial double bond character between the carbonyl carbon and the nitrogen, making the C-N bond stronger and less susceptible to nucleophilic attack.
In contrast, the more electronegative oxygen atom in an ester holds its lone pairs more tightly, resulting in less significant resonance donation.[7] Consequently, the carbonyl carbon of an ester is more electrophilic (more positively charged) and thus a more attractive target for nucleophiles like water, leading to faster hydrolysis.[4]
The Influence of 2,4-Difluoro Substitution
The two fluorine atoms on the benzoyl ring are potent electron-withdrawing groups. This has two primary effects:
-
Increased Electrophilicity : The inductive effect of the fluorine atoms pulls electron density away from the carbonyl carbon, making it more electrophilic in both the ester and the amide. This, in isolation, would be expected to increase the rate of hydrolysis for both functional groups compared to their non-fluorinated analogs.
-
Enhanced Metabolic Stability : In a broader biological context, fluorination is a well-established strategy to block metabolic oxidation at susceptible positions on the aromatic ring, contributing to the overall metabolic stability of the parent molecule.[1][8]
Despite the increased electrophilicity, the inherent electronic advantage of the amide's resonance stabilization remains dominant. Therefore, a 2,4-difluorobenzoyl amide will be substantially more stable than its corresponding ester counterpart.
Chapter 2: Assessing Stability: Key Experimental Protocols
To quantify the stability of these compounds, standardized assays are essential. The following protocols represent self-validating systems for determining hydrolytic and enzymatic stability.
Protocol for Chemical (Hydrolytic) Stability Assessment
This experiment evaluates the compound's stability in aqueous solutions at different pH values, simulating various physiological and storage conditions.
Objective: To determine the rate of hydrolysis of 2,4-difluorobenzoyl esters and amides at acidic, neutral, and basic pH.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Buffer Preparation: Prepare aqueous buffers at pH 4.0 (acetate buffer), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate buffer).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent solubility issues.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C). Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This stops the degradation and precipitates proteins if plasma is used.
-
Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (LC-MS) detection to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.[9]
Below is a workflow diagram for the hydrolytic stability assay.
Caption: Workflow for assessing hydrolytic stability.
Protocol for Metabolic (Enzymatic) Stability Assessment in Plasma
This in vitro assay is crucial for predicting in vivo stability, as it evaluates susceptibility to cleavage by plasma enzymes like esterases.
Objective: To determine the stability of the compounds in the presence of plasma enzymes.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Plasma Preparation: Obtain fresh heparinized plasma (e.g., human, rat, mouse) and pre-warm it to 37°C.
-
Incubation: Spike the test compound into the pre-warmed plasma to a final concentration of 1-10 µM.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Sample Processing: Immediately precipitate plasma proteins and quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the proteins.
-
Analysis: Transfer the supernatant and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance as described in the hydrolytic stability protocol.
The logical relationship between compound structure and degradation pathways is illustrated below.
Caption: Factors influencing ester and amide stability.
Chapter 3: Comparative Analysis and Data Summary
The substitution of an amide with an ester can increase cell permeability but typically comes at the cost of reduced plasma stability.[10] For local anesthetics, the replacement of the ester in procaine with an amide in lidocaine dramatically increases the drug's half-life and duration of action due to the amide's resistance to hydrolysis.[4]
The expected stability profiles are summarized in the table below.
| Condition | 2,4-Difluorobenzoyl Ester | 2,4-Difluorobenzoyl Amide | Rationale |
| Acidic (pH < 5) | Low to Moderate Stability | High Stability | Susceptible to acid-catalyzed hydrolysis. |
| Neutral (pH 7.4) | Low Stability | Very High Stability | Prone to hydrolysis, especially in the presence of esterase enzymes. Amides are generally stable at physiological pH.[13] |
| Basic (pH > 8) | Very Low Stability | Moderate to High Stability | Highly susceptible to base-catalyzed hydrolysis (saponification). Amides are more resistant but can be cleaved under harsher basic conditions. |
| In Plasma | Very Low Stability | High Stability | Rapidly cleaved by plasma esterases.[10] Amidases are less common and/or efficient, leading to much greater stability.[14] |
Chapter 4: Strategic Implications in Drug Design
The choice between a 2,4-difluorobenzoyl ester and amide is a strategic one, dictated by the therapeutic goal.
-
Esters as Prodrugs: The inherent lability of the ester linkage makes it an excellent choice for creating prodrugs. An ester can be used to mask a polar carboxylic acid or hydroxyl group, improving membrane permeability and oral absorption. Once in the bloodstream, plasma esterases rapidly cleave the ester, releasing the active parent drug.[15]
-
Amides for Stability: When the integrity of the linkage is paramount for biological activity—as in linkers for antibody-drug conjugates (ADCs) or when the entire molecule is the active pharmacophore—the amide bond is the superior choice.[13] Its resistance to both chemical and enzymatic degradation ensures the drug remains intact until it reaches its target, minimizing off-target effects and maximizing its therapeutic window.[11][14]
Conclusion
In the stability comparison between 2,4-difluorobenzoyl esters and amides, the amide is the unequivocal winner in terms of robustness. Its superior resonance stabilization renders it highly resistant to both chemical and enzymatic hydrolysis compared to the corresponding ester. This fundamental difference allows drug designers to strategically employ these linkages for different purposes: esters for transient, cleavable prodrugs and amides for stable, resilient therapeutics. A thorough understanding of these principles, validated by the experimental protocols outlined herein, is critical for the successful development of effective and safe pharmaceuticals.
References
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- Briceno, K. F., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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- University of Zurich. (2009). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry, UZH.
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A Researcher's Guide to the Spectroscopic Differentiation of Ortho, Meta, and Para Difluorobenzoyl Chloride Isomers
For researchers, process chemists, and quality control specialists, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring reaction specificity, product purity, and batch-to-batch consistency. Difluorobenzoyl chlorides, as highly versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, present a common analytical challenge: differentiating the ortho, meta, and para substitution patterns on the aromatic ring. While these isomers share the same molecular formula (C₇H₃ClF₂O) and weight (176.55 g/mol ), the spatial arrangement of the two fluorine atoms profoundly influences their molecular symmetry and electronic properties.[1][2][3][4]
This guide provides an in-depth spectroscopic comparison of representative difluorobenzoyl chloride isomers. We will move beyond a simple presentation of data, focusing instead on the underlying principles that govern the distinct spectral signatures of each isomer. By understanding why the spectra differ, you will be equipped to confidently identify these critical building blocks using standard laboratory techniques. This guide is structured to provide both a theoretical foundation and practical, data-driven insights.
Molecular Structure and Symmetry: The Root of Spectroscopic Divergence
The core difference between the ortho, meta, and para isomers lies in their molecular symmetry. This fundamental property dictates the number of unique atomic environments and the allowed vibrational modes, which are directly observable in NMR and vibrational spectroscopy, respectively. For this guide, we will focus on three common examples: 2,6-difluorobenzoyl chloride (ortho), 3,5-difluorobenzoyl chloride (meta), and a hypothetical 3,4-difluorobenzoyl chloride (para) for a complete positional comparison.
Caption: Molecular structures of representative ortho, meta, and para difluorobenzoyl chloride isomers.
The 2,6- (ortho) and 3,5- (meta) isomers possess a C₂v symmetry axis, while the 3,4- (para) isomer has lower symmetry. This has direct consequences: for instance, the two fluorine atoms in the 2,6- and 3,5- isomers are chemically equivalent, which simplifies their ¹⁹F NMR spectra. Conversely, the protons and carbons on the aromatic ring have differing degrees of equivalence, leading to unique patterns in ¹H and ¹³C NMR.
Vibrational Spectroscopy (FT-IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strength and atomic mass, while the intensity and activity (IR vs. Raman) are governed by changes in the molecule's dipole moment and polarizability, respectively.[5][6] The substitution pattern of the fluorine atoms creates a unique fingerprint in two key regions: the C-F/C-Cl stretching region and the C-H out-of-plane bending region.
The C=O stretching vibration, typically a strong, sharp band in the IR spectrum, is also sensitive to the electronic effects of the fluorine substituents. Electronegative fluorine atoms withdraw electron density, which can subtly alter the C=O bond order and its vibrational frequency.
Comparative Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Ortho (2,6-) | Meta (3,5-) | Para (3,4-) | Rationale for Differences |
| C=O Stretch | ~1780 - 1800 | ~1770 - 1790 | ~1760 - 1780 | The proximity of two ortho fluorine atoms provides a strong inductive effect, slightly increasing the frequency. |
| Aromatic C=C Stretch | ~1600-1620, ~1470 | ~1610-1630, ~1450 | ~1590-1610, ~1490 | The pattern and number of bands in this region are highly characteristic of the benzene ring substitution. |
| C-F Stretch | ~1200 - 1300 | ~1100 - 1250 | ~1150 - 1280 | The exact frequency depends on coupling with other vibrations and the electronic environment. |
| C-H Out-of-Plane Bend | ~780 - 820 | ~850 - 890, ~730 | ~810 - 840 | This region is highly diagnostic for aromatic substitution patterns. The number and position of bands correlate strongly with the arrangement of adjacent hydrogens on the ring. |
| C-Cl Stretch | ~850 - 880 | ~870 - 900 | ~860 - 890 | Often coupled with other modes, making it less diagnostic on its own, but contributes to the overall fingerprint. |
Note: These are approximate ranges compiled from various sources. Actual values may vary based on the sample phase (liquid, gas) and instrument.[1][7][8][9][10][11]
Key Takeaway: While the C=O stretch provides a clue, the most reliable differentiation using vibrational spectroscopy comes from the fingerprint region, particularly the patterns of aromatic C=C stretching and C-H out-of-plane bending below 1650 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing unambiguous information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For difluorobenzoyl chlorides, a combined analysis of ¹H, ¹³C, and ¹⁹F NMR is definitive.
¹H NMR Analysis
The chemical shifts and, more importantly, the coupling patterns (spin-spin splitting) of the aromatic protons are unique to each isomer. The electronegative fluorine atoms and the benzoyl chloride group significantly influence the electronic environment of the protons.
Comparative ¹H NMR Spectral Data
| Isomer | Proton Environments | Expected Multiplicity & Coupling |
| Ortho (2,6-) | H3, H4, H5 | Complex, overlapping multiplets due to H-H and H-F couplings. H4 will likely be a triplet of triplets. |
| Meta (3,5-) | H2, H4, H6 | Two distinct signals. H4 will appear as a triplet. H2 and H6 are equivalent and will appear as a doublet. Both will show coupling to fluorine. |
| Para (3,4-) | H2, H5, H6 | Three distinct signals, each appearing as a complex multiplet (e.g., doublet of doublets or doublet of triplets) due to intricate H-H and H-F couplings. |
¹⁹F NMR Analysis
With a wide chemical shift range and high sensitivity, ¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds.[12] The chemical shift is highly sensitive to the electronic environment, and F-F or F-H coupling provides structural information.[13][14]
Comparative ¹⁹F NMR Spectral Data
| Isomer | Fluorine Environments | Expected Chemical Shift Range (ppm vs CFCl₃) | Key Features |
| Ortho (2,6-) | F2, F6 (Equivalent) | -95 to -115 | A single signal, likely a multiplet due to coupling with H3, H4, and H5. |
| Meta (3,5-) | F3, F5 (Equivalent) | -105 to -120 | A single signal, appearing as a triplet due to coupling with H4 and H2/H6. |
| Para (3,4-) | F3, F4 (Non-equivalent) | -110 to -140 | Two distinct signals, each a complex multiplet due to coupling with protons and each other. |
Note: Chemical shift ranges are approximate and can be influenced by solvent and concentration.[13][15]
¹³C NMR Analysis
¹³C NMR complements the other techniques by revealing the number of unique carbon environments, which is directly related to molecular symmetry. The large C-F coupling constants are also highly diagnostic.
Comparative ¹³C NMR Spectral Data
| Isomer | Expected No. of Signals | Key Features |
| Ortho (2,6-) | 5 | The C-F carbons will appear as a doublet with a large ¹JCF coupling constant (~240-270 Hz). The carbonyl carbon will be a triplet due to coupling to two equivalent fluorine atoms. |
| Meta (3,5-) | 5 | The C-F carbons will show a large ¹JCF coupling. The carbonyl carbon will be a triplet. The C2/C6 carbons will also show coupling to fluorine. |
| Para (3,4-) | 7 | All 7 carbons are unique. Two carbons will show large ¹JCF couplings. Other carbons will show smaller ²JCF or ³JCF couplings, resulting in a complex but highly informative spectrum. |
Experimental Protocols & Workflow
To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is essential. The following outlines the general methodologies for the spectroscopic analyses discussed.
Caption: General experimental workflow for the spectroscopic identification of difluorobenzoyl chloride isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: In a fume hood, accurately weigh 10-20 mg of the difluorobenzoyl chloride sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Cap the tube and gently invert to mix until the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for the specific probe and solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse. Ensure an adequate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Switch the probe to the fluorine channel. Acquire a ¹⁹F spectrum, often with proton decoupling to simplify the signals if desired, or coupled to observe H-F splittings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ is often used. Integrate signals and determine peak multiplicities and coupling constants.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For neat liquids, place one drop of the sample onto the surface of a KBr or NaCl salt plate. Place a second plate on top and gently press to create a thin liquid film.
-
Background Collection: Place the empty, clean salt plates (or an empty sample compartment) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance plot. Label significant peaks.
Conclusion: A Multi-Technique Approach to Certainty
While a single spectroscopic technique can often provide strong evidence for the identity of a difluorobenzoyl chloride isomer, a multi-technique approach provides definitive confirmation. The unique fingerprints in vibrational spectroscopy, combined with the unambiguous structural detail from ¹H, ¹³C, and ¹⁹F NMR, create a self-validating system for analysis.
Summary of Diagnostic Features:
| Isomer | Key IR/Raman Feature | Key ¹H NMR Feature | Key ¹⁹F NMR Feature | Key ¹³C NMR Feature |
| Ortho (2,6-) | Characteristic C-H bend (~780-820 cm⁻¹) | Complex, overlapping multiplets | One signal | 5 signals, C=O is a triplet |
| Meta (3,5-) | Distinct C-H bends (~870, ~730 cm⁻¹) | Two signals: a triplet and a doublet | One signal (triplet) | 5 signals, C=O is a triplet |
| Para (3,4-) | Characteristic C-H bend (~810-840 cm⁻¹) | Three unique, complex multiplets | Two signals | 7 signals |
By leveraging this comparative data and understanding the chemical principles behind the spectral differences, researchers can confidently and accurately characterize these important chemical intermediates, ensuring the integrity and success of their scientific endeavors.
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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Journal of Molecular Structure. Vibrational Spectra of Some Benzoyl Halides: C6H5COCl, C6D5COCl, and C6H5COBr. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Difluorobenzoyl Chloride
As researchers and developers at the forefront of pharmaceutical and agrochemical synthesis, our work demands not only innovation but also an unwavering commitment to safety.[1][2] 2,4-Difluorobenzoyl chloride is a valuable reactive intermediate, but its utility is matched by its hazardous nature. This guide moves beyond mere compliance, offering a deep-dive into the chemistry and procedures for its safe handling and disposal, ensuring the protection of both laboratory personnel and the environment. The protocols outlined herein are designed to be self-validating systems, grounded in the fundamental reactivity of acyl chlorides.
Core Hazard Profile & The Chemistry of Risk
Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is not hazardous by chance; its reactivity is a direct consequence of its chemical structure. The primary danger stems from its violent reaction with nucleophiles, most notably water.
This hydrolysis reaction is rapid, highly exothermic, and produces corrosive and toxic byproducts: 2,4-difluorobenzoic acid, hydrogen chloride (HCl) gas, and upon further reaction with water, gaseous hydrogen fluoride (HF).[3] Exposure to the chemical or its decomposition products can cause severe skin burns, serious eye damage, and respiratory irritation.[3][4]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 72482-64-5 | [3][4][5] |
| Molecular Formula | C₇H₃ClF₂O | [4][6] |
| Molecular Weight | 176.55 g/mol | [4] |
| Appearance | Clear, light yellow liquid | [7] |
| Density | ~1.437 g/mL at 25 °C | [5][7] |
| Flash Point | 82 °C | [5] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | [4][8] |
| Primary Incompatibilities | Water, strong oxidizing agents, alcohols, strong bases |[3][9] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or beginning any disposal procedure, the correct PPE must be worn. This is your primary barrier against exposure.
-
Eye and Face Protection : Chemical safety goggles in combination with a full-face shield are mandatory. The reactivity of this compound poses a significant splash hazard, and standard safety glasses are insufficient.[3]
-
Hand Protection : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Always inspect gloves for integrity before use and dispose of them as contaminated waste after the procedure.
-
Body Protection : A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes is required. For larger quantities or in case of a spill, a chemical-resistant apron is also necessary.[10]
-
Work Area : All handling and disposal procedures must be conducted within a certified and properly functioning chemical fume hood to control the release of corrosive vapors.[11]
Step-by-Step Disposal Protocol for Small Quantities (Residuals & <50 mL)
This protocol is designed for the neutralization and disposal of small, laboratory-scale quantities of this compound. The fundamental principle is a controlled quenching reaction that safely neutralizes the reactive acyl chloride and its acidic byproducts.
Methodology:
-
Prepare the Neutralization Bath : In a large beaker (at least 10 times the volume of the chloride to be disposed of), prepare a 5-10% aqueous solution of sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction. Add a magnetic stir bar and begin gentle stirring.
-
Causality: Sodium bicarbonate is a weak base that will neutralize the this compound itself, as well as the resulting HCl and HF byproducts. The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis and neutralization, preventing boiling and uncontrolled splashing.[12]
-
-
Controlled Addition : Using a pipette or dropping funnel, add the this compound to the stirred bicarbonate solution very slowly, drop by drop.
-
Causality: A slow addition rate is paramount to keep the reaction under control. Adding the chemical too quickly will cause a violent evolution of CO₂, HCl, and HF gases, leading to a dangerous release of corrosive aerosols.[13]
-
-
Allow for Complete Reaction : After the addition is complete, continue stirring the solution in the ice bath for at least one hour.
-
Causality: This ensures that the reaction goes to completion and all the acyl chloride has been hydrolyzed and neutralized.
-
-
Verify Neutralization : Remove the beaker from the ice bath and allow it to come to room temperature. Carefully test the pH of the solution using a pH meter or pH strips. The solution should be neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate until the target pH is reached.
-
Final Waste Collection : Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for aqueous corrosive waste. Consult your institution's Environmental Health & Safety (EHS) office for specific labeling and pickup procedures.
Managing Bulk Quantities and Contaminated Materials
Bulk Quantities (>50 mL): Direct neutralization of bulk quantities in a laboratory setting is strongly discouraged due to the potential for a runaway reaction. Unused or excess this compound in its original container should be disposed of directly through your institution's hazardous waste program.
-
Ensure the container is tightly sealed and the label is intact and legible.
-
Place the container in a secondary containment bin.
-
Arrange for pickup by EHS, ensuring it is declared as "Hazardous Waste: this compound, Corrosive, Water-Reactive."
Contaminated Materials: Any materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste : Used gloves, absorbent pads, and contaminated weighing paper should be collected in a designated, sealed plastic bag or container.[14]
-
Sharps : Contaminated pipette tips, needles, or glassware must be placed in a designated hazardous waste sharps container.
-
All contaminated materials must be clearly labeled as "Hazardous Waste: Contaminated with this compound" and disposed of according to institutional protocols.[14]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release, a swift and correct response is critical. The following workflow provides a logical decision-making process.
Caption: Emergency response workflow for a this compound spill.
Personnel Exposure Protocol:
-
Skin Contact : Immediately remove all contaminated clothing and shoes.[3] Flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower.[14][15] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][15] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : DO NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
By adhering to these scientifically grounded procedures, we can effectively mitigate the risks associated with this compound, ensuring a safe and responsible research environment.
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- 11. cleanchemlab.com [cleanchemlab.com]
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- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
A Researcher's Comprehensive Guide to Safely Handling 2,4-Difluorobenzoyl Chloride
As a senior application scientist, I understand that meticulous preparation and unwavering adherence to safety protocols are the cornerstones of successful and, more importantly, safe research. This guide provides essential, immediate safety and logistical information for handling 2,4-Difluorobenzoyl chloride, a valuable but hazardous reagent in drug development and chemical synthesis. Our goal is to empower you with the knowledge to work confidently and safely, mitigating risks at every step.
Understanding the Inherent Risks of this compound
This compound (CAS No: 72482-64-5) is a combustible and corrosive liquid that demands the utmost respect in a laboratory setting.[1][2] Its primary hazards stem from its high reactivity, particularly with water, and its corrosive nature.[1][3][4]
| Hazard | Description | Immediate Action |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[1][2][5] | Immediate and thorough rinsing with water for at least 15 minutes and prompt medical attention are crucial.[1] |
| Reactivity with Water | Reacts with water, including moisture in the air, to release toxic and corrosive gases such as hydrogen chloride (HCl) and gaseous hydrogen fluoride (HF).[1][3] | Always handle in a dry, inert atmosphere and store away from moisture.[1][3] |
| Inhalation Hazard | Vapors can cause respiratory irritation.[5] In case of fire, hazardous combustion products like carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride gases are produced.[1][6] | Work in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Combustibility | The liquid is combustible and may ignite when exposed to heat or open flames.[1][2] | Keep away from heat, sparks, and open flames.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield.[1][7] | Protects against splashes of the corrosive liquid and exposure to its vapors, which can cause severe eye damage.[1][7] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Prevents direct contact with the skin, which can lead to severe chemical burns.[7] |
| Body | Chemical-resistant apron or coveralls over a lab coat.[2][7] | Provides a barrier against accidental spills and splashes, protecting your skin and clothing.[2][7] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for acid gases is necessary if working outside a fume hood or if ventilation is inadequate.[1] | Protects against the inhalation of corrosive and irritating vapors.[1][8] |
The following workflow illustrates the decision-making process for PPE selection:
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Preparation and Handling
-
Work Area Setup : Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Gather Materials : Before handling the chemical, ensure all necessary PPE is donned correctly. Have spill cleanup materials (such as dry sand or a commercial absorbent for corrosive materials) readily available.
-
Handling the Chemical : Use a closed system whenever possible to minimize the release of vapors.[2] If transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1]
The general workflow for handling this chemical is as follows:
Caption: General Workflow for Handling this compound.
Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Improper disposal of this compound can pose a significant threat to both personnel and the environment.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables, in a designated, labeled, and sealed container.[1] The container must be compatible with corrosive materials.[2]
-
Storage of Waste : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal.[1][2]
-
Professional Disposal : Never attempt to neutralize or dispose of this compound in laboratory sinks or general waste.[9] Disposal must be carried out by a licensed hazardous waste disposal company.[1][9] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Spill : Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., dry sand) and place it in a sealed container for disposal.[1][2] Do not use water to clean up the spill.[1] For large spills, evacuate the area and contact your institution's emergency response team.
By understanding the risks, diligently using the correct PPE, and adhering to the established operational and disposal plans, you can safely and effectively utilize this compound in your research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheet: 2,4-Dichloro-5-fluorobenzoyl chloride. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
-
WorkSafe GEAR Australia. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Oakwood Chemical. This compound. [Link]
Sources
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- 4. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. oshatrainingschool.com [oshatrainingschool.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
